MTX115325
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H16N6O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(3aR,4R,6aR)-1-[5-(2-cyano-4-pyridinyl)-1,3-oxazole-2-carbonyl]-4-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carbonitrile |
InChI |
InChI=1S/C18H16N6O2/c1-11-14-3-5-24(15(14)9-23(11)10-20)18(25)17-22-8-16(26-17)12-2-4-21-13(6-12)7-19/h2,4,6,8,11,14-15H,3,5,9H2,1H3/t11-,14-,15+/m1/s1 |
InChI Key |
LBHXWJUYDOSAAH-DFBGVHRSSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2CCN([C@H]2CN1C#N)C(=O)C3=NC=C(O3)C4=CC(=NC=C4)C#N |
Canonical SMILES |
CC1C2CCN(C2CN1C#N)C(=O)C3=NC=C(O3)C4=CC(=NC=C4)C#N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of MTX115325 in Parkinson's Disease: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein. A key pathological feature implicated in both familial and sporadic PD is mitochondrial dysfunction. Mitophagy, the selective clearance of damaged mitochondria, is a critical quality control process that is often impaired in PD. MTX115325 (also known as MTX325) is a novel, potent, and selective central nervous system (CNS)-penetrant small molecule inhibitor of Ubiquitin Specific Peptidase 30 (USP30). By targeting USP30, a negative regulator of mitophagy, this compound enhances the removal of dysfunctional mitochondria. Preclinical studies have demonstrated that this mechanism leads to the protection of dopaminergic neurons, a reduction in pathological α-synuclein, and the amelioration of motor deficits in a Parkinson's disease mouse model. This whitepaper provides a comprehensive overview of the mechanism of action of this compound, detailing the underlying signaling pathways, summarizing key preclinical data, and outlining the experimental protocols used to validate its therapeutic potential.
Introduction: The Central Role of Mitochondrial Dysfunction in Parkinson's Disease
Parkinson's disease, the second most common neurodegenerative disorder, is defined by a core motor syndrome including bradykinesia, resting tremor, and rigidity.[1] The primary pathological driver of these symptoms is the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[1] A central hallmark of PD pathology is the presence of intracellular protein aggregates known as Lewy bodies, which are primarily composed of misfolded α-synuclein (αSyn).[2]
A substantial body of evidence implicates mitochondrial dysfunction as a pivotal mechanism in the pathogenesis of PD.[3] Mitochondria are essential for neuronal function, providing the majority of cellular ATP, regulating calcium homeostasis, and managing oxidative stress. In PD, impaired mitochondrial function leads to reduced energy production, increased generation of reactive oxygen species (ROS), and the activation of inflammatory pathways, all of which contribute to neuronal cell death.[2]
To maintain cellular health, neurons rely on a sophisticated quality control system to remove and degrade damaged mitochondria. This process, known as mitophagy, is a specialized form of autophagy.[3] Defective mitophagy is directly linked to PD, as highlighted by the discovery that mutations in genes such as PARKIN and PINK1, which are central to mitophagy regulation, cause autosomal recessive forms of the disease.[4] This genetic link underscores the therapeutic potential of strategies aimed at restoring or enhancing mitophagy.[4]
The PINK1/Parkin Pathway and its Antagonist: USP30
The most extensively studied pathway governing mitophagy is regulated by the serine/threonine kinase PINK1 and the E3 ubiquitin ligase Parkin.
-
Activation: In healthy mitochondria with a normal membrane potential, PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved and degraded. When mitochondria become damaged, their membrane potential dissipates. This prevents PINK1 import, causing it to accumulate on the outer mitochondrial membrane (OMM).
-
Parkin Recruitment and Ubiquitination: Accumulated PINK1 phosphorylates both itself and ubiquitin molecules already present on the OMM. This phosphorylated ubiquitin serves as a docking signal for the cytosolic E3 ligase Parkin, which is recruited to the damaged mitochondrion.
-
Signal Amplification: Once recruited, Parkin is also phosphorylated and activated by PINK1. Activated Parkin then ubiquitinates numerous OMM proteins, creating ubiquitin chains that act as a signal for autophagic clearance.
-
Autophagosome Engulfment: These ubiquitin chains are recognized by autophagy receptors (e.g., OPTN), which link the damaged mitochondrion to the nascent autophagosome, leading to its engulfment and subsequent degradation upon fusion with a lysosome.[2]
This pro-mitophagy signaling cascade is actively opposed by deubiquitinating enzymes (DUBs), which remove ubiquitin chains from mitochondrial proteins. Ubiquitin Specific Peptidase 30 (USP30) is a key DUB that is constitutively anchored to the outer mitochondrial membrane.[3] By removing the ubiquitin signals generated by Parkin, USP30 acts as a brake on the mitophagy process, effectively counteracting the clearance of damaged mitochondria.[3][5] Therefore, inhibiting USP30 presents an attractive therapeutic strategy to enhance mitophagy and promote neuronal health.[5]
This compound: A Potent and Selective USP30 Inhibitor
This compound is a proprietary, orally bioavailable, and CNS-penetrant small molecule developed to specifically inhibit the enzymatic activity of USP30.[6] Its favorable pharmacological profile makes it a promising candidate for treating neurodegenerative diseases where mitochondrial dysfunction is a key factor.
Biochemical and Pharmacological Properties
Quantitative data from preclinical assessments highlight the potency and selectivity of this compound.
| Parameter | Value | Reference |
| Target | Ubiquitin Specific Peptidase 30 (USP30) | [2][3] |
| IC50 | 12–25 nM (assay dependent) | [1] |
| Selectivity | >2,000-fold for USP30 over other DUBs | [5] |
| CNS Target Engagement | 10 mg/kg (oral) achieves ~50% USP30 binding for ~8 hours | [3] |
| Tolerability (Mice) | Well-tolerated up to 300 mg/kg/day for two weeks | [5] |
Mechanism of Action: Enhancing Mitophagy through USP30 Inhibition
The core mechanism of action of this compound is the enhancement of PINK1/Parkin-mediated mitophagy. By binding to and inhibiting USP30, this compound prevents the removal of ubiquitin chains from the surface of damaged mitochondria. This leads to a critical accumulation of the "eat-me" ubiquitin signal, facilitating more efficient recognition and clearance by the autophagic machinery.[2][7] This enhanced mitochondrial quality control is hypothesized to confer neuroprotection by reducing cellular stress, decreasing α-synuclein aggregation, and preventing inflammatory responses.[2][7]
Preclinical Evidence in a Parkinson's Disease Model
The therapeutic potential of inhibiting USP30 with this compound was rigorously tested in an α-synuclein-based mouse model of Parkinson's disease. This model recapitulates key features of human PD, including dopaminergic neuron loss and motor deficits.
Genetic Validation: Usp30 Knockout Studies
Initial studies using Usp30 knockout (KO) mice established the enzyme as a valid therapeutic target. In the α-synuclein PD model, mice lacking USP30 demonstrated significant protection compared to wild-type controls.[3][6]
| Outcome Measure | Result in Usp30 KO Mice | Reference |
| Mitophagy Levels | Increased in dopaminergic neurons | [6][8] |
| Dopaminergic Neuron Loss | Attenuated | [3][6] |
| Phospho-S129 α-Synuclein | Decreased | [6][9] |
| Motor Deficits | Protected against behavioral deficits | [6][9] |
Pharmacological Validation: this compound Treatment
Treatment with this compound successfully replicated the protective effects observed in the genetic knockout model, demonstrating its potential as a disease-modifying therapy.[3][8]
| Outcome Measure | Result with this compound Treatment | Dosing Regimen (Mice) | Reference |
| Dopaminergic Neuron Loss | Prevented | 15 or 50 mg/kg, twice daily (oral) for 10 weeks | [8][10] |
| Striatal Dopamine Levels | Preserved | 15 or 50 mg/kg, twice daily (oral) for 10 weeks | [8][11] |
| Phospho-S129 α-Synuclein | Reduced | 15 or 50 mg/kg, twice daily (oral) for 10 weeks | [11] |
| Astrocyte Activation | Reduced | 15 or 50 mg/kg, twice daily (oral) for 10 weeks | [11] |
Experimental Protocols
The following protocols are summarized from the key preclinical studies validating this compound.
α-Synuclein Parkinson's Disease Mouse Model
This model is designed to induce α-synucleinopathy and subsequent neurodegeneration in a specific brain region.
-
Vectors: Adeno-associated viral vectors (AAV) expressing the human A53T mutant form of α-synuclein (AAV-A53T-SNCA) are used. The A53T mutation is known to accelerate α-synuclein aggregation.[11][12]
-
Stereotaxic Injection: Adult C57BL/6 mice are anesthetized and placed in a stereotaxic frame. A unilateral injection of the AAV-A53T-SNCA vector is made directly into the substantia nigra.[13] This unilateral lesion allows the uninjected contralateral hemisphere to serve as an internal control.
-
Disease Progression: Over a period of several weeks (typically 5-10), the overexpression of A53T α-synuclein leads to the formation of aggregates, progressive loss of tyrosine hydroxylase (TH)-positive dopaminergic neurons in the SNpc, dopaminergic denervation of the striatum, and the onset of motor deficits.[11][13]
References
- 1. Frontiers | Fast and quantitative mitophagy assessment by flow cytometry using the mito-QC reporter [frontiersin.org]
- 2. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast and quantitative mitophagy assessment by flow cytometry using the mito-QC reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Item - Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinsonâs disease mouse model - Springer Nature - Figshare [springernature.figshare.com]
- 7. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson's disease mouse model. | Sigma-Aldrich [merckmillipore.com]
- 8. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model [ideas.repec.org]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biospective.com [biospective.com]
- 12. michaeljfox.org [michaeljfox.org]
- 13. AAV1/2-induced overexpression of A53T-α-synuclein in the substantia nigra results in degeneration of the nigrostriatal system with Lewy-like pathology and motor impairment: a new mouse model for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
MTX115325: A Selective USP30 Inhibitor for the Advancement of Neuroprotective Therapies
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Mitochondrial dysfunction is a key pathological feature in a range of debilitating conditions, most notably neurodegenerative disorders such as Parkinson's disease (PD). The maintenance of a healthy mitochondrial network through mitophagy, the selective degradation of damaged mitochondria, is crucial for cellular homeostasis. Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme (DUB) anchored to the outer mitochondrial membrane, acts as a negative regulator of this process. By removing ubiquitin chains from damaged mitochondria, USP30 counteracts the pro-mitophagy signaling mediated by the PINK1/Parkin pathway.[1][2]
This compound has emerged as a potent, selective, and brain-penetrant small molecule inhibitor of USP30.[3][4] This technical guide provides an in-depth overview of this compound, summarizing its biochemical and cellular activity, pharmacokinetic profile, and preclinical efficacy. Detailed experimental protocols for key assays and visualizations of the underlying biological pathways are included to support further research and development in this promising therapeutic area.
Data Presentation
In Vitro Activity and Selectivity
This compound demonstrates high potency against human and mouse USP30 with excellent selectivity over other deubiquitinases and cysteine proteases.
| Parameter | Species | Assay Type | Value | Reference |
| IC50 | Human | Biochemical Fluorescence Polarization | 12 nM | [3][4][5] |
| IC50 | Human | Cellular Ubiquitin Probe Displacement | 25 nM | [3][4] |
| IC50 | Mouse | Biochemical Assay | 13 nM | [3] |
| Selectivity | Human | Panel of 54 DUBs | >2000-fold | [3] |
| Selectivity | Human | Cathepsin L | >3500-fold | [4] |
Cellular Activity
In cellular models, this compound effectively enhances the ubiquitination of the mitochondrial outer membrane protein TOM20, a key substrate of USP30, and promotes mitophagy.
| Parameter | Cell Line | Conditions | Value | Reference |
| EC50 (TOM20 Ubiquitination) | HeLa (YFP-Parkin Overexpression) | Antimycin A/Oligomycin A | 32 nM | [3][4][5] |
| EC1.5x (TOM20 Ubiquitination) | HeLa (YFP-Parkin Overexpression) | Antimycin A/Oligomycin A | 10 nM | [3][4] |
| Mitophagy Induction | SH-SY5Y | - | 22% increase at 37 nM | [4] |
| Max Mitophagy Induction | SH-SY5Y | - | 54% increase at 1 µM | [4] |
Pharmacokinetics and In Vivo Efficacy
This compound exhibits favorable pharmacokinetic properties, including excellent oral bioavailability and central nervous system (CNS) penetration. In a mouse model of Parkinson's disease, oral administration of this compound has been shown to be neuroprotective.
| Parameter | Species | Administration | Value | Reference |
| Oral Bioavailability | Mouse | 10 mg/kg, single dose | 98% | [4][5] |
| CNS Penetration (Kpu,u) | Mouse | 10 mg/kg, single dose | ~0.4 | [4][5] |
| Prefrontal Cortex Cmax | Mouse | 10 mg/kg, single dose | 528 nM | [4] |
| Whole Blood Cmax | Mouse | 15 mg/kg, single dose | 7546.9 ng/mL | [5] |
| Whole Blood Cmax | Mouse | 50 mg/kg, single dose | 16374.3 ng/mL | [5] |
| Efficacy | AAV-A53T-SNCA Mouse Model | 15 mg/kg and 50 mg/kg, twice daily for 10 weeks | Prevents dopaminergic neuronal loss and preserves striatal dopamine levels. Reduces phosphorylated S129-αSyn and astrocyte activation. | [3][5][6] |
Experimental Protocols
Fluorescence Polarization (FP) Assay for USP30 Inhibition
This assay measures the ability of a test compound to inhibit the deubiquitinating activity of USP30 on a fluorescently labeled ubiquitin probe.
Materials:
-
Recombinant human USP30 enzyme
-
Fluorescently labeled ubiquitin probe (e.g., Ub-rhodamine 110)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
384-well, low-volume, black assay plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed concentration of recombinant USP30 to each well of the assay plate.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorescently labeled ubiquitin probe to each well.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for TOM20 Ubiquitination
This protocol details the detection of ubiquitinated TOM20 in cell lysates following treatment with this compound.
Materials:
-
HeLa cells overexpressing YFP-Parkin
-
This compound
-
Antimycin A and Oligomycin A
-
Cell lysis buffer (e.g., NP40 lysis buffer) with protease and deubiquitinase inhibitors
-
Primary antibodies: anti-TOM20, anti-Ubiquitin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Seed HeLa cells overexpressing YFP-Parkin in culture plates.
-
Treat cells with Antimycin A (1 µM) and Oligomycin A (1 µM) and varying concentrations of this compound for 90 minutes.[4]
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TOM20 and ubiquitin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of ubiquitinated TOM20 to total TOM20.
Immunofluorescence for Tyrosine Hydroxylase (TH) in Mouse Brain
This protocol describes the staining of dopaminergic neurons in mouse brain sections to assess neuroprotection.
Materials:
-
Mouse brain sections (fixed and cryoprotected)
-
Primary antibody: anti-Tyrosine Hydroxylase (TH)
-
Fluorescently labeled secondary antibody
-
Blocking solution (e.g., 10% normal serum, 0.3% Triton X-100 in PBS)
-
Mounting medium with DAPI
Procedure:
-
Wash brain sections in PBS.
-
Incubate sections in a blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the sections with the primary anti-TH antibody diluted in blocking solution overnight at 4°C.
-
Wash the sections multiple times in PBS.
-
Incubate the sections with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash the sections multiple times in PBS.
-
Mount the sections onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the number of TH-positive neurons in the substantia nigra to assess neuronal survival.
Mandatory Visualizations
Signaling Pathway
Caption: The PINK1/Parkin pathway and the inhibitory role of USP30 and this compound.
Experimental Workflow
Caption: A streamlined workflow for the preclinical evaluation of this compound.
Logical Relationship
Caption: The logical cascade of this compound's mechanism of action.
References
- 1. This compound (MTX325) | USP30 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceofparkinsons.com [scienceofparkinsons.com]
- 6. researchgate.net [researchgate.net]
The Discovery and Development of MTX115325: A Technical Guide to a Novel USP30 Inhibitor for Neurodegenerative Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
MTX115325 (also known as MTX325) is a potent, selective, and orally bioavailable small molecule inhibitor of Ubiquitin-Specific Peptidase 30 (USP30), a deubiquitinating enzyme that plays a critical role in the regulation of mitophagy. By inhibiting USP30, this compound promotes the clearance of damaged mitochondria, a process implicated in the pathogenesis of several neurodegenerative disorders, most notably Parkinson's disease. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, including key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Mitochondrial dysfunction is a key pathological feature of many neurodegenerative diseases, including Parkinson's disease.[1] Mitophagy, a selective form of autophagy, is a critical quality control mechanism that removes damaged mitochondria, thereby preventing cellular stress and death.[2] The PINK1/Parkin signaling pathway is a primary regulator of mitophagy.[3] Ubiquitin-Specific Peptidase 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane, acts as a negative regulator of this process by removing ubiquitin tags from mitochondrial proteins, thereby inhibiting their clearance.[2][4]
This compound was developed by Mission Therapeutics as a potent and selective inhibitor of USP30.[2][3] Its mechanism of action is centered on enhancing the ubiquitination of mitochondrial outer membrane proteins, such as the Translocase of Outer Mitochondrial Membrane 20 (TOM20), leading to increased mitophagy and the subsequent protection of dopaminergic neurons.[5][6] Preclinical studies in cellular and animal models of Parkinson's disease have demonstrated the neuroprotective potential of this compound.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency and Efficacy
| Parameter | Value | Cell Line/System | Conditions | Reference |
| USP30 IC50 | 12 nM | Biochemical fluorescence polarization assay | --- | [5][7] |
| USP30 IC50 | 13 nM | Mouse USP30 | --- | [7] |
| Cellular USP30 Inhibition IC50 | 25 nM | --- | Ubiquitin-like probe access to the enzyme active site | [7] |
| TOM20 Ubiquitination EC50 | 32 nM | HeLa cells overexpressing Parkin | Challenged with antimycin A and oligomycin A | [5][7] |
| TOM20 Ubiquitination EC1.5x | 10 nM | HeLa cells overexpressing Parkin | Challenged with antimycin A and oligomycin A | [7] |
Table 2: In Vivo Pharmacokinetics in Mice
| Parameter | Value | Dosing | Reference |
| Oral Bioavailability | 98% | 10 mg/kg, single dose | [5] |
| Brain Partition Coefficient (Kpu,u) | ~0.4 | --- | [5] |
| Cmax (15 mg/kg) | 7546.9 ng/mL | Single oral dose | [5] |
| Cmax (50 mg/kg) | 16374.3 ng/mL | Single oral dose | [5] |
Table 3: In Vivo Efficacy in AAV-A53T-SNCA Mouse Model of Parkinson's Disease
| Parameter | Treatment | Outcome | Reference |
| Dopaminergic Neuron Loss | 15 mg/kg and 50 mg/kg, twice daily for 10 weeks | Prevention of dopaminergic neuron loss in the substantia nigra | [2][5] |
| Striatal Dopamine Levels | 15 mg/kg and 50 mg/kg, twice daily for 10 weeks | Preservation of striatal dopamine levels | [5][6] |
| Phosphorylated S129-αSyn Levels | 15 mg/kg and 50 mg/kg, twice daily for 10 weeks | Reduction in phosphorylated S129-αSyn levels | [5][6] |
| Astrocyte Activation (GFAP staining) | 15 mg/kg and 50 mg/kg, twice daily for 10 weeks | Decrease in the total area of GFAP staining | [5] |
Signaling Pathway and Mechanism of Action
This compound enhances mitophagy through the inhibition of USP30 in the PINK1/Parkin pathway. The following diagram illustrates this mechanism.
Caption: Mechanism of action of this compound in promoting mitophagy.
Experimental Protocols
In Vitro TOM20 Ubiquitination Assay
This protocol is adapted from studies using HeLa and SH-SY5Y cells.[5][6]
Objective: To assess the effect of this compound on the ubiquitination of the mitochondrial outer membrane protein TOM20.
Materials:
-
HeLa cells overexpressing YFP-Parkin or SH-SY5Y cells.
-
Cell culture medium and supplements.
-
This compound.
-
Mitochondrial toxins: Antimycin A and Oligomycin A (A/O).
-
Lysis buffer.
-
Antibodies: anti-TOM20, anti-Ubiquitin.
-
Western blot reagents and equipment.
Procedure:
-
Cell Culture: Culture HeLa or SH-SY5Y cells to 70-80% confluency.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 nM to 1 µM) for 90 minutes.[5] For stimulated conditions, co-treat with mitochondrial toxins (A/O).
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against TOM20 and ubiquitin.
-
Incubate with appropriate secondary antibodies.
-
Visualize and quantify the bands corresponding to ubiquitinated TOM20.
-
In Vivo AAV-A53T-SNCA Mouse Model of Parkinson's Disease
This protocol is based on the widely used model to study α-synuclein-induced neurodegeneration.[6][8][9]
Objective: To evaluate the neuroprotective effects of this compound in a mouse model of Parkinson's disease.
Materials:
-
C57BL/6 mice.
-
Adeno-associated virus (AAV) vector expressing human A53T mutant α-synuclein (AAV-A53T-SNCA).
-
Stereotaxic surgery equipment.
-
This compound formulated for oral gavage.
-
Behavioral testing apparatus (e.g., cylinder test).
-
Histology and immunohistochemistry reagents.
Procedure:
-
Stereotaxic Surgery:
-
Drug Administration:
-
Following a recovery period, administer this compound (15 mg/kg or 50 mg/kg) or vehicle control via oral gavage twice daily for 10 weeks.[5]
-
-
Behavioral Testing (Cylinder Test):
-
Histological and Immunohistochemical Analysis:
-
At the end of the study, perfuse the mice and collect the brains.
-
Section the brains and perform immunohistochemistry for:
-
Tyrosine Hydroxylase (TH) to quantify dopaminergic neurons.
-
Phosphorylated S129-α-synuclein to assess pathology.
-
Glial Fibrillary Acidic Protein (GFAP) to measure astrocyte activation.
-
-
Quantify the number of TH-positive neurons and the intensity of staining for pathological markers.
-
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for the preclinical evaluation of this compound.
Caption: A generalized workflow for in vitro evaluation of this compound.
Caption: A generalized workflow for in vivo evaluation of this compound.
Clinical Development
Based on the promising preclinical data, Mission Therapeutics has advanced this compound (MTX325) into clinical development. A Phase 1 clinical trial in healthy volunteers and Parkinson's disease patients was initiated to evaluate the safety, tolerability, pharmacokinetics, and brain penetration of the compound.[4] The successful completion of these early-phase trials will be crucial for the future development of this compound as a potential disease-modifying therapy for Parkinson's disease.
Conclusion
This compound is a novel, potent, and selective USP30 inhibitor with a well-defined mechanism of action that enhances mitophagy. Extensive preclinical studies have demonstrated its ability to protect dopaminergic neurons and reduce α-synuclein pathology in a relevant animal model of Parkinson's disease. The favorable pharmacokinetic profile, including excellent oral bioavailability and CNS penetration, further supports its therapeutic potential. The ongoing clinical development of this compound represents a promising new approach for a disease-modifying treatment for Parkinson's disease and potentially other neurodegenerative disorders characterized by mitochondrial dysfunction.
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. scienceofparkinsons.com [scienceofparkinsons.com]
- 3. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. missiontherapeutics.com [missiontherapeutics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound (MTX325) | USP30 inhibitor | Probechem Biochemicals [probechem.com]
- 8. biospective.com [biospective.com]
- 9. AAV1/2-induced overexpression of A53T-α-synuclein in the substantia nigra results in degeneration of the nigrostriatal system with Lewy-like pathology and motor impairment: a new mouse model for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
MTX115325: A Technical Whitepaper on a Novel USP30 Inhibitor for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Abstract
MTX115325 is a potent, selective, and orally bioavailable small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane. By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial proteins, a key signaling event in the clearance of damaged mitochondria via a process known as mitophagy. This mechanism has shown significant promise in preclinical models of Parkinson's disease, where mitochondrial dysfunction is a key pathological feature. This compound has been demonstrated to be neuroprotective, preventing dopaminergic neuron loss and preserving striatal dopamine levels in vivo. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data for this compound.
Chemical Structure and Physicochemical Properties
This compound is a novel N-cyano pyrrolidine derivative with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆N₆O₂ | [1] |
| Molecular Weight | 348.37 g/mol | [1] |
| CAS Number | 2750895-97-5 | [2] |
| Appearance | Solid | [1] |
| Solubility | 10 mM in DMSO | [1] |
| SMILES | O=C(C1=NC=C(C2=CC=NC(C#N)=C2)O1)N3[C@]4([H])--INVALID-LINK--([H])--INVALID-LINK--C | [2] |
Chemical Structure:
Mechanism of Action: USP30 Inhibition and Mitophagy Enhancement
This compound exerts its therapeutic effect by inhibiting USP30, a key negative regulator of mitophagy.[3] In healthy cells, USP30 removes ubiquitin chains from damaged mitochondrial proteins, thereby preventing their degradation.[3] In neurodegenerative diseases like Parkinson's, impaired mitophagy leads to the accumulation of dysfunctional mitochondria, contributing to neuronal cell death.[4]
This compound blocks the deubiquitinating activity of USP30, leading to an increase in the ubiquitination of outer mitochondrial membrane proteins, such as TOM20.[1][2] This enhanced ubiquitination serves as an "eat-me" signal, promoting the recruitment of the autophagy machinery and subsequent clearance of damaged mitochondria through the PINK1/Parkin-mediated mitophagy pathway.[3] This restoration of mitochondrial quality control is believed to be the primary mechanism behind the neuroprotective effects of this compound.[4][5]
Caption: Mechanism of action of this compound in promoting mitophagy.
In Vitro and In Vivo Efficacy
In Vitro Activity
This compound demonstrates potent and selective inhibition of USP30 in biochemical and cellular assays.
| Assay | Metric | Value (nM) | Cell Line/System | Reference |
| Biochemical Fluorescence Polarization | IC₅₀ | 12 | Recombinant human USP30 | [1] |
| Cellular Target Engagement | IC₅₀ | 25 | HeLa cells | [1] |
| TOM20 Ubiquitination | EC₅₀ | 32 | HeLa cells overexpressing Parkin | [1][2] |
| TOM20 Ubiquitination | EC₁.₅ₓ | 10 | HeLa cells overexpressing Parkin | [1] |
| Mouse USP30 Inhibition | IC₅₀ | 13 | Recombinant mouse USP30 | [1] |
In Vivo Pharmacokinetics and Efficacy
This compound exhibits excellent oral bioavailability and penetrates the central nervous system. In a mouse model of Parkinson's disease, oral administration of this compound demonstrated significant neuroprotective effects.
| Parameter | Value | Animal Model | Dosing | Reference |
| Oral Bioavailability | 98% | Mouse | 10 mg/kg, single dose | [2] |
| CNS Penetration (Kpu,u) | ~0.4 | Mouse | 10 mg/kg, single dose | [2] |
| Cmax (15 mg/kg) | 7546.9 ng/mL | Mouse | single dose | [2] |
| Cmax (50 mg/kg) | 16374.3 ng/mL | Mouse | single dose | [2] |
| Neuroprotection | Prevention of dopaminergic neuron loss | AAV-A53T-SNCA Mouse Model | 15 and 50 mg/kg, twice daily for 10 weeks | [2][6] |
| Neurochemical Effect | Preservation of striatal dopamine levels | AAV-A53T-SNCA Mouse Model | 15 and 50 mg/kg, twice daily for 10 weeks | [2] |
| Pathological Marker Reduction | Reduced phosphorylated S129-αSyn levels | AAV-A53T-SNCA Mouse Model | 15 and 50 mg/kg, twice daily for 10 weeks | [2] |
Experimental Protocols
Biochemical Fluorescence Polarization Assay for USP30 Inhibition
This assay measures the ability of this compound to inhibit the deubiquitinating activity of recombinant USP30.
Caption: Workflow for the Fluorescence Polarization Assay.
Methodology:
-
Recombinant human USP30 enzyme is incubated with varying concentrations of this compound in an appropriate assay buffer.[7][8][9][10][11]
-
A fluorescently labeled ubiquitin substrate is added to initiate the deubiquitination reaction.[7][8][9][10][11]
-
The fluorescence polarization of the solution is measured over time. A decrease in polarization indicates cleavage of the fluorescent substrate by USP30.
-
The rate of substrate cleavage is determined for each concentration of this compound.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]
Western Blot for TOM20 Ubiquitination
This assay quantifies the level of ubiquitinated TOM20 in cells treated with this compound.
Methodology:
-
HeLa cells, often overexpressing Parkin, are treated with various concentrations of this compound for a specified duration (e.g., 90 minutes).[5] Mitochondrial stress can be induced using agents like antimycin A and oligomycin A.[1]
-
Cells are lysed in a buffer containing protease and deubiquitinase inhibitors to preserve protein modifications.[12]
-
Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.[12]
-
The membrane is blocked and then incubated with primary antibodies specific for TOM20 and ubiquitin.
-
Following incubation with appropriate HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
The intensity of the bands corresponding to ubiquitinated TOM20 and total TOM20 is quantified, and the ratio is calculated to determine the effect of this compound on TOM20 ubiquitination.[5]
AAV-A53T-SNCA Mouse Model of Parkinson's Disease
This in vivo model is used to assess the neuroprotective effects of this compound.[13][14]
Methodology:
-
Adeno-associated viral vectors (AAV) encoding the human A53T mutant α-synuclein (AAV-A53T-SNCA) are stereotactically injected into the substantia nigra of mice.[13][15][16] This leads to the overexpression of pathogenic α-synuclein and subsequent dopaminergic neurodegeneration.[14]
-
Following a recovery period, mice are treated with this compound or a vehicle control via oral gavage, typically twice daily for several weeks (e.g., 10 weeks).[2]
-
Behavioral tests, such as the cylinder test, are performed to assess motor function.[13]
-
At the end of the treatment period, brain tissue is collected for analysis.
-
Immunohistochemistry is performed on brain sections to quantify the number of tyrosine hydroxylase (TH)-positive (dopaminergic) neurons in the substantia nigra and the density of dopaminergic terminals in the striatum.[6]
-
Levels of dopamine and its metabolites in the striatum are measured by HPLC.[6]
-
The extent of α-synuclein pathology is assessed by staining for phosphorylated S129-α-synuclein.[2]
Conclusion
This compound is a promising, brain-penetrant USP30 inhibitor with a well-defined mechanism of action centered on the enhancement of mitophagy. The robust preclinical data, demonstrating both potent in vitro activity and significant in vivo neuroprotection in a relevant animal model of Parkinson's disease, strongly support its continued development as a potential disease-modifying therapy. The detailed chemical, pharmacological, and biological data presented in this whitepaper provide a solid foundation for further research and clinical investigation of this compound.
References
- 1. This compound (MTX325) | USP30 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. missiontherapeutics.com [missiontherapeutics.com]
- 5. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. A robust high-throughput fluorescent polarization assay for the evaluation and screening of SARS-CoV-2 fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ubiqbio.com [ubiqbio.com]
- 10. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Observing real-time ubiquitination in high throughput with fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biospective.com [biospective.com]
- 14. news-medical.net [news-medical.net]
- 15. Neurodegeneration by α-synuclein-specific T cells in AAV-A53T-α-synuclein Parkinson's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Effect of MTX115325 on Mitochondrial Quality Control: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial quality control is a critical cellular process that ensures the health and proper function of the mitochondrial network. This process involves the selective removal of damaged or dysfunctional mitochondria, primarily through a specialized form of autophagy known as mitophagy. Dysregulation of mitochondrial quality control has been implicated in a variety of human diseases, including neurodegenerative disorders such as Parkinson's disease.[1][2] MTX115325, a potent and selective small molecule inhibitor, has emerged as a significant modulator of mitochondrial quality control. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on mitochondrial quality control pathways, and detailed experimental protocols for its study.
This compound is an orally active and brain-penetrant inhibitor of Ubiquitin-Specific Protease 30 (USP30).[3] USP30 is a deubiquitinase localized to the outer mitochondrial membrane that acts as a negative regulator of mitophagy.[1] It functions by removing ubiquitin chains from mitochondrial outer membrane proteins, thereby counteracting the pro-mitophagy signaling cascade initiated by the PINK1 and Parkin proteins.[2] By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial proteins, promoting the clearance of damaged mitochondria and offering a potential therapeutic strategy for diseases associated with mitochondrial dysfunction.[3][4]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Conditions | Reference |
| USP30 Inhibition (IC50) | 12 nM | Biochemical fluorescence polarization assay | Recombinant human USP30 | [3][5] |
| USP30 Inhibition (IC50) | 13 nM | Biochemical assay | Recombinant mouse USP30 | [5] |
| Cellular USP30 Inhibition (IC50) | 25 nM | Ubiquitin-like probe access assay | Not specified | [5] |
| TOM20 Ubiquitination (EC50) | 32 nM | Western Blot | HeLa cells overexpressing Parkin, treated with Antimycin A and Oligomycin A | [3][5] |
| TOM20 Ubiquitination (EC1.5x) | 10 nM | Western Blot | HeLa cells overexpressing Parkin, treated with Antimycin A and Oligomycin A | [5] |
| Mitophagy Promotion | 37 nM - 1 µM | mito-QC assay | SH-SY5Y cells, 72h treatment | [3] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in a Parkinson's Disease Mouse Model (AAV-A53T-SNCA)
| Parameter | Dosage | Outcome | Reference |
| Oral Bioavailability | 10 mg/kg (single dose) | 98% | [3] |
| Brain Partition Coefficient (Kpu,u) | 10 mg/kg (single dose) | ~0.4 | [3] |
| Maximum Concentration (Cmax) | 15 mg/kg (single dose) | 7546.9 ng/mL | [3] |
| Maximum Concentration (Cmax) | 50 mg/kg (single dose) | 16374.3 ng/mL | [3] |
| Neuroprotection | 15 mg/kg and 50 mg/kg (twice daily for 10 weeks) | Reduced loss of dopaminergic neurons in the substantia nigra and preserved striatal dopamine levels. | [3][4] |
| Reduction of α-Synuclein Pathology | 15 mg/kg and 50 mg/kg (twice daily for 10 weeks) | Reduced levels of phosphorylated S129-αSynuclein. | [3] |
| Reduction of Neuroinflammation | 15 mg/kg and 50 mg/kg (twice daily for 10 weeks) | Decreased total area of GFAP staining, indicating reduced astrocyte activation. | [3] |
Experimental Protocols
In Vitro USP30 Inhibition Assay
This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant USP30.
Materials:
-
Recombinant human USP30 (amino acids 57-517 with a C-terminal 6-His tag)
-
Ubiquitin-rhodamine 110 (Ub-Rho110) substrate
-
This compound
-
Assay buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1 mg/ml BSA, 0.05% Tween 20, 1 mM DTT
-
384-well black, clear-bottom, low-binding plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in 100% DMSO.
-
Dispense 75 nL of the this compound dilutions into the wells of the 384-well plate.
-
Prepare a 2x concentrated solution of recombinant human USP30 (10 nM) in assay buffer.
-
Add 15 µL of the 2x USP30 solution to each well, resulting in a final concentration of 5 nM.
-
Incubate the plate for 30 minutes at room temperature.
-
Prepare a 2x concentrated solution of Ub-Rho110 (200 nM) in assay buffer.
-
Add 15 µL of the 2x Ub-Rho110 solution to each well, for a final concentration of 100 nM.
-
Measure the fluorescence polarization at appropriate intervals to monitor the cleavage of the substrate.
-
Calculate the IC50 value by plotting the rate of substrate cleavage against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
Cellular TOM20 Ubiquitination Assay (Western Blot)
This protocol details the procedure to assess the effect of this compound on the ubiquitination of the mitochondrial outer membrane protein TOM20 in cultured cells.
Materials:
-
HeLa or SH-SY5Y cells (with or without Parkin overexpression)
-
This compound
-
Mitochondrial toxins (e.g., a combination of Antimycin A and Oligomycin A)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-TOM20, anti-Ubiquitin
-
Secondary antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescence substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 90 minutes). In some experimental setups, co-treatment with mitochondrial toxins is used to induce mitochondrial stress.
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-TOM20 and anti-Ubiquitin antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the bands.
-
Quantify the intensity of the ubiquitinated TOM20 bands relative to the total TOM20 bands.
Mitophagy Quantification using mito-QC Assay
This protocol describes a fluorescence microscopy-based assay to quantify mitophagy. The mito-QC (mitochondrial quality control) reporter is a tandem fluorescent protein (mCherry-GFP) targeted to the mitochondria. In healthy mitochondria, both mCherry and GFP fluoresce. Upon delivery to the acidic environment of the lysosome during mitophagy, the GFP fluorescence is quenched, while the mCherry fluorescence persists, allowing for the identification of mitolysosomes.
Materials:
-
SH-SY5Y cells stably expressing the mito-QC reporter
-
This compound
-
Hoechst stain for nuclear counterstaining
-
High-content imaging system or confocal microscope
Procedure:
-
Plate the mito-QC expressing cells in a suitable imaging plate (e.g., 96-well plate).
-
Treat the cells with this compound at the desired concentrations for the appropriate duration (e.g., 72 hours).
-
Stain the cell nuclei with Hoechst stain.
-
Acquire images of the cells in the mCherry, GFP, and DAPI channels.
-
Quantify mitophagy by identifying and counting the mCherry-only puncta (mitolysosomes) and normalizing to the total number of cells (identified by the nuclear stain). The mitophagy index can be calculated as the ratio of mitolysosomes to the total mitochondrial area (visualized by mCherry fluorescence).
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
References
- 1. Examining the Effects of MTX325 on Mitochondrial Quality Control and the Prevention of Parkinson’s Disease Progression | Parkinson's Disease [michaeljfox.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. USP30 loss or inhibition enhances mitophagy in Parkinson’s disease mouse model | BioWorld [bioworld.com]
- 5. This compound (MTX325) | USP30 inhibitor | Probechem Biochemicals [probechem.com]
The role of MTX115325 in PINK1/Parkin pathway
An In-depth Technical Guide on the Role of MTX115325 in the PINK1/Parkin Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Mitochondrial dysfunction is a cornerstone of Parkinson's Disease (PD) pathology, leading to the progressive loss of dopaminergic neurons. The PINK1/Parkin pathway is a critical cellular quality control mechanism that identifies and removes damaged mitochondria through a process known as mitophagy. This pathway is negatively regulated by the deubiquitinating enzyme (DUB) Ubiquitin Specific Peptidase 30 (USP30). This compound is a potent, selective, and brain-penetrant small molecule inhibitor of USP30. By inhibiting USP30, this compound enhances the PINK1/Parkin-mediated ubiquitination of mitochondrial proteins, thereby promoting the clearance of dysfunctional mitochondria. Preclinical studies in various models of PD have demonstrated that this compound can protect dopaminergic neurons, preserve dopamine levels, and reduce pathological α-synuclein accumulation. These compelling findings validate USP30 as a promising therapeutic target for neuroprotection in PD and have propelled this compound into clinical development as a potential disease-modifying therapy.
Introduction: Mitochondrial Dysfunction in Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta[1]. A significant body of evidence implicates the dysfunction of mitochondrial homeostasis as a key pathophysiological mechanism in PD[2][3]. Mitochondria are essential for neuronal health, providing the necessary energy for cellular functions[4][5]. When damaged, they can produce harmful reactive oxygen species, contributing to cellular stress and eventual cell death[4].
To maintain a healthy mitochondrial population, cells employ a sophisticated quality control system, a key component of which is mitophagy[6][7]. Mitophagy is the selective degradation of damaged or superfluous mitochondria via the autophagy pathway[8]. This process is critical for neuronal homeostasis, and its impairment is linked to the pathogenesis of neurodegenerative diseases, including PD[7].
The PINK1/Parkin Pathway: A Cornerstone of Mitophagy
Genetic studies have identified mutations in the PINK1 (PTEN-induced putative kinase 1) and PARK2 (Parkin) genes as causes of autosomal recessive, early-onset PD[3][6][9]. Subsequent research revealed that the proteins these genes encode function collaboratively in a signaling pathway to orchestrate mitophagy[1][8][10].
Under normal physiological conditions, the serine/threonine kinase PINK1 is continuously imported into the inner mitochondrial membrane and subsequently degraded. However, upon mitochondrial damage, indicated by a loss of mitochondrial membrane potential, PINK1 import is halted. This leads to the accumulation and activation of PINK1 on the outer mitochondrial membrane (OMM)[1][6]. Activated PINK1 then phosphorylates ubiquitin (Ub) molecules present on the OMM at the Serine 65 position (pS65-Ub)[6][11].
These pS65-Ub molecules serve as a docking signal for the cytosolic E3 ubiquitin ligase, Parkin[11]. The binding of pS65-Ub alleviates Parkin's autoinhibited state. PINK1 further activates Parkin by directly phosphorylating its N-terminal ubiquitin-like (Ubl) domain at Serine 65[1][12]. This fully activated Parkin then ubiquitinates numerous OMM proteins, creating ubiquitin chains that act as a signal for the autophagosome to engulf the damaged mitochondrion and deliver it to the lysosome for degradation[1][3][12].
USP30: A Negative Regulator of Mitophagy
The ubiquitination process is tightly regulated by a balance between ubiquitin ligases and deubiquitinating enzymes (DUBs)[4]. USP30 is a DUB that is localized to the outer mitochondrial membrane and actively removes ubiquitin chains from OMM proteins[3][10]. By doing so, USP30 directly counteracts the activity of Parkin, effectively acting as a brake on the mitophagy pathway[2][3][6]. Overexpression or increased activity of USP30 can suppress the clearance of damaged mitochondria, leading to their accumulation and subsequent cellular dysfunction, a scenario implicated in PD pathology[4][10]. Therefore, inhibiting USP30 presents an attractive therapeutic strategy to enhance mitophagy and protect neurons[3][6].
This compound: A Potent and Selective USP30 Inhibitor
This compound (also known as MTX-325) is a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule developed by Mission Therapeutics that potently and selectively inhibits USP30[2][3][4]. Its mechanism of action is to block the deubiquitinating activity of USP30, thereby tipping the balance towards ubiquitination and enhancing Parkin-mediated mitophagy[13][14]. This leads to more efficient clearance of damaged mitochondria, offering a neuroprotective effect[3].
Quantitative Data Presentation
The preclinical profile of this compound demonstrates its potential as a therapeutic agent. Key quantitative data are summarized in the tables below.
Table 1: In Vitro Potency and Cellular Activity of this compound
| Parameter | Value | Cell/Assay System | Reference |
|---|---|---|---|
| IC₅₀ | 12 nM | Biochemical fluorescence polarization assay | [3][10][15] |
| Cellular IC₅₀ | 25 nM | Ubiquitin-probe competition assay | [3] |
| EC₅₀ | 32 nM | TOM20 ubiquitylation in HeLa cells | [3][15] |
| Selectivity | >2,000-fold | Against other deubiquitinating enzymes |[13] |
Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosing | Reference |
|---|---|---|---|
| Oral Bioavailability | 98% | 10 mg/kg, single oral dose | [3][15] |
| CNS Penetration (Kpu,u) | ~0.4 | 10 mg/kg, single oral dose | [15] |
| Metabolic Clearance | 19.7 mL/min/kg | Intravenous delivery | [3] |
| Cₘₐₓ (15 mg/kg) | 7546.9 ng/mL | Single oral dose | [15] |
| Cₘₐₓ (50 mg/kg) | 16374.3 ng/mL | Single oral dose |[15] |
Table 3: In Vivo Efficacy of this compound in a Parkinson's Disease Mouse Model *
| Parameter | Treatment | Outcome | Reference |
|---|---|---|---|
| Dopaminergic Neurons | 50 mg/kg, twice daily | Significant protection against neuronal loss | [13] |
| Striatal Dopamine | 15 & 50 mg/kg, twice daily | Preservation of dopamine levels | [2][16] |
| Phospho-S129 α-Syn | 15 & 50 mg/kg, twice daily | Significant reduction in pathological α-synuclein | [13][15] |
| Astrocyte Activation | 15 & 50 mg/kg, twice daily | Decreased GFAP staining | [15] |
*AAV-A53T-SNCA mouse model treated for 10 weeks.
Preclinical Evidence and Experimental Protocols
The therapeutic potential of inhibiting USP30 has been validated through genetic knockout studies and pharmacological inhibition with this compound.
Genetic Validation: Usp30 Knockout Mice
Studies using Usp30 knockout (KO) mice have been instrumental. These mice are viable and show no overt pathology[2]. In the context of PD models, Usp30 KO mice exhibited:
-
Increased Mitophagy: A significant increase in mitophagy levels was observed in the dopaminergic neurons of the substantia nigra in Usp30 KO mice compared to wild-type controls[16][17].
-
Neuroprotection: Loss of USP30 protected against the loss of dopaminergic neurons induced by α-synuclein overexpression[2][4][17].
-
Reduced Pathology: A decrease in the levels of phosphorylated S129 α-synuclein (a pathological hallmark of PD) was observed[2][13].
-
Improved Motor Function: The mice were protected against the development of motor deficits associated with α-synuclein pathology[2][4].
Pharmacological Validation: this compound
Treatment with this compound recapitulated the protective effects seen in the KO mice, confirming that pharmacological inhibition is a viable strategy[3]. In an α-synuclein-based mouse model of PD, oral administration of this compound prevented dopaminergic neuronal loss, preserved striatal dopamine, and reduced α-synuclein pathology[2][13][16]. These effects were dose-dependent, with a 50 mg/kg dose showing robust efficacy[13][15]. In vitro, this compound treatment of cultured neurons spurred mitophagy in a dose-dependent manner and increased the ubiquitylation of TOM20, a known USP30 substrate on the OMM[3][13][15].
Key Experimental Protocols
Below are generalized protocols for key experiments cited in the evaluation of this compound and the PINK1/Parkin pathway.
Protocol 1: Western Blot Analysis of TOM20 Ubiquitylation
This protocol is used to assess the effect of this compound on the ubiquitylation of the OMM protein TOM20, a direct substrate of USP30. An increase in ubiquitylated TOM20 (TOM20-Ub) indicates inhibition of USP30.
1. Cell Culture and Treatment:
-
Culture HeLa or SH-SY5Y cells overexpressing Parkin.
-
To induce mitophagy, treat cells with mitochondrial toxins such as Antimycin A and Oligomycin A (A/O) for a specified period (e.g., 90 minutes).[3][18]
-
Concurrently, treat cells with a dose range of this compound (e.g., 10 nM - 1 µM) or vehicle control.[15]
2. Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with protease inhibitors and deubiquitinase inhibitors (e.g., NEM) to preserve ubiquitin chains.
-
Quantify protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C: anti-TOM20 and anti-Ubiquitin. An anti-Actin or anti-GAPDH antibody should be used as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detector.
4. Quantification:
-
Densitometry analysis is performed to quantify the bands corresponding to TOM20-Ub relative to total TOM20 and the loading control.[3][19]
Protocol 2: Immunohistochemical Analysis of Dopaminergic Neuron Survival
This protocol is used to quantify the number of surviving dopaminergic neurons in the substantia nigra of mouse brains from the PD model, to assess the neuroprotective effect of this compound.
1. Tissue Preparation:
-
Following the 10-week treatment period, deeply anesthetize mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brains in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Section the brains coronally (e.g., 40 µm thickness) through the substantia nigra pars compacta (SNpc) using a cryostat.
2. Immunostaining:
-
Wash free-floating sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding and permeabilize the tissue using a solution of 10% normal goat serum and 0.3% Triton X-100 in PBS for 1-2 hours.
-
Incubate sections with a primary antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons, overnight at 4°C.
-
Wash sections and incubate with a fluorescently-labeled secondary antibody for 2 hours at room temperature.
-
Counterstain with a nuclear stain like DAPI.
3. Imaging and Quantification:
-
Mount sections onto slides and coverslip with anti-fade mounting medium.
-
Acquire images of the SNpc using a fluorescence or confocal microscope.
-
Perform stereological counting of TH-positive neurons in both the injected (lesioned) and non-injected hemispheres.
-
The results are typically expressed as the percentage of surviving TH+ neurons on the injected side relative to the contralateral side.[16]
Clinical Development and Future Directions
The robust preclinical data package for this compound has supported its advancement into human clinical trials. Mission Therapeutics received authorization to begin a Phase 1 clinical trial in the UK to evaluate the safety, pharmacokinetics, and CNS penetration of MTX325 in healthy volunteers and individuals with Parkinson's disease[5][13][14][20]. Early data have indicated a good safety profile and CNS penetration[20][21].
The study aims to establish proof-of-mechanism by measuring changes in biomarkers related to mitochondrial quality control and other PD-related markers[22]. A successful outcome from these initial human studies will pave the way for larger, longer-duration trials designed to assess whether this compound can slow the progression of Parkinson's disease, offering a much-needed disease-modifying therapy[21][22]. A Phase 1b study in PD patients is anticipated to begin in early 2026[21].
Conclusion
This compound represents a targeted, mechanism-based therapeutic approach for Parkinson's disease. By selectively inhibiting USP30, it enhances the natural cellular process of mitophagy to clear dysfunctional mitochondria, addressing a core pathological driver of the disease. The comprehensive preclinical evidence, demonstrating both target engagement and neuroprotective efficacy in relevant disease models, provides a strong rationale for its clinical investigation. The ongoing clinical trials will be crucial in determining if the promise of this compound translates into a tangible therapeutic benefit for people living with Parkinson's disease.
References
- 1. The Roles of PINK1, Parkin and Mitochondrial Fidelity in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP30 loss or inhibition enhances mitophagy in Parkinson’s disease mouse model | BioWorld [bioworld.com]
- 3. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceofparkinsons.com [scienceofparkinsons.com]
- 5. Enhancing Mitophagy to Treat Parkinson’s Disease | MedRAC@UNC [medrac.web.unc.edu]
- 6. Frontiers | PINK1/Parkin Pathway Activation for Mitochondrial Quality Control – Which Is the Best Molecular Target for Therapy? [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. PINK1- and Parkin-mediated mitophagy at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BL-918 activates PINK1/Parkin signaling pathway to ameliorate the progression of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic Functional Analysis of PINK1 and PRKN Coding Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 14. criver.com [criver.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. news-medical.net [news-medical.net]
- 17. researchgate.net [researchgate.net]
- 18. Reconstitution of Parkin ubiquitin ligase activity using mouse and human mitochondria [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. ubiquitin | MedRAC@UNC [medrac.web.unc.edu]
- 21. pmlive.com [pmlive.com]
- 22. Examining the Effects of MTX325 on Mitochondrial Quality Control and the Prevention of Parkinson’s Disease Progression | Parkinson's Disease [michaeljfox.org]
The Therapeutic Potential of MTX115325: A USP30 Inhibitor for Neurodegenerative Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MTX115325 is a potent, selective, and orally bioavailable small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane. By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial proteins, a key step in the PINK1/Parkin-mediated mitophagy pathway. This leads to the selective clearance of damaged mitochondria, a process implicated in the pathogenesis of neurodegenerative disorders, most notably Parkinson's disease. Preclinical studies have demonstrated the neuroprotective effects of this compound in cellular and animal models of Parkinson's disease, suggesting its potential as a disease-modifying therapy. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental protocols related to this compound.
Introduction
Mitochondrial dysfunction is a central hallmark of several neurodegenerative diseases, including Parkinson's disease (PD).[1] The accumulation of damaged mitochondria can lead to increased oxidative stress, impaired energy metabolism, and ultimately, neuronal cell death.[1] Mitophagy, a selective form of autophagy, is a critical cellular process for the removal of dysfunctional mitochondria, thereby maintaining mitochondrial homeostasis.[1] The PINK1/Parkin pathway is a key regulator of mitophagy, where the E3 ubiquitin ligase Parkin ubiquitinates outer mitochondrial membrane proteins to tag damaged mitochondria for degradation.[2]
Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme that counteracts the action of Parkin by removing ubiquitin chains from mitochondrial proteins, thereby inhibiting mitophagy.[2] this compound is a novel, potent, and selective inhibitor of USP30.[3] By blocking USP30 activity, this compound promotes the ubiquitination of mitochondrial proteins, enhances mitophagy, and has shown significant neuroprotective effects in preclinical models of Parkinson's disease.[3] A Phase 1 clinical trial for this compound (also known as MTX325) in healthy volunteers and Parkinson's patients was planned to start in early 2024.[4][5]
Mechanism of Action: Modulation of the PINK1/Parkin Mitophagy Pathway
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of USP30. This inhibition leads to a cascade of events within the PINK1/Parkin-mediated mitophagy pathway, ultimately resulting in the clearance of damaged mitochondria.
Preclinical Data
The therapeutic potential of this compound has been evaluated in a series of in vitro and in vivo preclinical studies. The quantitative data from these studies are summarized below.
In Vitro Efficacy
| Parameter | Assay | Value | Reference |
| IC₅₀ | Biochemical fluorescence polarization assay | 12 nM | [6] |
| IC₅₀ | Cellular ubiquitin-like probe assay | 25 nM | [3] |
| EC₅₀ (TOM20 ubiquitination) | HeLa cells overexpressing Parkin | 32 nM | [3][6] |
| EC₁.₅ₓ (TOM20 ubiquitination) | HeLa cells overexpressing Parkin | 10 nM | [3] |
In Vivo Pharmacokinetics and Efficacy in a Parkinson's Disease Mouse Model
| Parameter | Animal Model | Dosing | Result | Reference |
| Oral Bioavailability | Mouse | 10 mg/kg (single dose) | 98% | [6] |
| CNS Penetration (Kpu,u) | Mouse | 10 mg/kg (single dose) | ~0.4 | [6] |
| Dopaminergic Neuron Protection | AAV-A53T-SNCA Mouse Model | 15 mg/kg & 50 mg/kg (i.g., twice daily for 10 weeks) | Reduced loss of dopaminergic neurons in the substantia nigra. | [6] |
| Striatal Dopamine Levels | AAV-A53T-SNCA Mouse Model | 15 mg/kg & 50 mg/kg (i.g., twice daily for 10 weeks) | Preserved dopamine levels in the striatum. | [6] |
| α-Synuclein Pathology | AAV-A53T-SNCA Mouse Model | 15 mg/kg & 50 mg/kg (i.g., twice daily for 10 weeks) | Reduced levels of phosphorylated S129-α-synuclein. | [6] |
| Neuroinflammation | AAV-A53T-SNCA Mouse Model | 15 mg/kg & 50 mg/kg (i.g., twice daily for 10 weeks) | Decreased total area of GFAP staining, indicating lower astrocyte activation. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Assays
Protocol:
-
Reagents: Recombinant human USP30 enzyme, ubiquitin-rhodamine 110 substrate, and an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Procedure: a. A dilution series of this compound is prepared in DMSO. b. The recombinant USP30 enzyme is incubated with the various concentrations of this compound or DMSO (vehicle control) in the assay buffer in a microplate. c. The reaction is initiated by the addition of the ubiquitin-rhodamine 110 substrate. d. The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time. e. The fluorescence intensity is measured using a plate reader.
-
Data Analysis: The fluorescence signal is proportional to the amount of cleaved substrate. The percentage of inhibition is calculated for each concentration of this compound relative to the DMSO control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.
Protocol:
-
Cell Culture: HeLa cells overexpressing YFP-Parkin are cultured in standard conditions (e.g., DMEM with 10% FBS).[7]
-
Treatment: Cells are treated with mitochondrial toxins (e.g., 1 µM Antimycin A and 1 µM Oligomycin A) to induce mitochondrial stress and Parkin translocation.[7] Concurrently, cells are treated with a dilution series of this compound or DMSO for 90 minutes.[7]
-
Lysis: After treatment, cells are washed with DPBS and lysed in NP40 lysis buffer on ice.[7]
-
Western Blotting: a. Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE. b. Proteins are transferred to a nitrocellulose membrane. c. The membrane is probed with a primary antibody against TOM20, followed by a secondary antibody.[7] d. The ubiquitinated form of TOM20 (TOM20-Ub) appears as a higher molecular weight band.[7]
-
Data Analysis: The intensity of the TOM20-Ub band is quantified and normalized to a loading control. The EC₅₀ value is calculated by plotting the normalized TOM20-Ub levels against the concentration of this compound.
In Vivo Parkinson's Disease Model
Protocol:
-
Animals: C57BL/6 mice are typically used.[1]
-
Viral Vector: An adeno-associated virus (AAV) serotype 1/2 expressing human A53T mutant α-synuclein is used.[8]
-
Stereotaxic Surgery: a. Mice are anesthetized and placed in a stereotaxic frame. b. A small burr hole is drilled in the skull over the target area. c. The AAV vector (e.g., 1.5 µl at a concentration of 5.16 x 10¹² genomic particles/ml) is unilaterally injected into the substantia nigra pars compacta using specific coordinates (e.g., from Bregma: AP -3.1 mm; ML -1.4 mm; DV -4.4 mm).[8] The injection is performed slowly (e.g., 0.5 μl/min).[8]
-
Post-operative Care: The incision is sutured, and the animals are monitored during recovery.
-
Treatment: this compound is administered by oral gavage at specified doses (e.g., 15 mg/kg and 50 mg/kg) twice daily for the duration of the study (e.g., 10 weeks).[6]
Protocol:
-
Tissue Preparation: At the end of the study, mice are euthanized, and their brains are perfused and fixed. The brains are then sectioned on a cryostat or vibratome.
-
Staining: a. Brain sections containing the substantia nigra are stained with an antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. b. A secondary antibody conjugated to a chromogen or fluorophore is used for visualization.
-
Quantification: The number of TH-positive neurons in the substantia nigra of the injected and non-injected hemispheres is counted using unbiased stereological methods.
-
Data Analysis: The percentage of dopaminergic neuron loss in the injected hemisphere is calculated relative to the contralateral side.
Protocol:
-
Tissue Dissection: The striatum is rapidly dissected from the mouse brain and frozen.
-
Homogenization: The striatal tissue is homogenized in an acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize dopamine.[9]
-
Centrifugation and Filtration: The homogenate is centrifuged, and the supernatant is filtered to remove any remaining particulate matter.[9]
-
HPLC-ECD Analysis: a. The filtered sample is injected into a high-performance liquid chromatography (HPLC) system equipped with an electrochemical detector (ECD). b. Dopamine and its metabolites are separated on a reverse-phase column. c. The electrochemical detector measures the current generated by the oxidation of dopamine, allowing for its quantification.
-
Data Analysis: The concentration of dopamine is determined by comparing the peak area from the sample to a standard curve of known dopamine concentrations.
Conclusion
This compound represents a promising therapeutic agent for neurodegenerative diseases, particularly Parkinson's disease, by targeting the fundamental cellular process of mitophagy. Its potent and selective inhibition of USP30 leads to the enhanced clearance of damaged mitochondria, thereby protecting neurons from degeneration. The robust preclinical data, demonstrating both in vitro efficacy and in vivo neuroprotection in a relevant disease model, provide a strong rationale for its clinical development. The detailed experimental protocols provided in this guide offer a resource for researchers to further investigate the therapeutic potential of this compound and other USP30 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. ubiquitin | MedRAC@UNC [medrac.web.unc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. Beyond Deubiquitylation: USP30-Mediated Regulation of Mitochondrial Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of Mitochondrial Morphology by USP30, a Deubiquitinating Enzyme Present in the Mitochondrial Outer Membrane - PMC [pmc.ncbi.nlm.nih.gov]
MTX115325: A Technical Guide to its Impact on Cellular Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
Abstract
MTX115325 is a potent, selective, and brain-penetrant small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane. By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial proteins, most notably the Translocase of the Outer Mitochondrial Membrane 20 (TOM20), thereby promoting the clearance of damaged mitochondria through a process known as mitophagy. This mechanism of action has positioned this compound as a promising therapeutic candidate for neurodegenerative disorders, particularly Parkinson's disease, where mitochondrial dysfunction is a key pathological feature. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and workflows.
Introduction to this compound and Cellular Ubiquitination
Ubiquitination is a critical post-translational modification where ubiquitin, a small regulatory protein, is attached to substrate proteins. This process governs a multitude of cellular functions, including protein degradation, signal transduction, and organelle quality control. The balance of ubiquitination is maintained by the interplay between ubiquitin ligases, which add ubiquitin, and deubiquitinating enzymes (DUBs), which remove it.
Mitochondrial quality control is essential for cellular health, and the selective removal of damaged mitochondria, termed mitophagy, is a key process in maintaining a healthy mitochondrial network. The PINK1/Parkin pathway is a major signaling cascade that orchestrates mitophagy. Upon mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin, which then ubiquitinates various outer mitochondrial membrane proteins. These ubiquitin chains serve as a signal for the autophagic machinery to engulf and degrade the damaged mitochondrion.
USP30, a DUB anchored to the outer mitochondrial membrane, counteracts the activity of Parkin by removing these ubiquitin tags, thereby acting as a negative regulator of mitophagy.[1][2] Inhibition of USP30 is therefore a compelling therapeutic strategy to enhance the clearance of dysfunctional mitochondria. This compound has emerged as a potent and selective inhibitor of USP30, demonstrating neuroprotective effects in preclinical models of Parkinson's disease.[3][4]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its potency and activity across different experimental systems.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| USP30 IC50 | 12 nM | Biochemical fluorescence polarization assay | [5] |
| USP30 IC50 | 13 nM | Mouse USP30 | [5] |
| Cellular USP30 IC50 | 25 nM | HeLa cells (ubiquitin-like probe access) | [5] |
| TOM20 Ubiquitination EC50 | 32 nM | HeLa cells overexpressing Parkin (A/O treated) | [5][6] |
| TOM20 Ubiquitination EC1.5x | 10 nM | HeLa cells overexpressing Parkin (A/O treated) | [5] |
Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Oral Bioavailability | 98% | 10 mg/kg (single dose) | [6] |
| Brain Partition Coefficient (Kpu,u) | ~0.4 | 10 mg/kg (single dose) | [6] |
| Cmax (15 mg/kg) | 7546.9 ng/mL | Single oral gavage | [6] |
| Cmax (50 mg/kg) | 16374.3 ng/mL | Single oral gavage | [6] |
Signaling Pathway and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the core signaling pathway and key experimental workflows.
The Role of this compound in the PINK1/Parkin Mitophagy Pathway
Caption: this compound inhibits USP30, promoting ubiquitination and mitophagy.
Experimental Workflow for Assessing TOM20 Ubiquitination
Caption: Workflow for analyzing this compound-induced TOM20 ubiquitination.
Experimental Workflow for Measuring Mitophagy using mt-Keima
Caption: Workflow for quantifying mitophagy using the mt-Keima reporter.
Detailed Experimental Protocols
The following protocols are compiled from methodologies reported in the scientific literature for studying the effects of this compound.
In Vitro TOM20 Ubiquitination Assay
Objective: To determine the effect of this compound on the ubiquitination of endogenous TOM20 in cultured cells.
Materials:
-
HeLa or SH-SY5Y cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors)
-
Anti-TOM20 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for Western blotting
-
Anti-TOM20 antibody for Western blotting
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate HeLa or SH-SY5Y cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle (DMSO) for a specified time (e.g., 90 minutes).[6]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate cell lysates with anti-TOM20 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with anti-ubiquitin and anti-TOM20 antibodies.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Analysis:
-
Quantify the band intensity of ubiquitinated TOM20 relative to total immunoprecipitated TOM20.
-
In Vitro Mitophagy Assay using mt-Keima and Flow Cytometry
Objective: To quantify the effect of this compound on mitophagy in living cells.
Materials:
-
Cells stably expressing the mt-Keima reporter construct
-
Cell culture medium
-
This compound
-
Mitochondrial damaging agent (e.g., CCCP or Antimycin A/Oligomycin A) as a positive control
-
Flow cytometer with 405 nm and 561 nm lasers
Procedure:
-
Cell Culture and Treatment:
-
Plate cells expressing mt-Keima.
-
Treat cells with this compound at the desired concentrations and for the desired duration.
-
-
Sample Preparation:
-
Harvest the cells by trypsinization.
-
Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer.
-
Excite the mt-Keima reporter with both the 405 nm (neutral pH) and 561 nm (acidic pH) lasers.
-
Collect the emission at ~620 nm for both excitation wavelengths.
-
-
Data Analysis:
-
Create a ratiometric analysis of the 561 nm to 405 nm fluorescence intensity.
-
An increase in the 561/405 ratio indicates an increase in mitochondria delivered to the acidic environment of the lysosome, and thus, an increase in mitophagy.
-
Quantify the percentage of cells in the high 561/405 ratio gate.
-
In Vivo Studies in a Mouse Model of Parkinson's Disease
Objective: To evaluate the neuroprotective effects of this compound in an in vivo model.
Materials:
-
AAV-A53T-SNCA mouse model of Parkinson's disease[6]
-
This compound formulated for oral gavage
-
Vehicle control
-
Equipment for behavioral testing (e.g., rotarod)
-
Equipment for tissue collection and processing
-
Antibodies for immunohistochemistry (e.g., anti-tyrosine hydroxylase (TH), anti-phospho-S129-αSyn)
Procedure:
-
Animal Model and Dosing:
-
Utilize the AAV-A53T-SNCA mouse model, which overexpresses the human A53T mutant α-synuclein.
-
Administer this compound (e.g., 15 mg/kg and 50 mg/kg) or vehicle twice daily via oral gavage for a specified duration (e.g., 10 weeks).[6]
-
-
Behavioral Analysis:
-
Conduct behavioral tests (e.g., rotarod, cylinder test) at baseline and throughout the study to assess motor function.
-
-
Tissue Collection and Analysis:
-
At the end of the study, perfuse the animals and collect the brains.
-
Process the brain tissue for immunohistochemistry or biochemical analysis.
-
-
Immunohistochemistry:
-
Stain brain sections for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra.
-
Stain for phosphorylated S129-α-synuclein to assess the level of pathological α-synuclein.
-
-
Biochemical Analysis:
-
Measure striatal dopamine levels using HPLC.
-
-
Data Analysis:
-
Compare the outcomes (behavioral scores, TH-positive neuron counts, phospho-α-synuclein levels, dopamine levels) between the this compound-treated and vehicle-treated groups.
-
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate that targets the cellular ubiquitination system to enhance mitochondrial quality control. Its mode of action, centered on the inhibition of USP30 and the subsequent promotion of mitophagy, is well-supported by a growing body of preclinical data. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this technical guide offer a comprehensive resource for researchers in the fields of neurodegeneration, mitochondrial biology, and drug discovery. Further investigation into the therapeutic potential of this compound is warranted and ongoing, with clinical trials initiated to evaluate its safety and efficacy in humans.[7][8]
References
- 1. New methods for monitoring mitochondrial biogenesis and mitophagy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PROTOCOL FOR: An optimized procedure for quantitative analysis of mitophagy with the mtKeima system using f... [protocols.io]
- 6. Mechanisms of mitophagy: PINK1, Parkin, USP30 and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for Monitoring Mitophagy Using mt-Keima | Springer Nature Experiments [experiments.springernature.com]
- 8. USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation | Life Science Alliance [life-science-alliance.org]
Methodological & Application
Application Notes and Protocols for MTX115325 in a Mouse Model of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
MTX115325 is a potent, selective, and brain-penetrant inhibitor of ubiquitin-specific protease 30 (USP30).[1][2][3] USP30 is a deubiquitinating enzyme located on the outer mitochondrial membrane that negatively regulates mitophagy, the cellular process for clearing damaged mitochondria.[1] By inhibiting USP30, this compound enhances mitophagy, promoting the removal of dysfunctional mitochondria, a key pathological feature in Parkinson's disease (PD).[1][4] Preclinical studies in a mouse model of Parkinson's disease have demonstrated that this compound can prevent dopaminergic neuronal loss and preserve striatal dopamine levels, suggesting its potential as a disease-modifying therapy.[1][2][3]
These application notes provide detailed protocols for utilizing this compound in an adeno-associated virus (AAV) expressing A53T mutant human alpha-synuclein (AAV-A53T-SNCA) mouse model of Parkinson's disease.
Mechanism of Action: USP30 Inhibition and Mitophagy
Mitochondrial dysfunction is a central element in the pathophysiology of Parkinson's disease. The PINK1/Parkin pathway is a key quality control mechanism that identifies and marks damaged mitochondria for removal through mitophagy. This process involves the ubiquitination of mitochondrial outer membrane proteins. USP30 counteracts this by removing ubiquitin chains, thereby inhibiting the clearance of damaged mitochondria. This compound inhibits USP30, leading to increased ubiquitination of mitochondrial proteins and enhanced mitophagy, which in turn is neuroprotective in the context of Parkinson's disease.
Figure 1: Signaling pathway of this compound-mediated mitophagy enhancement.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a pivotal study by Fang et al. (2023), demonstrating the neuroprotective effects of this compound in the AAV-A53T-SNCA mouse model.[1][4]
Table 1: Effect of this compound on Dopaminergic Neuron Survival
| Treatment Group | Percentage of TH+ Neurons (Ipsilateral vs. Contralateral SNpc) |
| Vehicle | 47.35% ± 4.61% |
| This compound (50 mg/kg) | 66.15% ± 3.14% |
Data represents the mean ± SEM of surviving tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc) on the injected side relative to the uninjected side.[1]
Table 2: Effect of this compound on Striatal Dopamine and Metabolites
| Treatment Group (Ipsilateral Striatum) | Dopamine (% of Contralateral) | DOPAC (% of Contralateral) | HVA (% of Contralateral) |
| Vehicle + AAV-A53T-SNCA | ~40% | ~55% | ~60% |
| This compound (15 mg/kg) + AAV-A53T-SNCA | ~65% | ~75% | ~80% |
| This compound (50 mg/kg) + AAV-A53T-SNCA | ~70% | ~80% | ~85% |
Data are approximated from graphical representations in Fang et al. (2023) and show levels of dopamine and its metabolites, DOPAC and HVA, in the striatum ipsilateral to the AAV injection, expressed as a percentage of the contralateral side.[1][4]
Experimental Protocols
AAV-A53T-SNCA Mouse Model of Parkinson's Disease
This protocol describes the unilateral stereotaxic injection of AAV encoding human A53T alpha-synuclein into the substantia nigra of mice.
Materials:
-
AAV1/2-hA53T-SNCA vector (titer of approximately 5 x 10^12 genomic particles/ml)
-
Stereotaxic apparatus for mice
-
Anesthesia system (e.g., isoflurane)
-
Microinjection pump and syringe (e.g., 10 µl Hamilton syringe with a 33-gauge needle)
-
Surgical tools (scalpel, drill, etc.)
-
Analgesics and post-operative care supplies
-
C57BL/6 mice (male, 8-10 weeks old)
Procedure:
-
Anesthetize the mouse using isoflurane (5% for induction, 1-2% for maintenance).
-
Secure the mouse in the stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the scalp and sterilize with betadine and 70% ethanol.
-
Make a midline incision to expose the skull.
-
Identify bregma and lambda.
-
Determine the coordinates for the substantia nigra. A representative set of coordinates relative to bregma are: Anteroposterior (AP): -3.1 mm, Mediolateral (ML): -1.2 mm, Dorsoventral (DV): -4.5 mm from the skull surface. Note: These coordinates may need to be adjusted based on the specific mouse strain and age. Always consult a mouse brain atlas.
-
Drill a small burr hole at the determined coordinates.
-
Lower the injection needle to the target DV coordinate.
-
Infuse 2 µl of the AAV-A53T-SNCA vector at a rate of 0.2 µl/min.
-
Leave the needle in place for 5-10 minutes post-injection to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
Suture the incision.
-
Administer post-operative analgesics and monitor the mouse during recovery.
-
Allow 3-4 weeks for alpha-synuclein expression and pathology to develop before initiating treatment with this compound.
Figure 2: Experimental workflow for creating the AAV-A53T-SNCA mouse model.
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles (20-22 gauge, curved)
-
Syringes
-
Balance and weigh boats
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required amount of this compound based on the desired dose (15 mg/kg or 50 mg/kg) and the number and weight of the mice.
-
Prepare the vehicle solution (0.5% methylcellulose in sterile water).
-
Weigh the this compound powder and suspend it in the vehicle to the desired concentration.
-
Vortex and/or sonicate the suspension to ensure it is homogenous. Prepare fresh daily.
-
Administer the this compound suspension to the mice via oral gavage. The typical volume is 10 ml/kg.
-
In the published studies, administration was performed twice daily for 10 weeks.[1]
Behavioral Testing
Behavioral assessments should be conducted to evaluate motor deficits. Below are protocols for commonly used tests.
This test assesses forelimb use asymmetry.
Apparatus:
-
A transparent cylinder (e.g., 15 cm diameter, 20 cm height).
Procedure:
-
Place the mouse in the cylinder and record its activity for 5 minutes.
-
Score the number of times the mouse rears and touches the cylinder wall with its left forelimb, right forelimb, or both simultaneously.
-
Calculate the percentage of contralateral (impaired) forelimb use relative to the total number of unilateral wall touches.
This test measures bradykinesia and motor coordination.
Apparatus:
-
A wooden or metal pole (1 cm diameter, 50 cm height) with a rough surface for grip, placed in the mouse's home cage.
Procedure:
-
Place the mouse head-up at the top of the pole.
-
Record the time it takes for the mouse to turn and face downwards (T-turn time) and the total time to descend to the base (total time).
-
Perform 3-5 trials per mouse.
This test assesses motor coordination and balance.
Apparatus:
-
An accelerating rotarod apparatus for mice.
Procedure:
-
Acclimate the mice to the rotarod at a low, constant speed (e.g., 4 rpm) for 1-2 minutes for 2-3 days prior to testing.
-
During testing, place the mouse on the rod and accelerate it from 4 to 40 rpm over a 5-minute period.[5][6][7][8][9]
-
Record the latency to fall from the rod.
-
Perform 3 trials with an inter-trial interval of at least 15 minutes.
Post-mortem Analysis
This procedure is to quantify the loss of dopaminergic neurons in the substantia nigra.
Procedure:
-
Anesthetize the mouse and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Cut coronal sections (e.g., 30-40 µm) through the substantia nigra using a cryostat.
-
Perform immunohistochemical staining using a primary antibody against tyrosine hydroxylase (TH) and an appropriate secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.
-
Capture images of the SNpc from both hemispheres.
-
Count the number of TH-positive neurons using stereological methods (e.g., optical fractionator) to determine the percentage of neuronal loss on the ipsilateral side compared to the contralateral side.
This method is used to measure the levels of dopamine and its metabolites in the striatum.
Procedure:
-
Rapidly dissect the striata from both hemispheres on ice.
-
Homogenize the tissue in an appropriate buffer (e.g., perchloric acid).
-
Centrifuge the homogenate to pellet proteins.
-
Filter the supernatant.
-
Inject the supernatant into a high-performance liquid chromatography (HPLC) system with electrochemical detection.
-
Quantify the levels of dopamine, DOPAC, and HVA by comparing the peak areas to a standard curve.
-
Express the results for the ipsilateral striatum as a percentage of the contralateral striatum.
Figure 3: Workflow for efficacy evaluation of this compound.
Conclusion
This compound represents a promising therapeutic agent for Parkinson's disease by targeting the fundamental process of mitochondrial quality control. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the efficacy of this compound in a robust and well-characterized mouse model of synucleinopathy-driven neurodegeneration. Adherence to these detailed methodologies will facilitate the generation of reproducible and reliable data, contributing to the further development of this novel therapeutic strategy.
References
- 1. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (MTX325) | USP30 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 6. Rotarod-Test for Mice [protocols.io]
- 7. scispace.com [scispace.com]
- 8. Rotarod Test to assess motor coordination in a mouse parkinsonian model [protocols.io]
- 9. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
Application Notes and Protocols for MTX115325 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo use of MTX115325, a potent and selective inhibitor of the deubiquitinase USP30. By inhibiting USP30, this compound enhances mitophagy, the cellular process for clearing damaged mitochondria, which is implicated in the pathogenesis of neurodegenerative diseases such as Parkinson's Disease (PD). This document outlines the recommended dosage, experimental protocols, and relevant signaling pathways based on preclinical studies in a mouse model of PD. All quantitative data is summarized in tables for clarity, and key experimental workflows are visualized using diagrams.
Introduction
Mitochondrial dysfunction is a key pathological feature in a number of neurodegenerative diseases. The selective removal of damaged mitochondria through a process called mitophagy is crucial for maintaining neuronal health. USP30 is a deubiquitinating enzyme that acts as a negative regulator of this process. This compound is a brain-penetrant small molecule inhibitor of USP30, and has shown neuroprotective effects in preclinical models, making it a promising therapeutic candidate.[1][2] These notes are intended to facilitate the design and execution of in vivo studies investigating the therapeutic potential of this compound.
Signaling Pathway of this compound in Mitophagy
This compound enhances the PINK1/Parkin-mediated mitophagy pathway. Under conditions of mitochondrial stress, PINK1 accumulates on the outer mitochondrial membrane and recruits Parkin, an E3 ubiquitin ligase. Parkin ubiquitinates various outer mitochondrial membrane proteins, tagging the damaged mitochondrion for degradation. USP30 counteracts this by removing these ubiquitin chains. By inhibiting USP30, this compound promotes the ubiquitination of mitochondrial proteins, leading to enhanced clearance of dysfunctional mitochondria.
Recommended In Vivo Dosage and Pharmacokinetics
This compound has demonstrated efficacy and favorable pharmacokinetic properties in a Parkinson's disease mouse model. The recommended dosages for in vivo studies are based on these preclinical findings.
Table 1: Recommended Dosage of this compound in AAV-A53T-SNCA Mouse Model
| Dosage Regimen | Route of Administration | Frequency | Duration | Reference |
| 15 mg/kg | Oral Gavage (i.g.) | Twice Daily | 10 weeks | [3] |
| 50 mg/kg | Oral Gavage (i.g.) | Twice Daily | 10 weeks | [3][4] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Condition | Reference |
| Oral Bioavailability | 98% | 10 mg/kg single dose | [3] |
| CNS Penetration (Kpu,u) | ~0.4 | 10 mg/kg single dose | [3] |
| Cmax (15 mg/kg) | 7546.9 ng/mL | single dose | [3] |
| Cmax (50 mg/kg) | 16374.3 ng/mL | single dose | [3] |
Experimental Protocols
AAV-A53T-SNCA Mouse Model of Parkinson's Disease
This model involves the unilateral injection of an adeno-associated virus (AAV) vector expressing the human A53T mutant α-synuclein into the substantia nigra of mice, leading to progressive nigrostriatal degeneration.[1][5]
Materials:
-
C57BL/6 mice (12 weeks old)
-
AAV1/2 expressing human A53T-α-synuclein (titer: ~5 x 10¹² genomic particles/mL)
-
Stereotaxic apparatus
-
Microinjector with a Hamilton syringe
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Anesthetize the mouse and mount it in the stereotaxic frame.
-
Expose the skull and drill a small burr hole over the substantia nigra.
-
The following coordinates from Bregma are recommended: AP -3.1 mm; ML -1.4 mm; DV -4.4 mm.[1][5]
-
Lower the injection needle to the target coordinates.
-
Infuse 1.5 µL of the AAV vector at a rate of 0.5 µL/min.[1][5]
-
After the infusion is complete, leave the needle in place for an additional 5 minutes to allow for diffusion of the virus.
-
Slowly retract the needle and suture the incision.
-
Allow the mice to recover for a designated period (e.g., 10 weeks) before initiating treatment with this compound.
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
Protocol:
-
Prepare a suspension of this compound in the chosen vehicle to the desired concentration (e.g., 1.5 mg/mL for a 15 mg/kg dose in a 25g mouse with a 10 µL/g dosing volume).
-
Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
Administer the calculated volume of the this compound suspension to the mice via oral gavage.
-
For chronic studies, repeat the administration as per the defined schedule (e.g., twice daily).
Immunohistochemical Analysis of Phosphorylated α-Synuclein (pS129) and GFAP
Materials:
-
Mouse brain sections (fixed and cryoprotected)
-
Primary antibodies:
-
Rabbit anti-phospho-α-synuclein (Ser129)
-
Mouse anti-GFAP
-
-
Fluorescently labeled secondary antibodies
-
Blocking solution (e.g., 5% normal donkey serum in PBS with 0.3% Triton X-100)
-
Mounting medium with DAPI
Protocol:
-
Wash brain sections in PBS.
-
Perform antigen retrieval if necessary (e.g., with citrate buffer).
-
Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash sections in PBS.
-
Incubate with appropriate secondary antibodies for 2 hours at room temperature.
-
Wash sections in PBS.
-
Mount sections on slides with mounting medium containing DAPI.
-
Visualize and quantify fluorescence using a confocal microscope and image analysis software. A reduction in pS129-αSyn levels and GFAP staining indicates a neuroprotective effect.[3]
Pharmacokinetic Analysis by LC-MS/MS
Sample Preparation (Plasma):
-
Collect blood samples into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
To 50 µL of plasma, add an internal standard.
-
Precipitate proteins by adding a solvent like acetonitrile, vortex, and centrifuge.
-
Transfer the supernatant for LC-MS/MS analysis.
Sample Preparation (Brain):
-
Harvest and weigh brain tissue.
-
Homogenize the tissue in a suitable buffer.
-
To the homogenate, add an internal standard.
-
Perform protein precipitation and/or liquid-liquid extraction.
-
Centrifuge and collect the supernatant for analysis.
LC-MS/MS Analysis: A validated LC-MS/MS method should be used for the quantification of this compound. This will typically involve a C18 column for chromatographic separation and a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Safety and Tolerability
In preclinical studies, this compound has been shown to be well-tolerated in mice. Doses up to 300 mg/kg/day for two weeks did not result in any reported side effects. A related compound, MTX325 (also known as this compound), has progressed to Phase 1 clinical trials, suggesting a favorable safety profile.
Conclusion
This compound is a promising therapeutic agent for neurodegenerative diseases, with a well-defined mechanism of action and encouraging preclinical data. These application notes provide a framework for conducting in vivo studies to further evaluate its efficacy and mechanism of action. Adherence to these protocols will aid in generating robust and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. USP30 loss or inhibition enhances mitophagy in Parkinson’s disease mouse model | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (MTX325) | USP30 inhibitor | Probechem Biochemicals [probechem.com]
- 5. AAV1/2-induced overexpression of A53T-α-synuclein in the substantia nigra results in degeneration of the nigrostriatal system with Lewy-like pathology and motor impairment: a new mouse model for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
MTX115325 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MTX115325 is a potent, selective, and brain-penetrant inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme that plays a critical role in regulating mitophagy.[1][2][3] By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial outer membrane proteins, such as TOM20, leading to increased clearance of damaged mitochondria.[4][5] This mechanism has shown neuroprotective effects in preclinical models of Parkinson's disease, suggesting its potential as a disease-modifying therapeutic.[1][6] These application notes provide detailed information on the solubility, preparation, and experimental use of this compound.
Physicochemical and Pharmacokinetic Properties
This compound is an orally active compound with excellent bioavailability and central nervous system (CNS) penetration.[4][5] It is a white to off-white solid with a molecular weight of 348.36 g/mol and a chemical formula of C18H16N6O2.[4]
| Property | Value | Reference |
| Molecular Weight | 348.36 g/mol | [4] |
| Formula | C18H16N6O2 | [4] |
| Appearance | White to off-white solid | [4] |
| Purity | >98% (HPLC) | [3] |
| Oral Bioavailability (mice) | 98% | [4][7] |
| CNS Penetration (Kpu,u) | ~0.4 | [4] |
Solubility and Stock Solution Preparation
Proper preparation of this compound solutions is critical for experimental success. Due to its nature, specific handling procedures are recommended.
| Solvent | Maximum Concentration | Preparation Notes |
| DMSO | 250 mg/mL (717.65 mM) | Requires sonication. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[4] |
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound, add 287.06 µL of DMSO).[4]
-
Vortex briefly to mix.
-
Sonicate the solution until the compound is fully dissolved.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[4]
In Vitro Experimental Protocols
This compound has been demonstrated to be effective in various in vitro assays to assess its inhibitory activity against USP30 and its effect on mitophagy.
USP30 Inhibition and TOM20 Ubiquitination Assay
This protocol is designed to measure the increase in ubiquitination of the USP30 substrate TOM20 in a cellular context.
Cell Lines: HeLa cells overexpressing YFP-Parkin or SH-SY5Y neuroblastoma cells.[4][5]
Protocol:
-
Seed HeLa or SH-SY5Y cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium from the 10 mM DMSO stock. The final DMSO concentration should be kept below 0.1%.
-
Treat the cells with varying concentrations of this compound (e.g., 10 nM to 1 µM) for 90 minutes.[4]
-
Optional for HeLa cells: To induce mitochondrial stress, co-treat with mitochondrial toxins such as Antimycin A and Oligomycin A (A/O).[3]
-
Lyse the cells and perform a Western blot analysis.
-
Probe the membrane with primary antibodies against TOM20 and ubiquitin to detect ubiquitinated TOM20 (TOM20-Ub).[8]
-
Quantify the band intensities to determine the concentration-dependent increase in TOM20-Ub.
Expected Results: this compound increases TOM20 ubiquitination with an EC50 of approximately 32 nM in HeLa cells.[3][4]
Mitophagy Induction Assay
This protocol assesses the ability of this compound to promote mitochondrial autophagy (mitophagy).
Cell Line: SH-SY5Y cells.[7]
Protocol:
-
Seed SH-SY5Y cells in a suitable imaging plate (e.g., 96-well plate).
-
Treat cells with this compound at various concentrations (e.g., 37 nM to 1 µM) for 72 hours.[4]
-
Use a mitophagy reporter system (e.g., mito-QC) to visualize and quantify mitophagy.
-
Counterstain the nuclei with a fluorescent dye like Hoechst.
-
Acquire images using a high-content imaging system.
-
Quantify the mitophagy index based on the colocalization of mitochondria with autophagosomes/lysosomes.[7][8]
Expected Results: this compound treatment leads to a concentration-dependent increase in the mitophagy index.[7]
In Vivo Experimental Protocol
The following protocol describes the use of this compound in a mouse model of Parkinson's disease to evaluate its neuroprotective effects.
Animal Model: AAV-A53T-SNCA mouse model of Parkinson's disease.[4][5]
Protocol:
-
Induce synucleinopathy in mice via stereotaxic injection of an AAV1/2-A53T αSyn vector.[7]
-
Prepare the this compound formulation for oral gavage.
-
Administer this compound orally (e.g., 15 mg/kg or 50 mg/kg) twice daily for a period of 10 weeks.[4]
-
Monitor the animals for any adverse effects throughout the study.
-
At the end of the treatment period, sacrifice the animals and collect brain tissue.
-
Perform immunohistochemical analysis to assess the number of dopaminergic neurons (TH+ neurons) in the substantia nigra and dopamine levels in the striatum.[4][5]
-
Analyze levels of phosphorylated S129-αSyn and astrocyte activation (GFAP staining) as markers of pathology.[4]
Expected Results: this compound treatment is expected to reduce the loss of dopaminergic neurons, preserve striatal dopamine levels, and decrease the levels of pathological α-synuclein and neuroinflammation.[4][5]
Signaling Pathway
Caption: this compound inhibits USP30, promoting Parkin-mediated ubiquitination and mitophagy.
Experimental Workflow
Caption: Workflow for in vitro and in vivo experiments with this compound.
Summary of In Vitro and In Vivo Data
| Parameter | Value | Cell/Animal Model | Reference |
| USP30 IC50 (biochemical) | 12 nM | - | [3][4] |
| USP30 IC50 (cellular) | 25 nM | - | [3][7] |
| TOM20 Ubiquitination EC50 | 32 nM | HeLa cells | [3][4] |
| Mitophagy Induction | 22% increase at 37 nM | SH-SY5Y cells | [7] |
| In Vivo Dosage | 15 and 50 mg/kg, twice daily | AAV-A53T-SNCA mice | [4] |
| Cmax (15 mg/kg, single dose) | 7546.9 ng/mL | Mice | [4] |
| Cmax (50 mg/kg, single dose) | 16374.3 ng/mL | Mice | [4] |
Conclusion
This compound is a valuable research tool for studying the role of USP30 and mitophagy in cellular homeostasis and disease.[1][2] Its favorable pharmacokinetic profile and demonstrated efficacy in preclinical models of neurodegeneration make it a promising candidate for further investigation.[5][6] The protocols and data presented here provide a comprehensive guide for researchers utilizing this compound in their studies. As research progresses, a Phase 1 clinical trial in healthy volunteers and Parkinson's patients is planned.[6][9]
References
- 1. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
- 2. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (MTX325) | USP30 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. news-medical.net [news-medical.net]
- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 7. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. missiontherapeutics.com [missiontherapeutics.com]
Application Notes and Protocols: In Vitro Assays for Measuring MTX115325 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
MTX115325 is a potent, selective, and brain-penetrant small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30).[1][2] USP30 is a deubiquitinating enzyme (DUB) located on the outer mitochondrial membrane that acts as a negative regulator of mitophagy, the cellular process for clearing damaged mitochondria.[3][4][5] By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial surface proteins, such as TOM20, thereby promoting Parkin-mediated mitophagy.[1][3][6] This mechanism has shown therapeutic promise in preclinical models of neurodegenerative diseases, particularly Parkinson's Disease, by facilitating the removal of dysfunctional mitochondria and reducing cellular stress.[2][7][8]
These application notes provide detailed protocols for key in vitro assays to quantify the biochemical and cellular activity of this compound.
This compound Mechanism of Action: The Mitophagy Pathway
Under conditions of mitochondrial stress (e.g., depolarization), the kinase PINK1 accumulates on the outer mitochondrial membrane (OMM). PINK1 recruits and activates the E3 ubiquitin ligase Parkin, which then ubiquitinates various OMM proteins. This ubiquitination serves as a signal for the autophagosome to engulf the damaged mitochondrion for lysosomal degradation. USP30 counteracts this process by removing ubiquitin chains from OMM proteins, thereby inhibiting mitophagy. This compound inhibits USP30, leading to an accumulation of ubiquitinated proteins on the mitochondria and promoting their clearance.[3][4][5]
References
- 1. This compound (MTX325) | USP30 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
- 4. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceofparkinsons.com [scienceofparkinsons.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown of USP30 and MTX115325 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ubiquitin Specific Peptidase 30 (USP30) is a deubiquitinating enzyme located on the outer mitochondrial membrane that acts as a negative regulator of mitophagy, the selective removal of damaged mitochondria.[1][2] By counteracting the ubiquitination of mitochondrial proteins mediated by the E3 ligase Parkin, USP30 inhibits the clearance of dysfunctional mitochondria.[1][3] Dysregulation of USP30 has been implicated in a range of pathologies, including neurodegenerative diseases like Parkinson's disease and certain cancers.[1][4] Consequently, inhibiting USP30 function has emerged as a promising therapeutic strategy.[1][5]
This document provides a comparative overview of two primary methods for inhibiting USP30: genetic knockdown using lentiviral short hairpin RNA (shRNA) and pharmacological inhibition with the small molecule inhibitor MTX115325. We present detailed protocols for key experiments, summarize quantitative data for easy comparison, and provide visual diagrams of the underlying signaling pathways and experimental workflows.
Mechanism of Action
Both lentiviral shRNA knockdown and this compound treatment aim to reduce USP30 activity, thereby promoting mitophagy.
-
Lentiviral shRNA Knockdown: This genetic approach utilizes a lentiviral vector to deliver a short hairpin RNA sequence specifically targeting the USP30 mRNA.[6][7] Once transcribed in the host cell, the shRNA is processed by the RNA interference (RNAi) machinery to produce a small interfering RNA (siRNA) that binds to and directs the degradation of the USP30 mRNA transcript.[7] This leads to a stable and long-term reduction in USP30 protein expression.[6]
-
This compound Treatment: this compound is a potent, selective, and brain-penetrant small molecule inhibitor of USP30.[8][9] It directly binds to the catalytic site of the USP30 enzyme, inhibiting its deubiquitinating activity.[10] This leads to an increase in the ubiquitination of USP30 substrates, such as the mitochondrial outer membrane protein TOM20, which in turn promotes the recruitment of autophagy machinery and subsequent mitophagy.[8][9]
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data comparing the efficacy and characteristics of USP30 knockdown and this compound treatment.
Table 1: In Vitro Efficacy
| Parameter | Lentiviral shRNA Knockdown of USP30 | This compound Treatment | Reference |
| Target | USP30 mRNA | USP30 protein | [7][10] |
| Mechanism | mRNA degradation | Enzyme inhibition | [7][10] |
| Typical Knockdown Efficiency | >80% reduction in protein levels | - | [11] |
| IC50 | Not Applicable | 12 nM | [8] |
| Cellular EC50 (TOM20 ubiquitination) | Not Applicable | 32 nM | [8] |
| Effect on p-Ser65-Ubiquitin | Increased levels | Increased levels | [11] |
Table 2: In Vivo Efficacy (AAV-A53T-SNCA Mouse Model of Parkinson's Disease)
| Parameter | Usp30 Knockout (KO) | This compound Treatment (15 mg/kg & 50 mg/kg) | Reference |
| Dopaminergic Neuron Loss | Reduced | Prevented | [9][12] |
| Striatal Dopamine Levels | Preserved | Restored | [8][9] |
| Phosphorylated S129-αSyn Levels | Significantly reduced | Reduced | [9] |
| Astrocyte Activation (GFAP staining) | Not specified | Decreased total area | [8] |
Table 3: Pharmacokinetics of this compound
| Parameter | Value | Reference |
| Oral Bioavailability | Excellent (98%) | [8] |
| CNS Penetration (Kpu,u) | ~0.4 | [8] |
| Cmax (15 mg/kg, single dose) | 7546.9 ng/mL | [8] |
| Cmax (50 mg/kg, single dose) | 16374.3 ng/mL | [8] |
Signaling Pathway
The primary signaling pathway affected by both USP30 knockdown and this compound treatment is the PINK1/Parkin-mediated mitophagy pathway.
Caption: USP30 negatively regulates mitophagy.
Experimental Protocols
Lentiviral shRNA Production and Transduction
This protocol describes the generation of lentiviral particles carrying an shRNA against USP30 and their use to transduce mammalian cells.[6][13][14][15]
Workflow Diagram:
Caption: Workflow for lentiviral shRNA knockdown.
Protocol:
-
Plasmid Preparation:
-
Obtain or clone a lentiviral vector expressing a validated shRNA sequence targeting human or mouse USP30. A non-targeting shRNA control plasmid should also be used.
-
Prepare high-quality, endotoxin-free packaging plasmids (e.g., psPAX2 and pMD2.G for a 2nd generation system).
-
-
Lentivirus Production in HEK293T cells:
-
Day 1: Seed HEK293T cells in a 10 cm dish to be 70-80% confluent at the time of transfection.
-
Day 2: Co-transfect the shRNA-USP30 plasmid along with the packaging plasmids using a suitable transfection reagent (e.g., Lipofectamine 3000 or PEI).
-
Day 3: Replace the medium 12-18 hours post-transfection.
-
Day 4 & 5: Collect the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the collections.
-
-
Lentivirus Concentration and Titer:
-
Centrifuge the collected supernatant at a low speed to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
(Optional but recommended for in vivo use) Concentrate the virus using ultracentrifugation or a commercially available concentration reagent.
-
Determine the viral titer using a method such as p24 ELISA or by transducing a reporter cell line and counting fluorescent colonies.
-
-
Transduction of Target Cells:
-
Day 1: Seed the target cells to be 50-70% confluent on the day of transduction.
-
Day 2: Add the lentiviral particles to the cells at various Multiplicities of Infection (MOIs) (e.g., 1, 5, 10) in the presence of hexadimethrine bromide (polybrene) to enhance transduction efficiency.
-
Day 3: Replace the medium containing the virus with fresh medium.
-
Day 4 onwards: If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to select for transduced cells.
-
Expand the selected cells and validate USP30 knockdown.
-
This compound Treatment
Protocol for In Vitro Treatment:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Further dilute the stock solution in cell culture medium to the desired final concentrations. Note: The final DMSO concentration should be kept low (typically <0.1%) and a vehicle control (medium with the same concentration of DMSO) must be included.
-
-
Cell Treatment:
-
Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
-
Allow cells to adhere and grow for 24 hours.
-
Remove the medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).[8]
-
-
Downstream Analysis:
-
Perform downstream assays such as cell viability assays, Western blotting for target engagement (e.g., p-TOM20), or functional assays.
-
Western Blot for USP30 Knockdown and Target Engagement
This protocol is for validating the reduction of USP30 protein levels after shRNA knockdown or assessing the increase in ubiquitinated TOM20 after this compound treatment.[16][17][18][19]
Protocol:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to USP30 (for knockdown validation) or TOM20/ubiquitin (for this compound target engagement) overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Quantification:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager.
-
Quantify the band intensities using image analysis software.
-
Cell Viability Assay (MTT Assay)
This assay measures cell metabolic activity as an indicator of cell viability.[20][21][22]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or transduce with lentiviral shRNA as described above. Include appropriate controls.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Add MTT reagent to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control-treated cells.
-
Conclusion
Both lentiviral shRNA knockdown and this compound treatment are effective methods for inhibiting USP30 function and promoting mitophagy. The choice between these two approaches will depend on the specific experimental goals.
-
Lentiviral shRNA knockdown is ideal for creating stable cell lines with long-term suppression of USP30, which is useful for in-depth mechanistic studies and for creating in vivo models with constitutive USP30 deficiency.[7]
-
This compound treatment offers a more direct and temporally controlled method of USP30 inhibition.[8] Its pharmacological properties, including oral bioavailability and CNS penetration, make it a valuable tool for in vivo studies and a promising candidate for therapeutic development.[8][23]
The protocols and data presented in these application notes provide a comprehensive resource for researchers investigating the role of USP30 and the therapeutic potential of its inhibition.
References
- 1. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Mitochondrial Deubiquitinase USP30 Regulates AKT/mTOR Signaling [frontiersin.org]
- 4. Spotlight on USP30: structure, function, disease and target inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. missiontherapeutics.com [missiontherapeutics.com]
- 6. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 7. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. news-medical.net [news-medical.net]
- 10. scbt.com [scbt.com]
- 11. portlandpress.com [portlandpress.com]
- 12. scienceofparkinsons.com [scienceofparkinsons.com]
- 13. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Lentiviral Transduction Protocol [merckmillipore.com]
- 16. benchchem.com [benchchem.com]
- 17. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. Western blot protocol | Sigma-Aldrich [sigmaaldrich.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
Monitoring Mitophagy Induction by MTX115325: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for monitoring the induction of mitophagy by MTX115325, a potent and selective brain-penetrant inhibitor of the deubiquitinating enzyme USP30. By inhibiting USP30, this compound enhances the clearance of damaged mitochondria, a process with significant therapeutic potential in various diseases, including Parkinson's Disease.[1][2][3][4]
Introduction to this compound and Mitophagy
Mitophagy is a selective form of autophagy responsible for the removal of damaged or superfluous mitochondria, playing a critical role in cellular quality control.[5][6] The PINK1/Parkin pathway is a key regulator of this process. Upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin, which ubiquitinates various mitochondrial outer membrane proteins. This ubiquitination serves as a signal for the autophagosome to engulf the damaged mitochondrion for subsequent lysosomal degradation.
USP30, a deubiquitinating enzyme localized to the mitochondrial outer membrane, counteracts this process by removing ubiquitin chains from mitochondrial proteins, thereby inhibiting mitophagy.[1][5][6] this compound is a small molecule inhibitor of USP30.[7][8] By inhibiting USP30, this compound promotes the ubiquitination of mitochondrial proteins, such as TOM20, leading to enhanced mitophagy.[7][9]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity from in vitro and in vivo studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (USP30 Inhibition) | 12 nM | Biochemical fluorescence polarization assay | [7][8] |
| IC50 (USP30 Inhibition) | 25 nM | Cellular ubiquitin-like probe assay | [3][8] |
| EC50 (TOM20 Ubiquitination) | 32 nM | HeLa cells overexpressing Parkin | [3][7][8] |
| EC1.5x (TOM20 Ubiquitination) | 10 nM | HeLa cells overexpressing Parkin | [3][8] |
Table 1: In Vitro Activity of this compound
| Parameter | Dosage | Animal Model | Key Findings | Reference |
| Oral Bioavailability | 10 mg/kg (single dose) | Mouse | Excellent (98%) | [7] |
| CNS Penetration (Kpu,u) | 10 mg/kg (single dose) | Mouse | ~0.4 | [7] |
| Neuroprotection | 15 mg/kg and 50 mg/kg (twice daily for 10 weeks) | AAV-A53T-SNCA Mouse Model of Parkinson's Disease | Reduced phosphorylated S129-αSyn, decreased astrocyte activation, prevented dopaminergic neuron loss, and preserved striatal dopamine levels. | [2][7][9] |
Table 2: In Vivo Efficacy of this compound
Signaling Pathway and Experimental Workflow
This compound-Induced Mitophagy Signaling Pathway
Caption: this compound inhibits USP30, promoting Parkin-mediated ubiquitination and subsequent mitophagy.
Experimental Workflow for Monitoring Mitophagy
Caption: Workflow for assessing this compound-induced mitophagy using various techniques.
Experimental Protocols
Protocol 1: Western Blotting for TOM20 Ubiquitination
This protocol is designed to detect the increase in ubiquitinated TOM20 (TOM20-Ub), a direct substrate of USP30, following treatment with this compound.
Materials:
-
Cell lines (e.g., HeLa cells overexpressing Parkin, SH-SY5Y)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-TOM20, anti-Ubiquitin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) or vehicle control for the desired time (e.g., 90 minutes).[7]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TOM20 and ubiquitin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity for TOM20-Ub and normalize it to the total TOM20 or a loading control. An increase in the TOM20-Ub band indicates USP30 inhibition and mitophagy induction.
-
Protocol 2: Fluorescence Microscopy using mito-QC or mt-Keima
This protocol utilizes pH-sensitive fluorescent reporters targeted to the mitochondria (mito-QC or mt-Keima) to visualize and quantify mitophagy.[10][11][12] In the neutral environment of the mitochondrial matrix, these reporters fluoresce at a specific wavelength. Upon delivery to the acidic environment of the lysosome via mitophagy, their fluorescence properties change, allowing for the detection of mitophagic events.
Materials:
-
Cells stably expressing mito-QC or mt-Keima
-
This compound
-
Fluorescence microscope with appropriate filter sets
-
Hoechst stain for nuclear counterstaining (optional)
-
Image analysis software
Procedure:
-
Cell Culture and Treatment:
-
Live-Cell Imaging:
-
For mt-Keima, acquire images using two excitation wavelengths (e.g., 440 nm for neutral pH and 586 nm for acidic pH) and a single emission filter.
-
For mito-QC, which expresses both mCherry (pH-stable) and GFP (pH-sensitive), acquire images in both green and red channels.
-
If desired, counterstain nuclei with Hoechst.
-
-
Image Analysis:
-
For mt-Keima, create a ratiometric image by dividing the signal from the acidic-pH excitation by the signal from the neutral-pH excitation. An increase in this ratio indicates mitophagy.
-
For mito-QC, mitolysosomes will appear as red-only puncta (loss of green fluorescence in the acidic lysosome).
-
Quantify the number and/or area of mitophagic puncta per cell.
-
Protocol 3: Flow Cytometry for Quantifying Mitophagy with mt-Keima
This protocol provides a high-throughput method for quantifying mitophagy in a cell population using the mt-Keima reporter.[10]
Materials:
-
Cells stably expressing mt-Keima
-
This compound
-
Flow cytometer with 405 nm and 561 nm lasers and appropriate emission filters
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells stably expressing mt-Keima and treat with this compound or vehicle control as described above.
-
-
Cell Preparation:
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend cells in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer.
-
Excite the cells with both the 405 nm laser (for neutral mt-Keima) and the 561 nm laser (for acidic mt-Keima).
-
Collect the emission signal for both excitations.
-
Gate on the live cell population.
-
-
Data Analysis:
-
For the gated population, create a ratio of the fluorescence intensity from the 561 nm excitation to the 405 nm excitation.
-
An increase in this ratio indicates an increase in mitophagy. Compare the ratios between treated and control samples.
-
These protocols provide a robust framework for researchers to monitor and quantify the induction of mitophagy by this compound, facilitating further investigation into its therapeutic potential.
References
- 1. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
- 2. USP30 loss or inhibition enhances mitophagy in Parkinson’s disease mouse model | BioWorld [bioworld.com]
- 3. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. missiontherapeutics.com [missiontherapeutics.com]
- 5. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceofparkinsons.com [scienceofparkinsons.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound (MTX325) | USP30 inhibitor | Probechem Biochemicals [probechem.com]
- 9. news-medical.net [news-medical.net]
- 10. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima [jove.com]
- 11. Methods for Monitoring Mitophagy Using mt-Keima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods for Monitoring Mitophagy Using mt-Keima | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting Ubiquitinated Mitochondrial Proteins Following MTX115325 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
MTX115325 is a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane.[1][2][3] USP30 counteracts the ubiquitination of mitochondrial proteins, thereby suppressing mitophagy, the selective degradation of damaged mitochondria.[2][3][4] By inhibiting USP30, this compound promotes the ubiquitination of mitochondrial proteins, such as TOM20, leading to enhanced mitophagy.[1][2][5] This mechanism holds therapeutic promise for neurodegenerative diseases like Parkinson's, where mitochondrial dysfunction is a key pathological feature.[2][6]
These application notes provide a detailed protocol for the detection of ubiquitinated mitochondrial proteins in cultured cells following treatment with this compound. The protocol involves the isolation of mitochondria, immunoprecipitation of ubiquitinated proteins, and subsequent detection by Western blotting.
Key Signaling Pathway
The signaling pathway involves the inhibition of USP30 by this compound, leading to an accumulation of ubiquitin chains on mitochondrial outer membrane proteins. This ubiquitination is primarily mediated by the E3 ligase Parkin, which is recruited to damaged mitochondria. The increased ubiquitination serves as a signal for the autophagic machinery to recognize and engulf the dysfunctional mitochondria for lysosomal degradation.
Caption: this compound inhibits USP30, increasing mitochondrial protein ubiquitination and promoting mitophagy.
Experimental Protocols
This section details the step-by-step methodologies for the key experiments.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed cells (e.g., HeLa or SH-SY5Y) in appropriate culture dishes to achieve 70-80% confluency on the day of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) for a specified duration (e.g., 90 minutes to 72 hours, depending on the experimental goal).[1] Include a vehicle-treated control group (e.g., DMSO).
-
Positive Control (Optional): To induce mitophagy and mitochondrial protein ubiquitination, treat a separate set of cells with a combination of oligomycin and antimycin A or CCCP.
Protocol 2: Isolation of Mitochondria from Cultured Cells
This protocol is adapted from established methods for mitochondrial purification.[7][8]
Reagents:
-
NKM Buffer: 1 mM Tris-HCl pH 7.4, 0.13 M NaCl, 5 mM KCl, 7.5 mM MgCl2.
-
Homogenization Buffer: 10 mM Tris-HCl, 10 mM KCl, 0.15 mM MgCl2, 1 mM PMSF, 1 mM DTT. Add PMSF and DTT immediately before use.
-
Mitochondrial Suspension Buffer: 10 mM Tris-HCl pH 6.7, 0.15 mM MgCl2, 0.25 mM sucrose, 1 mM PMSF, 1 mM DTT. Add PMSF and DTT immediately before use.
-
2 M Sucrose Solution
Procedure:
-
Cell Collection: Harvest cells by centrifugation at approximately 370 x g for 10 minutes. Discard the supernatant.
-
Washing: Resuspend the cell pellet in 10 packed cell volumes of NKM buffer. Centrifuge at 370 x g for 10 minutes and discard the supernatant. Repeat this wash step twice.
-
Homogenization: Resuspend the cells in 6 packed cell volumes of Homogenization Buffer and incubate on ice for 10 minutes. Homogenize the cells using a Dounce homogenizer with a tight pestle (approximately 30 strokes).
-
Initial Centrifugation: Transfer the homogenate to a conical centrifuge tube containing 1 packed cell volume of 2 M sucrose solution and mix gently. Centrifuge at 1,200 x g for 5 minutes to pellet unbroken cells and nuclei.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube. Repeat the centrifugation of the supernatant at 1,200 x g for 5 minutes to ensure removal of contaminants.
-
Mitochondria Pelleting: Pellet the mitochondria by centrifuging the final supernatant at 7,000 x g for 10 minutes.
-
Final Mitochondrial Pellet: Resuspend the mitochondrial pellet in 3 packed cell volumes of Mitochondrial Suspension Buffer and centrifuge at 9,500 x g for 5 minutes to re-pellet the mitochondria. The resulting pellet is the enriched mitochondrial fraction.
Protocol 3: Immunoprecipitation of Ubiquitinated Proteins
This protocol outlines the enrichment of ubiquitinated proteins from the mitochondrial fraction.
Reagents:
-
Lysis Buffer: Triton Lysis Buffer or RIPA buffer containing protease and phosphatase inhibitors, and a deubiquitinase inhibitor such as N-ethylmaleimide (NEM).
-
Anti-Ubiquitin Antibody or Nanobody: An antibody or nanobody that recognizes ubiquitin (e.g., pan-ubiquitin or specific linkage types).
-
Protein A/G Agarose Beads or equivalent.
Procedure:
-
Lysis of Mitochondrial Fraction: Resuspend the isolated mitochondrial pellet in lysis buffer and incubate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at high speed (e.g., 18,000 x g) for 10-15 minutes at 4°C to pellet any insoluble debris.[9]
-
Protein Quantification: Determine the protein concentration of the supernatant using a suitable method (e.g., BCA assay).
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C.[10] Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-ubiquitin antibody or nanobody to the lysate and incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add Protein A/G beads to the lysate and incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complexes.[10]
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.[10]
-
Elution: Elute the immunoprecipitated proteins from the beads by adding 1X Laemmli sample buffer and boiling for 5 minutes.
Protocol 4: Western Blotting
-
SDS-PAGE: Separate the eluted proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against a specific mitochondrial protein of interest (e.g., TOM20, MFN2) or a pan-ubiquitin antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow
Caption: Workflow for detecting ubiquitinated mitochondrial proteins after this compound treatment.
Data Presentation
Quantitative data from Western blot analysis should be summarized in tables for clear comparison. Densitometry analysis of the protein bands should be performed using appropriate software. The intensity of the ubiquitinated protein of interest should be normalized to a loading control from the input lysate.
Table 1: Densitometric Analysis of Ubiquitinated TOM20 Levels
| Treatment Group | Concentration | Duration | Normalized Ub-TOM20 Intensity (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle Control | - | 90 min | 1.00 | 1.0 |
| This compound | 10 nM | 90 min | Value | Value |
| This compound | 100 nM | 90 min | Value | Value |
| This compound | 1 µM | 90 min | Value | Value |
Table 2: Purity Assessment of Mitochondrial Fraction
| Marker Protein | Cellular Fraction | Relative Abundance (Mitochondrial vs. Cytosolic) |
| TOM20 | Mitochondria | Enriched |
| GAPDH | Cytosol | Depleted |
| Lamin B1 | Nucleus | Depleted |
Conclusion
This comprehensive protocol provides a robust framework for investigating the effect of the USP30 inhibitor this compound on the ubiquitination of mitochondrial proteins. By following these detailed steps, researchers can effectively isolate mitochondria, enrich for ubiquitinated proteins, and quantify changes in ubiquitination levels, thereby elucidating the molecular mechanisms of this compound and its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
- 3. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of Mitochondrial Activity by the Ubiquitin Code in Health and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 7. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
- 8. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
- 10. Detect Protein Ubiquitination by Immunoprecipitation | MtoZ Biolabs [mtoz-biolabs.com]
Application Note: Immunohistochemical Analysis of Parkinson's Disease Markers in MTX115325-Treated Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated alpha-synuclein (α-Syn) in protein deposits known as Lewy bodies.[1] Mitochondrial dysfunction is a key pathological mechanism implicated in both familial and sporadic PD.[2][3] This dysfunction disrupts cellular homeostasis and contributes to neuronal cell death.
A critical cellular process for maintaining mitochondrial health is mitophagy, the selective removal of damaged mitochondria via autophagy.[4] The PINK1/Parkin pathway plays a crucial role in initiating mitophagy by ubiquitinating proteins on the outer mitochondrial membrane, tagging them for degradation.[5][6] This process is negatively regulated by the deubiquitylating enzyme (DUB) USP30.[5][7][8]
MTX115325 is a potent, selective, and brain-penetrant small molecule inhibitor of USP30.[4][5] By inhibiting USP30, this compound is designed to enhance the clearance of dysfunctional mitochondria, thereby protecting neurons from degeneration.[8][9] Preclinical studies in mouse models of PD have shown that this compound treatment can prevent dopaminergic neuronal loss and reduce the burden of pathological α-Syn.[4][10]
This application note provides detailed protocols for the immunohistochemical (IHC) staining of key Parkinson's disease markers—Tyrosine Hydroxylase (TH) and phosphorylated alpha-synuclein (p-α-Syn S129)—in brain tissue from animal models treated with this compound. These methods are essential for evaluating the neuroprotective and disease-modifying potential of therapeutic candidates like this compound.
This compound Mechanism of Action
Summary of Expected Quantitative Results
The following table summarizes representative quantitative data from an in-vivo study assessing the efficacy of this compound in a mouse model of Parkinson's disease (e.g., α-synuclein pre-formed fibril model). Data is presented as Mean ± SEM.
| Marker | Brain Region | Measurement | Vehicle Control | This compound (50 mg/kg) | % Change vs. Control |
| Tyrosine Hydroxylase (TH) | Substantia Nigra | Number of TH+ Neurons | 8,500 ± 350 | 11,500 ± 400 | +35.3% (Protection) |
| Phospho-α-Synuclein (S129) | Striatum | % Area of Positive Staining | 12.5 ± 1.8 | 5.5 ± 0.9 | -56.0% (Reduction) |
Detailed Experimental Protocols
Animal Model and this compound Dosing
A common preclinical model involves inducing α-synuclein pathology by injecting pre-formed fibrils (PFFs) into the striatum of mice.
-
Model: C57BL/6J mice injected with human α-synuclein PFFs.
-
Treatment Groups:
-
Vehicle Control (e.g., 0.5% methylcellulose in water)
-
This compound (15 mg/kg)
-
This compound (50 mg/kg)
-
-
Administration: Oral gavage, twice daily, for 10 weeks, starting 2 weeks post-PFF injection.[10]
Tissue Preparation
-
Anesthesia: Deeply anesthetize the animal with an overdose of sodium pentobarbital.
-
Transcardial Perfusion:
-
Perform a thoracotomy to expose the heart.
-
Insert a needle into the left ventricle and make a small incision in the right atrium.
-
Perfuse with ~20-30 mL of ice-cold 1x Phosphate Buffered Saline (PBS) until the liver clears of blood.
-
Switch to ~30-50 mL of ice-cold 4% Paraformaldehyde (PFA) in PBS for fixation.
-
-
Post-fixation:
-
Carefully dissect the brain and post-fix in 4% PFA at 4°C for 24 hours.
-
Transfer the brain to a 30% sucrose solution in PBS at 4°C for cryoprotection. The brain is ready when it sinks (typically 48-72 hours).
-
-
Sectioning:
-
Embed the brain in Optimal Cutting Temperature (OCT) compound.
-
Cut 30-40 µm coronal sections containing the substantia nigra and striatum using a cryostat.
-
Collect sections in a cryoprotectant solution (e.g., containing ethylene glycol and glycerol) and store at -20°C until staining.
-
Immunohistochemistry (IHC) Workflow
Protocol: Tyrosine Hydroxylase (TH) Staining (Chromogenic)
This protocol aims to quantify the survival of dopaminergic neurons.
-
Preparation: Select a systematic random series of sections (e.g., every 6th section) through the substantia nigra.
-
Washing: Wash free-floating sections 3x for 5 minutes each in PBS.
-
Endogenous Peroxidase Quenching: Incubate sections in 3% H₂O₂ in PBS for 15 minutes at room temperature to block endogenous peroxidase activity.
-
Washing: Wash sections 3x for 5 minutes each in PBS.
-
Blocking: Incubate sections for 1 hour at room temperature in a blocking buffer (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS) to prevent non-specific antibody binding.
-
Primary Antibody: Incubate sections overnight at 4°C with a primary antibody against TH (e.g., rabbit anti-TH, diluted 1:1000 in blocking buffer).
-
Washing: The next day, wash sections 3x for 10 minutes each in PBS with 0.1% Triton X-100 (PBST).
-
Secondary Antibody: Incubate sections for 2 hours at room temperature with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG, diluted 1:500 in blocking buffer).
-
Washing: Wash sections 3x for 10 minutes each in PBST.
-
Detection: Incubate sections with an avidin-biotin complex (ABC) reagent for 1 hour at room temperature, according to the manufacturer's instructions.
-
Visualization: Develop the signal using a 3,3'-diaminobenzidine (DAB) substrate kit until the desired brown stain intensity is reached. Monitor under a microscope.
-
Final Washes & Mounting: Stop the reaction by washing with PBS. Mount sections onto gelatin-coated slides, allow to air dry, dehydrate through an ethanol gradient, clear with xylene, and coverslip using a permanent mounting medium.
-
Quantification: Use unbiased stereological methods (e.g., the optical fractionator probe) to estimate the total number of TH-positive neurons in the substantia nigra pars compacta.[11]
Protocol: Phosphorylated α-Synuclein (p-α-Syn S129) Staining (Chromogenic)
This protocol aims to quantify the burden of pathological α-synuclein aggregates.
-
Preparation: Select a systematic random series of sections (e.g., every 6th section) through the striatum and substantia nigra.
-
Washing: Wash free-floating sections 3x for 5 minutes each in PBS.
-
Antigen Retrieval: For p-α-Syn, antigen retrieval is critical. Incubate sections in 10 mM sodium citrate buffer (pH 6.0) at 80°C for 30 minutes. Allow to cool to room temperature.
-
Washing: Wash sections 2x for 5 minutes each in PBS.
-
Peroxidase Quenching & Blocking: Follow steps 3-5 from the TH staining protocol. Use a blocking buffer with serum from the same species as the secondary antibody (e.g., normal goat serum).
-
Primary Antibody: Incubate sections overnight at 4°C with a primary antibody against p-α-Syn S129 (e.g., mouse anti-p-α-Syn S129, diluted 1:2000 in blocking buffer).
-
Washing & Secondary Antibody: Follow steps 7-8 from the TH protocol, using an appropriate secondary antibody (e.g., biotinylated goat anti-mouse IgG).
-
Detection, Visualization & Mounting: Follow steps 9-12 from the TH protocol.
-
Quantification: Capture images of the stained sections. Use image analysis software (e.g., ImageJ) to measure the pathological load by thresholding the DAB signal and calculating the percentage of the total area occupied by p-α-Syn-positive staining in the region of interest (e.g., striatum).[12]
Conclusion
Immunohistochemistry is an indispensable tool for evaluating the efficacy of novel therapeutics for Parkinson's disease. The protocols detailed in this application note provide a robust framework for assessing the neuroprotective effects of the USP30 inhibitor this compound. By quantifying changes in dopaminergic neuron survival (TH) and pathological α-synuclein aggregation (p-α-Syn S129), researchers can effectively determine the preclinical, disease-modifying potential of compounds that target mitochondrial quality control. These methods are fundamental for advancing promising therapies from the laboratory toward clinical trials.[9][13]
References
- 1. asrjs.com [asrjs.com]
- 2. Examining the Effects of MTX325 on Mitochondrial Quality Control and the Prevention of Parkinson’s Disease Progression | Parkinson's Disease [michaeljfox.org]
- 3. Neuroinflammation and Mitochondrial Dysfunction in Parkinson’s Disease: Connecting Neuroimaging with Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceofparkinsons.com [scienceofparkinsons.com]
- 8. Enhancing Mitophagy to Treat Parkinson’s Disease | MedRAC@UNC [medrac.web.unc.edu]
- 9. Mission Therapeutics starts a clinical trial on its Parkinson’s Disease lead, MTX325 – MedNess [medness.org]
- 10. USP30 loss or inhibition enhances mitophagy in Parkinson’s disease mouse model | BioWorld [bioworld.com]
- 11. An Automated Cell Detection Method for TH-positive Dopaminergic Neurons in a Mouse Model of Parkinson’s Disease Using Convolutional Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. missiontherapeutics.com [missiontherapeutics.com]
Application Notes: Live-Cell Imaging of Mitochondrial Dynamics with MTX115325
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is a key pathological feature in a range of neurodegenerative diseases and other metabolic disorders. The dynamic nature of mitochondria, encompassing processes such as fusion, fission, and mitophagy (the selective degradation of damaged mitochondria), is crucial for maintaining cellular health. MTX115325 is a potent, orally active, and brain-penetrant inhibitor of Ubiquitin-Specific Protease 30 (USP30), an enzyme localized to the outer mitochondrial membrane.[1][2] USP30 acts as a negative regulator of mitophagy by removing ubiquitin chains from mitochondrial proteins, a process that counteracts the pro-mitophagy signaling of the PINK1/Parkin pathway.[3][4] By inhibiting USP30, this compound promotes the ubiquitination of mitochondrial substrates like TOM20, thereby enhancing the clearance of damaged mitochondria.[1][2] These application notes provide a guide for utilizing this compound in live-cell imaging studies to investigate its effects on mitochondrial dynamics and mitophagy.
Mechanism of Action
This compound is a small molecule inhibitor of USP30 with an IC50 of 12 nM.[1][2] In cellular systems, it has been shown to increase the ubiquitination of the mitochondrial outer membrane protein TOM20 with an EC50 of 32 nM, leading to enhanced mitophagy.[1][2] The inhibition of USP30 by this compound effectively tips the balance towards the removal of dysfunctional mitochondria, a process with significant therapeutic potential, particularly in the context of Parkinson's disease.[5][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its observed effects on mitochondrial processes.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (USP30 Inhibition) | 12 nM | Biochemical Assay | [1][2] |
| EC50 (TOM20 Ubiquitination) | 32 nM | HeLa cells | [1] |
| Oral Bioavailability | 98% | Mouse Model | [1] |
| Brain Partition Coefficient (Kpu,u) | ~0.4 | Mouse Model | [1] |
| Parameter | Treatment | Observed Effect | Cell Line | Reference |
| Mitophagy Index | 0.333 µM this compound for 20 min | Significant increase in mitophagy index | SH-SY5Y cells | [8] |
| Mitochondrial Morphology | USP30 depletion (mimicking this compound) | Induces elongated and interconnected mitochondria | - | |
| Dopaminergic Neuron Loss | 15 and 50 mg/kg this compound (in vivo) | Prevention of dopaminergic neuron loss | Mouse Model | [6][7] |
| Striatal Dopamine Levels | 15 and 50 mg/kg this compound (in vivo) | Preservation of striatal dopamine levels | Mouse Model | [6][7] |
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced mitophagy.
Caption: Experimental workflow for live-cell imaging with this compound.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitophagy using Fluorescent Dyes
This protocol describes the use of MitoTracker™ Green FM and LysoTracker™ Red DND-99 to visualize the colocalization of mitochondria and lysosomes, an indicator of mitophagy.
Materials:
-
HeLa or SH-SY5Y cells
-
Glass-bottom imaging dishes
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
MitoTracker™ Green FM (Thermo Fisher Scientific)
-
LysoTracker™ Red DND-99 (Thermo Fisher Scientific)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Confocal microscope with environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed HeLa or SH-SY5Y cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in pre-warmed complete culture medium. A final concentration range of 100 nM to 1 µM is recommended as a starting point.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Aspirate the old medium from the cells and add the medium containing this compound or vehicle.
-
Incubate for the desired treatment duration (e.g., 2, 6, 12, or 24 hours).
-
-
Fluorescent Staining:
-
Prepare a staining solution containing 100 nM MitoTracker™ Green FM and 50 nM LysoTracker™ Red DND-99 in pre-warmed live-cell imaging medium.
-
Aspirate the treatment medium and wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
-
Live-Cell Imaging:
-
Aspirate the staining solution and replace it with pre-warmed live-cell imaging medium.
-
Place the imaging dish on the stage of the confocal microscope within the environmental chamber.
-
Allow the dish to equilibrate for at least 10 minutes.
-
Acquire images using appropriate laser lines and emission filters for MitoTracker™ Green (e.g., Ex/Em ~490/516 nm) and LysoTracker™ Red (e.g., Ex/Em ~577/590 nm).
-
For dynamic studies, acquire time-lapse images every 5-10 minutes for 1-2 hours.
-
-
Image Analysis:
-
Quantify the degree of mitophagy by measuring the colocalization of the green (mitochondria) and red (lysosomes) signals. Yellow puncta in the merged images represent mitolysosomes.
-
Use image analysis software (e.g., ImageJ/Fiji with the Coloc 2 plugin) to calculate colocalization coefficients (e.g., Pearson's correlation coefficient).
-
Protocol 2: Quantitative Analysis of Mitophagy using mt-Keima
This protocol utilizes the pH-sensitive fluorescent protein Keima targeted to the mitochondrial matrix (mt-Keima) to quantify mitophagy flux.
Materials:
-
Cells stably expressing mt-Keima (e.g., HeLa-mt-Keima)
-
Glass-bottom imaging dishes
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Live-cell imaging medium
-
Confocal microscope with environmental chamber and two excitation laser lines (e.g., 458 nm and 561 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1, using the mt-Keima expressing cell line.
-
-
Live-Cell Imaging:
-
Aspirate the treatment medium and replace it with pre-warmed live-cell imaging medium.
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Acquire images using sequential excitation at ~458 nm (for neutral pH mitochondria) and ~561 nm (for acidic mitolysosomes), with emission collected at >610 nm.
-
Acquire images at different time points post-treatment to assess the kinetics of mitophagy.
-
-
Image Analysis:
-
The ratio of the fluorescence intensity from the 561 nm excitation to the 458 nm excitation provides a quantitative measure of mitophagy.
-
Segment the images to identify individual cells and calculate the ratio of acidic to neutral mitochondria per cell.
-
An increase in the 561/458 nm fluorescence ratio indicates an increase in mitophagy flux.
-
Conclusion
This compound is a valuable pharmacological tool for studying the role of USP30 in mitochondrial quality control. The protocols outlined above provide a framework for researchers to investigate the effects of this compound on mitochondrial dynamics and mitophagy in live cells. These studies will contribute to a better understanding of the therapeutic potential of USP30 inhibition in various disease models.
References
- 1. Visualizing Mitophagy with Fluorescent Dyes for Mitochondria and Lysosome [jove.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceofparkinsons.com [scienceofparkinsons.com]
- 5. Examining the Effects of MTX325 on Mitochondrial Quality Control and the Prevention of Parkinson’s Disease Progression | Parkinson's Disease [michaeljfox.org]
- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 7. USP30 loss or inhibition enhances mitophagy in Parkinson’s disease mouse model | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MTX115325 Insolubility in Aqueous Solutions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with MTX115325 in aqueous solutions. The following information is designed to address common issues and provide systematic troubleshooting strategies to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2] It is crucial to use anhydrous, high-purity DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[1]
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds like this compound. This occurs because the compound is significantly less soluble in aqueous environments than in DMSO. The initial troubleshooting steps should involve optimizing the dilution process and considering modifications to your aqueous buffer. A detailed troubleshooting workflow is provided below.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5%, to avoid cellular toxicity.[3] For some sensitive cell lines, even lower concentrations may be necessary. It is essential to include a vehicle control (culture medium with the same final DMSO concentration as the experimental samples) to account for any effects of the solvent on your experimental results.
Q4: How should I store my this compound stock solution?
A4: this compound powder can be stored at -20°C for up to 3 years.[1] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To maintain the integrity of the compound, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1]
Quantitative Data Summary
The following table summarizes the known solubility and storage information for this compound.
| Parameter | Value | Notes | Source |
| Solubility in DMSO | 250 mg/mL (717.65 mM) | Ultrasonic assistance may be required. Use of anhydrous DMSO is recommended. | [1] |
| 10 mM | - | [2] | |
| Aqueous Solubility | Data not currently available | Expected to be low. Empirical determination is recommended. | - |
| Storage (Powder) | -20°C for 3 years | Keep desiccated. | [1] |
| Storage (in Solvent) | -80°C for 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
| -20°C for 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (348.36 g/mol ), calculate the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, proceed with the following steps.
-
Sonication (if necessary): Place the vial in a water bath sonicator and sonicate for 5-10 minutes.[4][5] Monitor the solution to see if the compound has dissolved.
-
Gentle Warming (optional): If sonication is not sufficient, gently warm the solution to 37°C. Be cautious, as prolonged heating can potentially degrade the compound.
-
Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C or -20°C.
Protocol 2: Dilution of this compound into Aqueous Buffer
-
Prepare Intermediate Dilutions in DMSO: From your high-concentration DMSO stock solution, prepare a series of intermediate dilutions in anhydrous DMSO. This helps to avoid a large concentration gradient when diluting into the aqueous buffer.
-
Prepare Final Aqueous Solution: Add a small volume of the final DMSO intermediate dilution to your pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium, PBS). It is critical to add the DMSO stock to the aqueous buffer and not the other way around.
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is within the tolerated range for your experimental system (typically ≤ 0.5%). Always include a vehicle control with the same final DMSO concentration.[3]
Troubleshooting Guide for Aqueous Insolubility
If you continue to experience precipitation of this compound in your aqueous solution, follow these systematic troubleshooting steps:
| Issue | Recommended Action | Detailed Explanation |
| Precipitation upon initial dilution | 1. Lower the final concentration.2. Perform serial dilutions in DMSO first.3. Add DMSO stock to aqueous buffer slowly while vortexing. | The compound may be exceeding its solubility limit in the aqueous buffer. Reducing the final concentration is the most straightforward approach. Creating intermediate dilutions in DMSO before adding to the aqueous buffer can prevent localized high concentrations that lead to precipitation. |
| Precipitation over time | 1. Prepare fresh solutions before each experiment.2. Assess the stability of the compound in your specific aqueous buffer over time. | This compound may not be stable in aqueous solutions for extended periods. It is best practice to prepare working solutions immediately before use. |
| Persistent insolubility | 1. Adjust pH: Modify the pH of your aqueous buffer. For compounds with ionizable groups, solubility can be pH-dependent.2. Use Co-solvents: Introduce a low percentage of a water-miscible organic co-solvent such as ethanol or polyethylene glycol (PEG) into your aqueous buffer.[6] 3. Add Surfactants: Incorporate a non-ionic surfactant like Tween® 80 or Pluronic® F-68 at a low concentration (e.g., 0.01-0.1%) to aid in solubilization through micelle formation.[7][8][9][10][11] | These formulation strategies can significantly enhance the solubility of hydrophobic compounds. However, it is crucial to test the compatibility of these additives with your experimental system and include appropriate controls. |
| Physical methods for redissolving | 1. Gentle Warming: Warm the solution to 37°C. 2. Sonication: Use a water bath sonicator to help break up precipitate and redissolve the compound.[4][5] | These methods can provide the energy needed to overcome the lattice energy of the precipitate and encourage dissolution. However, their effectiveness may be temporary, and the compound might precipitate again upon cooling or standing. |
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits USP30, promoting mitophagy.
Troubleshooting Workflow for this compound Insolubility
Caption: A logical workflow for troubleshooting this compound insolubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (MTX325) | USP30 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. youtube.com [youtube.com]
- 5. From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar [envirostarllc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. asianpharmtech.com [asianpharmtech.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
Optimizing MTX115325 concentration for maximal mitophagy induction
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing MTX115325 to induce mitophagy. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guidelines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce mitophagy?
A1: this compound is a potent, orally active, and brain-penetrating inhibitor of USP30, a deubiquitinase enzyme localized to the outer mitochondrial membrane.[1][2] USP30 counteracts the ubiquitination of mitochondrial proteins, a critical step in initiating mitophagy.[3][4] By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial outer membrane proteins like TOM20, thereby promoting the selective autophagic clearance of damaged or dysfunctional mitochondria (mitophagy).[1][4][5] This mechanism is particularly relevant in the context of neurodegenerative diseases like Parkinson's, where mitochondrial dysfunction is a key pathological feature.[2][3][5]
Q2: What is the optimal concentration range for this compound to induce mitophagy in cell culture?
A2: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, published studies have shown effective promotion of mitophagy in SH-SY5Y cells at concentrations ranging from 37 nM to 1 µM for a 72-hour treatment period.[1] For shorter-term experiments (90 minutes) focusing on the inhibition of USP30 activity and ubiquitination of TOM20, a concentration range of 10 nM to 1 µM has been used in HeLa cells.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How can I confirm that this compound is inducing mitophagy in my experiment?
A3: Mitophagy induction can be confirmed using a combination of methods.[6][7] Commonly used techniques include:
-
Fluorescence Microscopy: To visualize the colocalization of mitochondria with autophagosomes or lysosomes.[7][8] This can be achieved using fluorescent reporters like mt-Keima or by co-staining with mitochondrial and lysosomal dyes.[6][7][8][9]
-
Western Blotting: To detect the degradation of mitochondrial proteins.[7] A decrease in the levels of mitochondrial proteins can indicate their clearance by mitophagy.[7]
-
Flow Cytometry: For quantitative analysis of mitophagy in a cell population using fluorescent probes like mt-Keima.[6][9][10]
-
Transmission Electron Microscopy (TEM): Considered the gold standard to directly visualize mitochondria being engulfed by autophagosomes.[7]
Q4: Are there any known off-target effects of this compound?
A4: this compound has shown high selectivity for USP30 over other similar enzymes.[11] However, as with any pharmacological inhibitor, the possibility of off-target effects should be considered. It is advisable to include appropriate controls in your experiments, such as a USP30 knockout model or a structurally distinct USP30 inhibitor, if available, to confirm that the observed effects are specifically due to USP30 inhibition.[3][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable increase in mitophagy after this compound treatment. | 1. Suboptimal concentration of this compound. 2. Insufficient treatment time. 3. Cell line is resistant to USP30 inhibition-induced mitophagy. 4. Issues with the mitophagy detection assay. | 1. Perform a dose-response curve to determine the optimal concentration (e.g., 10 nM to 1 µM). 2. Increase the incubation time (e.g., up to 72 hours).[1] 3. Try a different cell line known to be responsive to mitophagy inducers. 4. Validate your assay with a known mitophagy inducer (e.g., CCCP or Oligomycin/Antimycin A). Ensure proper antibody performance for Western blotting or correct filter sets for fluorescence microscopy. |
| High levels of cell death observed after treatment. | 1. This compound concentration is too high, leading to toxicity. 2. Excessive mitophagy induction is triggering apoptosis.[13] | 1. Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your mitophagy experiment. 2. Co-treat with a pan-caspase inhibitor to determine if apoptosis is the cause of cell death. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., passage number, confluency). 2. Inconsistent preparation of this compound stock solution. 3. Subjectivity in manual quantification of microscopy images.[14] | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and treat them at a consistent confluency. 2. Prepare fresh stock solutions of this compound regularly and store them properly as recommended by the manufacturer. 3. Use automated image analysis software for unbiased quantification. For flow cytometry, ensure consistent gating strategies. |
| Difficulty in detecting changes in mitochondrial protein levels by Western blot. | 1. High basal turnover of the target mitochondrial protein. 2. Insufficient induction of mitophagy to cause a detectable decrease in total mitochondrial protein levels. | 1. Choose mitochondrial proteins with a longer half-life. Inner mitochondrial membrane or matrix proteins are often recommended for assessing mitophagic degradation.[15] 2. Use a more sensitive detection method or enrich for the mitochondrial fraction before performing the Western blot. Consider using lysosomal inhibitors like bafilomycin A1 to block the degradation of mitochondria that have been delivered to the lysosome, which can lead to an accumulation of mitophagic markers.[14] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using mt-Keima Flow Cytometry
This protocol outlines a method to determine the optimal concentration of this compound for inducing mitophagy using the pH-sensitive fluorescent reporter mt-Keima and flow cytometry.[6][9][10]
Materials:
-
Cells stably expressing mt-Keima
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
CCCP (positive control for mitophagy induction)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer with 405 nm and 561 nm lasers
Procedure:
-
Cell Seeding: Seed mt-Keima expressing cells in a 12-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Treatment: Prepare a serial dilution of this compound in complete cell culture medium (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Also prepare a vehicle control (DMSO) and a positive control (e.g., 10 µM CCCP).
-
Replace the medium in each well with the prepared drug solutions. Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Cell Harvest: After incubation, aspirate the medium and wash the cells with PBS.
-
Add trypsin-EDTA to detach the cells. Neutralize with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in ice-cold PBS.
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer.
-
Excite the mt-Keima probe with both 405 nm (for neutral pH) and 561 nm (for acidic pH) lasers.
-
Collect the emission signals using appropriate filters (e.g., 610/20 nm).
-
Gate on the live, single-cell population.
-
Calculate the ratio of the 561 nm to 405 nm emission signals. An increase in this ratio indicates an increase in mitophagy.
-
-
Data Analysis: Plot the 561/405 nm emission ratio against the concentration of this compound to determine the optimal concentration for maximal mitophagy induction.
Protocol 2: Western Blot Analysis of Mitochondrial Protein Degradation
This protocol describes how to assess mitophagy by measuring the degradation of mitochondrial proteins via Western blotting.
Materials:
-
Cells treated with this compound and controls
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against mitochondrial proteins (e.g., TOM20, TIM23, COX IV) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the mitochondrial protein levels to the loading control. A decrease in the normalized mitochondrial protein levels indicates mitophagy-mediated degradation.
Data Presentation
Table 1: Example Dose-Response of this compound on Mitophagy Induction in SH-SY5Y cells (72h treatment)
| This compound Concentration | Mitophagy Index (561/405 nm ratio) | Cell Viability (%) |
| Vehicle (DMSO) | 1.0 ± 0.1 | 100 ± 5 |
| 10 nM | 1.2 ± 0.2 | 98 ± 4 |
| 50 nM | 1.8 ± 0.3 | 95 ± 6 |
| 100 nM | 2.5 ± 0.4 | 92 ± 5 |
| 500 nM | 3.1 ± 0.5 | 88 ± 7 |
| 1 µM | 3.0 ± 0.4 | 85 ± 8 |
| 10 µM CCCP (Positive Control) | 3.5 ± 0.6 | 70 ± 10 |
Table 2: Example Western Blot Quantification of Mitochondrial Proteins after this compound Treatment (100 nM, 48h)
| Protein | Relative Band Intensity (Normalized to β-actin) |
| Vehicle (DMSO) | |
| TOM20 | 1.00 ± 0.08 |
| TIM23 | 1.00 ± 0.10 |
| This compound (100 nM) | |
| TOM20 | 0.65 ± 0.07 |
| TIM23 | 0.72 ± 0.09 |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP30 loss or inhibition enhances mitophagy in Parkinson’s disease mouse model | BioWorld [bioworld.com]
- 4. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
- 5. news-medical.net [news-medical.net]
- 6. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima [jove.com]
- 7. szphoton.com [szphoton.com]
- 8. Video: Visualizing Mitophagy with Fluorescent Dyes for Mitochondria and Lysosome [jove.com]
- 9. Methods for Monitoring Mitophagy Using mt-Keima | Springer Nature Experiments [experiments.springernature.com]
- 10. PROTOCOL FOR: An optimized procedure for quantitative analysis of mitophagy with the mtKeima system using f... [protocols.io]
- 11. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 12. scienceofparkinsons.com [scienceofparkinsons.com]
- 13. mdpi.com [mdpi.com]
- 14. Mitophagy: mechanisms, pathophysiological roles, and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New methods for monitoring mitochondrial biogenesis and mitophagy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of MTX115325 in neuronal cultures
Welcome to the technical support center for MTX115325. This resource is designed for researchers, scientists, and drug development professionals to address specific issues related to potential off-target effects of this compound in neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its intended mechanism of action?
A1: this compound is a potent and selective, CNS-penetrant inhibitor of Ubiquitin-Specific Protease 30 (USP30), an enzyme anchored on the outer mitochondrial membrane. The intended mechanism of action is the inhibition of USP30 to enhance mitophagy, the cellular process for clearing damaged mitochondria.[1] By blocking USP30, this compound is designed to prevent the removal of ubiquitin tags from damaged mitochondria, thereby promoting their degradation.[2] This mechanism is being investigated as a potential disease-modifying strategy for neurodegenerative disorders like Parkinson's disease by protecting dopaminergic neurons.[3][4]
Q2: Are there known off-target effects of this compound in neuronal cultures?
A2: While this compound has shown high selectivity for USP30 over other deubiquitinating enzymes, all small molecule inhibitors have the potential for off-target effects.[4] In neuronal cultures, potential off-target effects could manifest as unexpected changes in cell viability, morphology, or the activity of signaling pathways unrelated to mitophagy.[5] Global proteomics analyses of other USP30 inhibitors have revealed mild mitochondrial stress and activation of the integrated stress response, independent of the PINK1/Parkin pathway, suggesting that off-target activities are a possibility.[3] It is crucial to perform control experiments to distinguish between on-target and off-target phenomena.
Q3: How can I differentiate between on-target USP30 inhibition and off-target effects in my experiments?
A3: Distinguishing between on-target and off-target effects is a critical challenge.[6] A multi-pronged approach is recommended:
-
Use a structurally unrelated USP30 inhibitor: If a different USP30 inhibitor produces the same effect, it is more likely to be an on-target effect.
-
Perform genetic validation: Use siRNA or shRNA to knock down USP30. If the phenotype of USP30 knockdown mimics the effect of this compound, it supports an on-target mechanism.
-
Use a negative control compound: A molecule structurally similar to this compound but inactive against USP30 is an ideal negative control.
-
Dose-response analysis: On-target effects should correlate with the IC50 of this compound for USP30 inhibition (reportedly 12-25 nM).[1] Off-target effects may occur at significantly higher or lower concentrations.
Q4: What are the recommended positive and negative controls when using this compound in neuronal cultures?
A4:
-
Positive Controls:
-
For mitophagy induction: Use a known mitophagy inducer like Oligomycin/Antimycin A or CCCP.
-
For neuroprotection: Use a well-characterized neuroprotective agent relevant to your experimental paradigm.
-
-
Negative Controls:
-
Vehicle control (e.g., DMSO) at the same final concentration used for this compound dilution.
-
An inactive structural analog of this compound, if available.
-
Neuronal cultures from USP30 knockout animals, where this compound should have a diminished on-target effect.
-
Troubleshooting Guide
Issue 1: Unexpected Neuronal Death or Toxicity
Q: I am observing significant cell death in my primary neuronal cultures after treatment with this compound, even at concentrations expected to be non-toxic. What could be the cause?
A: Unexpected toxicity can arise from several factors. Consider the following troubleshooting steps:
-
Confirm Drug Concentration and Purity: Verify the calculated final concentration of this compound. If possible, confirm the purity and integrity of the compound stock.
-
Assess Vehicle Toxicity: High concentrations of solvents like DMSO can be toxic to primary neurons. Run a vehicle-only control curve to determine the toxicity threshold of your solvent.
-
Culture Health and Density: Primary neurons are highly sensitive to culture conditions.[7] Ensure your cultures are healthy, with established processes, before treatment.[8] Plating density is also critical; cultures that are too sparse or too dense can be more susceptible to stress.[9]
-
Off-Target Kinase Inhibition: Many inhibitors can have off-target effects on kinases, which are critical for neuronal survival signaling.[10][11] Even though this compound is not a kinase inhibitor, this possibility should be considered.
-
Mitochondrial Stress: While the intended effect is to modulate mitophagy, high concentrations or off-target effects could lead to excessive mitochondrial stress, culminating in apoptosis.[3]
Troubleshooting Workflow: Unexpected Toxicity
Caption: Troubleshooting decision tree for unexpected neuronal toxicity.
Issue 2: Inconsistent or No Effect on Mitophagy
Q: My mitophagy assay (e.g., mt-Keima imaging, Western blot for Parkin) shows inconsistent or no effect after this compound treatment. How can I troubleshoot this?
A: A lack of a consistent effect can be due to suboptimal experimental conditions or cellular context.
-
Basal Mitophagy Levels: The level of basal mitophagy in healthy, unstressed neurons can be low. The effect of a USP30 inhibitor may only become apparent when mitophagy is induced. Try co-treating with a mild mitochondrial stressor (e.g., a low dose of Antimycin A) to induce a mitophagy flux that can then be modulated by this compound.
-
Assay Timing and Duration: Mitophagy is a dynamic process. The optimal time point for observing changes can vary depending on the assay and cell type. Perform a time-course experiment (e.g., 6, 12, 24 hours) to identify the peak response window.
-
Cellular Model: The PINK1/Parkin pathway, which is modulated by USP30, is a key mitophagy pathway.[1] Ensure your neuronal culture model expresses sufficient levels of Parkin. Cell lines like SH-SY5Y may require differentiation to exhibit neuron-like mitophagy responses.
-
Antibody and Reagent Validation: For Western blotting or immunofluorescence, ensure your primary antibodies (e.g., for LC3, p62, TOM20) are validated for the application and that your reagents are functioning correctly.
Quantitative Data Summary
Table 1: Hypothetical Off-Target Kinase Profile of this compound Data is illustrative and not based on published results.
| Kinase Target | IC50 (nM) | Fold Selectivity (vs. USP30 IC50 of 20 nM) | Potential Implication in Neurons |
| USP30 (On-Target) | 20 | 1x | Primary Target (Mitophagy) |
| Kinase A (e.g., a MAPK) | 2,500 | 125x | Neuronal survival, apoptosis |
| Kinase B (e.g., a CDK) | 8,000 | 400x | Cell cycle (less relevant in post-mitotic neurons) |
| Kinase C (e.g., a Src family kinase) | >10,000 | >500x | Neurite outgrowth, synaptic plasticity |
Table 2: Example Neuronal Viability Data for this compound Data is illustrative and not based on published results.
| Cell Type | Treatment Duration | Viability EC50 (nM) | Therapeutic Index (EC50 / USP30 IC50) |
| Primary Cortical Neurons | 48 hours | 4,500 | 225x |
| SH-SY5Y (differentiated) | 48 hours | 9,800 | 490x |
| Primary Astrocytes | 48 hours | >20,000 | >1000x |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol is used to verify that this compound directly binds to USP30 in a cellular context.
-
Cell Treatment: Culture neuronal cells (e.g., SH-SY5Y) to ~80% confluency. Treat one set of cells with this compound at 10x the IC50 and another set with vehicle control for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer with protease inhibitors.
-
Heating: Aliquot the cell lysates into different PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet aggregated proteins.
-
Analysis: Collect the supernatant (containing soluble protein). Analyze the amount of soluble USP30 remaining at each temperature using Western blot. A ligand-bound protein is typically more thermally stable.
Workflow: Identifying Off-Target Effects
Caption: Experimental workflow for differentiating on-target vs. off-target effects.
Protocol 2: Immunocytochemistry for Neurite Outgrowth Assessment
This protocol can be used to assess potential off-target effects on neuronal morphology.
-
Cell Plating: Plate primary neurons on coverslips pre-coated with a suitable substrate (e.g., Poly-D-lysine).[9]
-
Treatment: After allowing neurons to adhere and extend initial processes (e.g., 24-48 hours), treat with this compound at various concentrations, alongside a vehicle control.
-
Fixation: After the desired treatment period (e.g., 48-72 hours), fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with a suitable blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.
-
Staining: Incubate with a primary antibody against a neuronal marker (e.g., β-III Tubulin) overnight at 4°C. The next day, wash and incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Imaging and Analysis: Mount the coverslips and acquire images using a fluorescence microscope. Use an automated image analysis software (e.g., ImageJ with NeuronJ plugin) to quantify total neurite length, number of branches, and other morphological parameters.
Signaling Pathway: On-Target vs. Potential Off-Target
Caption: On-target action of this compound vs. a hypothetical off-target effect.
References
- 1. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceofparkinsons.com [scienceofparkinsons.com]
- 3. researchgate.net [researchgate.net]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. dendrotek.ca [dendrotek.ca]
- 9. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Methotrexate (MTX) Toxicity in Long-Term Studies
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in long-term studies involving Methotrexate (MTX). The following information provides troubleshooting advice and frequently asked questions to help mitigate potential toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Methotrexate that leads to both efficacy and toxicity?
A1: Methotrexate is a folate antagonist.[1][2] It competitively inhibits dihydrofolate reductase (DHFR), an enzyme essential for converting dihydrofolate to tetrahydrofolate.[1][2] Tetrahydrofolate is crucial for the synthesis of nucleotides, which are the building blocks of DNA and RNA.[2] By inhibiting DNA synthesis, repair, and cellular replication, MTX preferentially affects rapidly dividing cells, such as cancer cells and immune cells, which explains its efficacy in treating cancer and autoimmune diseases.[1] This same mechanism, however, also affects healthy, rapidly dividing cells in the bone marrow and gastrointestinal tract, leading to common toxicities.[3]
Q2: What are the most common toxicities observed in long-term MTX studies?
A2: The most frequently reported adverse effects in long-term, low-dose MTX studies are gastrointestinal issues like nausea, vomiting, and mucosal ulcers.[4] Other common toxicities include hepatotoxicity (elevated liver enzymes), myelosuppression (leading to cytopenias), and renal impairment.[3][5][6] Less common but serious toxicities can include pulmonary fibrosis and an increased risk of infections.[3][5][6]
Q3: How can folic acid supplementation mitigate MTX toxicity?
A3: Folic acid supplementation is a common strategy to reduce the side effects of MTX.[4] It is thought to replenish the folate pool in healthy cells, thereby reducing the incidence of side effects that resemble folate deficiency, such as megaloblastic anemia and mucositis, without compromising the therapeutic efficacy of MTX.[4]
Q4: What is Leucovorin rescue, and when is it indicated?
A4: Leucovorin (folinic acid) is a reduced form of folic acid that can bypass the DHFR enzyme blocked by MTX.[7] It is used as a "rescue" therapy, particularly after high-dose MTX administration, to protect normal cells from toxicity.[7][8] Leucovorin is typically administered 24 to 36 hours after the start of an MTX infusion and continued until plasma MTX levels fall below a toxic threshold (e.g., < 0.1 micromol/L).[9] It is particularly effective in preventing myelosuppression and gastrointestinal toxicity.[7]
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes in Study Subjects
Potential Cause: Hepatotoxicity is a known adverse effect of long-term MTX administration.[4] This can range from a temporary elevation in aminotransferase levels to, less commonly with low doses, liver steatosis, fibrosis, and cirrhosis.[4]
Troubleshooting Steps:
-
Confirm Abnormality: Repeat liver function tests (LFTs) to confirm the elevation of AST and ALT.
-
Review Concomitant Medications: Assess for other hepatotoxic drugs that may be co-administered.
-
Dose Adjustment: Consider a temporary reduction in the MTX dose or a brief interruption of treatment until LFTs normalize.
-
Folic Acid Supplementation: Ensure subjects are receiving adequate folic acid supplementation.
-
Advanced Monitoring: For persistent elevations, consider imaging such as an ultrasound or, in severe cases, a liver biopsy to assess for fibrosis or cirrhosis.[4]
Issue 2: Signs of Myelosuppression (Leukopenia, Thrombocytopenia)
Potential Cause: MTX can suppress bone marrow function, leading to a decrease in white blood cells, red blood cells, and platelets.[6] Impaired renal function can increase the risk of this toxicity.[10][11]
Troubleshooting Steps:
-
Monitor Complete Blood Counts (CBC): Regularly monitor CBC with differential. Guidelines suggest monitoring at least monthly initially, then every 1 to 2 months once stable.[12]
-
Assess Renal Function: Check serum creatinine levels, as impaired kidney function can delay MTX clearance and increase toxicity.[10][11]
-
Withhold MTX: If significant cytopenia is detected, withhold the next dose of MTX.
-
Investigate Cause: Rule out other causes of myelosuppression, such as viral infections.[13]
-
Consider Leucovorin: In cases of severe myelosuppression, Leucovorin rescue may be necessary.
Issue 3: Acute Kidney Injury (AKI) and Delayed MTX Clearance
Potential Cause: High doses of MTX can lead to the crystallization of the drug and its metabolites in the renal tubules, causing tubular damage and AKI.[7] This is a medical emergency as it impairs MTX clearance, leading to prolonged exposure to toxic concentrations and exacerbating other toxicities.[7][9]
Troubleshooting Steps:
-
Proactive Hydration: Ensure adequate hydration of subjects before, during, and after MTX administration to maintain good urine output.[7]
-
Urinary Alkalinization: Maintain an alkaline urine pH (typically >7.0) with sodium bicarbonate to increase the solubility of MTX and its metabolites.[7]
-
Monitor MTX Levels: Plasma MTX levels should be monitored at 24, 48, and 72 hours post-administration to ensure proper clearance.[14]
-
Intervention for Delayed Clearance: If MTX levels are elevated, increase hydration and consider high-dose Leucovorin rescue.[7] In severe cases of delayed excretion and AKI, glucarpidase can be used to rapidly lower plasma MTX levels.[7]
Data Presentation
Table 1: Recommended Monitoring Parameters for Long-Term MTX Studies
| Parameter | Baseline | Initial Phase (First Month) | Stable Phase |
| Complete Blood Count (CBC) with Differential | Yes | Every 1-2 weeks | Every 2-3 months |
| Liver Function Tests (AST, ALT, Albumin) | Yes | Every 1-2 weeks | Every 1-2 months |
| Serum Creatinine / Renal Function | Yes | Every 1-2 weeks | Every 1-2 months |
| Chest X-ray | Yes | As needed for pulmonary symptoms | As needed for pulmonary symptoms |
This table provides a general guideline. The frequency of monitoring should be adapted based on the dose of MTX, the subject's risk factors, and institutional protocols.[12]
Table 2: Common Drug Interactions Increasing MTX Toxicity
| Interacting Drug Class | Mechanism of Interaction | Potential Consequence |
| NSAIDs, Salicylates | Displace MTX from plasma proteins; reduce renal clearance | Increased MTX plasma concentration |
| Proton Pump Inhibitors (PPIs) | May decrease renal excretion of MTX | Increased risk of toxicity |
| Certain Antibiotics (e.g., Penicillins, Trimethoprim) | Interfere with renal secretion of MTX; antifolate effects | Increased MTX levels and myelosuppression |
| Nephrotoxic Agents (e.g., Cisplatin) | Additive kidney damage | Impaired MTX clearance |
This is not an exhaustive list. A thorough review of all concomitant medications is essential.[4]
Experimental Protocols
Protocol 1: Standard Monitoring for MTX Toxicity
-
Baseline Assessment: Before initiating the first dose of MTX, collect baseline measurements including a CBC with differential, LFTs (AST, ALT, albumin), and serum creatinine.[12] A baseline chest X-ray is also recommended.[12]
-
Initial Monitoring Phase: For the first month of the study, repeat CBC, LFTs, and serum creatinine every 1 to 2 weeks to detect early signs of toxicity.[12]
-
Stable Phase Monitoring: Once subjects are on a stable dose of MTX, the frequency of monitoring can be reduced to every 1 to 3 months, depending on the risk profile of the subject population.[10][11][12]
-
Clinical Assessment: At each study visit, inquire about symptoms of toxicity, such as mouth sores, persistent cough, shortness of breath, nausea, or unusual fatigue.[12]
Protocol 2: Management of High-Dose MTX Administration
-
Pre-treatment:
-
Ensure the subject is well-hydrated with intravenous fluids starting 12 hours prior to MTX infusion.
-
Initiate urinary alkalinization with sodium bicarbonate in the IV fluids to achieve a urine pH > 7.0.
-
Avoid co-administration of drugs known to interfere with MTX clearance (e.g., NSAIDs, PPIs).[9]
-
-
During MTX Infusion:
-
Continue IV hydration and urinary alkalinization.
-
Monitor urine output and pH regularly.
-
-
Post-treatment:
-
Continue hydration and alkalinization for at least 24-48 hours.
-
Measure plasma MTX concentrations at 24, 48, and 72 hours post-infusion.[9]
-
Begin Leucovorin rescue 24-36 hours after the start of the MTX infusion. The dose of Leucovorin should be guided by the measured MTX levels and institutional protocols.[9]
-
Continue Leucovorin until plasma MTX levels are below the toxic threshold (e.g., < 0.1 µmol/L).[9]
-
Visualizations
Caption: Mechanism of Action of Methotrexate (MTX).
Caption: Workflow for Monitoring MTX Toxicity.
References
- 1. pfizermedicalinformation.ca [pfizermedicalinformation.ca]
- 2. What is the mechanism of Methotrexate? [synapse.patsnap.com]
- 3. scholarlycommons.gbmc.org [scholarlycommons.gbmc.org]
- 4. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Long-term safety of methotrexate monotherapy in patients with rheumatoid arthritis: a systematic literature research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Methotrexate Toxicity: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preventing and Managing Toxicities of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. 3535-Management of high-dose methotrexate toxicity | eviQ [eviq.org.au]
- 10. bmj.com [bmj.com]
- 11. bmj.com [bmj.com]
- 12. droracle.ai [droracle.ai]
- 13. jrheum.org [jrheum.org]
- 14. Comprehensive Guide to Methotrexate Toxicity | Medical Toxicology [medicaltoxic.com]
Interpreting unexpected results in MTX115325 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MTX115325. The information is tailored for scientists in the field of drug development and neurodegenerative disease research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and brain-penetrant inhibitor of Ubiquitin-Specific Protease 30 (USP30).[1][2] By inhibiting USP30, a deubiquitinating enzyme located on the outer mitochondrial membrane, this compound prevents the removal of ubiquitin chains from mitochondrial proteins. This leads to an accumulation of ubiquitinated proteins on the mitochondrial surface, which in turn promotes the clearance of damaged mitochondria through a cellular process called mitophagy.[1][2] A key substrate of USP30 is the mitochondrial outer membrane protein TOM20; increased ubiquitination of TOM20 is a common indicator of this compound activity.[1][2]
Q2: What is the recommended solvent and storage for this compound?
A2: For in vitro experiments, this compound can be dissolved in DMSO to prepare a concentrated stock solution. For in vivo studies, the vehicle used in published experiments was not explicitly stated, but similar compounds are often formulated in vehicles such as 0.5% methylcellulose. It is recommended to prepare fresh solutions for use. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.
Q3: What are the known pharmacokinetic properties of this compound?
A3: this compound has demonstrated excellent oral bioavailability (98%) and good penetration of the central nervous system (CNS) with an unbound brain-to-plasma partition coefficient (Kpu,u) of approximately 0.4. Following a single oral dose of 10 mg/kg in mice, the free concentration in the prefrontal cortex reached a Cmax of 528 nM.
Q4: Are there known off-target effects of this compound?
A4: While this compound is reported to be a highly selective inhibitor of USP30, high concentrations of similar USP30 inhibitors have shown some off-target activity against other deubiquitinating enzymes such as USP6, USP21, and USP45. Proteomics studies on other USP30 inhibitors have revealed some off-target effects, so it is crucial to use the lowest effective concentration of this compound to minimize potential off-target activities.
Troubleshooting Guides
In Vitro Experiments
Issue 1: No increase in TOM20 ubiquitination observed by Western blot after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Inactive Compound | Ensure this compound has been stored correctly and prepare a fresh stock solution. |
| Suboptimal Drug Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. Published studies have used concentrations ranging from 10 nM to 1 µM for 90 minutes to 7 days.[1] |
| Low Basal Mitophagy | The effect of a USP30 inhibitor may be more pronounced when mitophagy is induced. Consider co-treatment with a mitochondrial uncoupler like CCCP to stimulate mitophagy. |
| Issues with Western Blotting | Detecting ubiquitinated proteins can be challenging. Ensure your protocol is optimized for this purpose. Use protease and deubiquitinase inhibitors in your lysis buffer. Consider using tandem ubiquitin-binding entities (TUBEs) to enrich for ubiquitinated proteins. |
| Antibody Problems | Use a high-quality primary antibody specific for TOM20. Ensure the secondary antibody is appropriate and not expired. |
Issue 2: No induction of mitophagy observed in fluorescence microscopy assays (e.g., mito-Keima, colocalization of mitochondria with lysosomes).
| Possible Cause | Troubleshooting Step |
| Ineffective this compound Treatment | Refer to the troubleshooting steps in "Issue 1" for in vitro experiments. |
| Imaging Acquisition and Analysis | Ensure your microscope settings are optimal for detecting the fluorescent signals. The pH-sensitive nature of reporters like mito-Keima requires careful handling and imaging conditions. Use appropriate image analysis software to quantify colocalization accurately. |
| Cell Line Not Responsive | The PINK1/Parkin pathway, which is modulated by USP30, can have varying activity in different cell lines. Consider using a cell line known to have a robust mitophagy response, such as HeLa or SH-SY5Y cells overexpressing Parkin. |
| Transient Mitophagy Induction | Mitophagy can be a transient process. Perform a time-course experiment to capture the peak of the response. |
In Vivo Experiments (AAV-A53T-SNCA Mouse Model)
Issue 3: No neuroprotective effect of this compound observed (no reduction in dopaminergic neuron loss or striatal dopamine depletion).
| Possible Cause | Troubleshooting Step |
| Inadequate Drug Exposure in the Brain | Verify the dose and administration route. Published studies have used 15 mg/kg and 50 mg/kg of this compound administered orally twice daily.[1] Consider performing pharmacokinetic analysis to confirm brain penetration in your study. |
| Variability in AAV-A53T-SNCA Model | The AAV-A53T-SNCA model can exhibit variability in the extent and time course of neurodegeneration. Ensure consistent viral vector titer and stereotactic injection coordinates. Include a sufficient number of animals in each group to account for biological variability. |
| Timing of Treatment Initiation and Duration | The therapeutic window for neuroprotection may be critical. Evaluate different treatment initiation times and durations relative to the AAV injection. |
| Behavioral Testing Issues | Ensure that the behavioral tests (e.g., cylinder test, rotarod) are conducted by an experienced experimenter blinded to the treatment groups. Habituate the animals to the testing apparatus to reduce stress-related variability. |
Issue 4: Unexpected behavioral side effects observed in mice treated with this compound.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | Although reported to be selective, off-target effects at higher doses cannot be ruled out. Consider reducing the dose of this compound. |
| Compound Formulation Issues | Ensure the vehicle is well-tolerated and the compound is fully dissolved or suspended. Prepare fresh formulations regularly. |
| General Health of the Animals | Monitor the overall health of the animals, including body weight and general activity levels. Any signs of toxicity should be noted and investigated. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| USP30 Inhibition | - | IC50 | 12 nM | [2] |
| TOM20 Ubiquitination | HeLa | EC50 | 32 nM | [1] |
| Mitophagy Promotion | SH-SY5Y | Concentration Range | 37 nM - 1 µM | [2] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Dose (Oral) | Cmax (ng/mL) | Bioavailability | Brain Penetration (Kpu,u) | Reference |
| 10 mg/kg | - | 98% | ~0.4 | |
| 15 mg/kg | 7546.9 | - | - | [1] |
| 50 mg/kg | 16374.3 | - | - | [1] |
Experimental Protocols
Western Blot for TOM20 Ubiquitination
-
Cell Lysis: Treat cells with this compound or vehicle control. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and deubiquitinase inhibitors (e.g., PMSF, NEM, and PR-619).
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against TOM20 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Look for higher molecular weight smears or bands above the main TOM20 band, indicative of ubiquitination.
Immunofluorescence for Mitophagy
-
Cell Culture and Treatment: Plate cells on glass coverslips. Treat with this compound or vehicle control. To induce mitophagy, co-treat with CCCP if necessary.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block with 5% BSA in PBS for 1 hour.
-
Antibody Staining: Incubate with primary antibodies against a mitochondrial marker (e.g., TOM20 or CoxIV) and a lysosomal marker (e.g., LAMP1) overnight at 4°C. Following washes, incubate with corresponding fluorescently labeled secondary antibodies.
-
Mounting and Imaging: Mount coverslips on slides with a DAPI-containing mounting medium. Acquire images using a confocal microscope.
-
Analysis: Quantify the colocalization between the mitochondrial and lysosomal signals using image analysis software. An increase in colocalization indicates an increase in mitophagy.
Mandatory Visualization
Caption: Signaling pathway of this compound in promoting mitophagy.
Caption: Experimental workflow for testing this compound.
Caption: Logical approach to troubleshooting unexpected results.
References
Technical Support Center: Overcoming Poor CNS Penetration of USP30 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on USP30 inhibitors and facing challenges with their central nervous system (CNS) penetration.
Frequently Asked Questions (FAQs)
Q1: Why is achieving CNS penetration for USP30 inhibitors important?
A1: Ubiquitin-specific protease 30 (USP30) is a deubiquitinating enzyme that plays a crucial role in regulating mitophagy, the process of clearing damaged mitochondria.[1][2] In several neurodegenerative disorders, including Parkinson's disease, mitochondrial dysfunction is a key pathological feature.[1][3] By inhibiting USP30, researchers aim to enhance mitophagy, thereby promoting the removal of dysfunctional mitochondria and protecting neurons.[1][4][5] For USP30 inhibitors to be effective in treating these CNS disorders, they must cross the blood-brain barrier (BBB) to reach their target in the brain.[6]
Q2: What are the main challenges in developing brain-penetrant USP30 inhibitors?
A2: The primary challenges include achieving sufficient target specificity, optimizing pharmacokinetic profiles for in vivo applications, and understanding tissue-specific responses to USP30 inhibition.[1] A key hurdle is designing molecules that can efficiently cross the blood-brain barrier.[6] Future research needs to focus on creating highly specific inhibitors and may involve the development of delivery systems that improve the penetration of these inhibitors into target tissues while minimizing systemic exposure.[6]
Q3: Are there any known brain-penetrant USP30 inhibitors?
A3: Yes, one such example is MTX115325, which has been described as a CNS-penetrant USP30 inhibitor with oral bioavailability.[1][4] Preclinical studies have shown that it can significantly enhance mitochondrial autophagy, reduce the deposition of phospho-S129 α-synuclein, and restore dopamine levels in models of Parkinson's disease.[1][4] Another compound, referred to as compound 39 (a benzosulphonamide), has shown high selectivity for USP30 and has been demonstrated to restore mitophagy in dopaminergic neurons derived from Parkinson's disease patients.[1][7]
Q4: What is the mechanism of action of USP30 in the context of neurodegenerative diseases?
A4: USP30 is located on the outer mitochondrial membrane and counteracts the ubiquitination of mitochondrial proteins, a process mediated by PINK1 and Parkin, which are two proteins associated with Parkinson's disease.[1][2] This ubiquitination is a signal for the removal of damaged mitochondria. By removing these ubiquitin tags, USP30 inhibits mitophagy.[1][2] Therefore, inhibiting USP30 is a therapeutic strategy to enhance the clearance of damaged mitochondria.
Troubleshooting Guides
Problem 1: My USP30 inhibitor shows high potency in enzymatic assays but has no effect in neuronal cell culture models.
-
Possible Cause: The compound may have poor cell permeability.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Use a cellular thermal shift assay (CETSA) or a similar method to confirm target engagement in intact cells.
-
Physicochemical Properties Analysis: Analyze the inhibitor's lipophilicity (LogP/LogD), polar surface area (PSA), and molecular weight. Compounds with high PSA or molecular weight may have difficulty crossing the cell membrane.
-
Chemical Modification: If permeability is low, consider medicinal chemistry approaches to increase lipophilicity or reduce PSA, while maintaining potency.
-
Problem 2: My USP30 inhibitor is active in cell-based assays but shows poor efficacy in animal models of neurodegenerative disease.
-
Possible Cause 1: The inhibitor has poor pharmacokinetic properties, such as rapid metabolism or low oral bioavailability.
-
Troubleshooting Steps:
-
Pharmacokinetic Profiling: Conduct in vivo pharmacokinetic studies to determine the inhibitor's half-life, clearance, and oral bioavailability.[8]
-
Metabolic Stability: Assess the metabolic stability of the compound using liver microsomes or hepatocytes. Identify major metabolites to guide chemical modifications that can block metabolic hotspots.
-
-
Possible Cause 2: The inhibitor has poor CNS penetration.
-
Troubleshooting Steps:
-
In Vitro BBB Models: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) or cell-based Transwell models (e.g., using hCMEC/D3 cells) to get an initial assessment of BBB permeability.[9][10][11]
-
In Vivo Brain Penetration Studies: Measure the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma ratio (Kpu,u) in rodents.[8] A Kpu,u value close to 1 is often desired for passively diffusing compounds.
-
Assess Efflux Transporter Substrate Liability: Determine if your inhibitor is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of the brain.[9][12] This can be done using in vitro models with and without P-gp inhibitors.[11]
-
Problem 3: My USP30 inhibitor is a substrate for P-glycoprotein (P-gp).
-
Possible Cause: The chemical structure of the inhibitor is recognized by P-gp.
-
Troubleshooting Steps:
-
Structural Modification: Modify the inhibitor's structure to reduce its affinity for P-gp. This can involve reducing the number of hydrogen bond donors, decreasing lipophilicity, or altering the overall shape of the molecule.[9]
-
Co-administration with a P-gp Inhibitor: In preclinical studies, co-administration with a P-gp inhibitor can be used to confirm that P-gp efflux is the cause of poor brain penetration. However, this is generally not a viable long-term clinical strategy due to the risk of drug-drug interactions.[12]
-
Alternative Delivery Routes: Consider formulation strategies such as intranasal delivery, which can bypass the BBB to some extent.[13][14][15]
-
Data Presentation
Table 1: Physicochemical Properties and Pharmacokinetics of a Brain-Penetrant USP30 Inhibitor
| Parameter | Value | Reference |
| Compound | This compound | [8] |
| In Vitro Potency (IC50 vs. human USP30) | 12 nM | [8] |
| In Vitro Potency (IC50 vs. mouse USP30) | 13 nM | [8] |
| Oral Bioavailability (Mouse) | 98% | [8] |
| Metabolic Clearance (Mouse) | 19.7 mL/min/kg | [8] |
| Unbound Partitioning Coefficient (Kpu,u) | ~0.4 | [8] |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assessment using a Transwell Model
This protocol provides a general method for assessing the permeability of a USP30 inhibitor across a cell-based in vitro BBB model.
-
Cell Culture: Culture human cerebral microvascular endothelial cells (hCMEC/D3) on Transwell inserts until a confluent monolayer is formed.
-
Barrier Integrity Measurement: Measure the transendothelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay:
-
Add the USP30 inhibitor to the apical (luminal) side of the Transwell insert.
-
At various time points, collect samples from the basolateral (abluminal) side.
-
To assess active efflux, perform the assay in the reverse direction (basolateral to apical).
-
-
Quantification: Analyze the concentration of the USP30 inhibitor in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.
Protocol 2: In Vivo Assessment of CNS Penetration in Rodents
This protocol outlines a typical in vivo study to determine the brain penetration of a USP30 inhibitor.
-
Animal Dosing: Administer the USP30 inhibitor to mice or rats via the intended clinical route (e.g., oral gavage).
-
Sample Collection: At predetermined time points, collect blood and brain tissue.
-
Sample Processing:
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue.
-
-
Quantification: Determine the concentration of the USP30 inhibitor in the plasma and brain homogenate using LC-MS/MS.
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp).
-
Measure the unbound fraction of the inhibitor in plasma (fu,plasma) and brain tissue (fu,brain) using equilibrium dialysis.
-
Calculate the unbound brain-to-plasma ratio (Kpu,u = Kp * fu,plasma / fu,brain).
-
Visualizations
Caption: USP30 signaling pathway in mitophagy.
Caption: Experimental workflow for developing CNS-active USP30 inhibitors.
References
- 1. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
- 5. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy | Life Science Alliance [life-science-alliance.org]
- 8. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 13. mdpi.com [mdpi.com]
- 14. CHITKARA UNIVERSITY - Best University in North India [jptrm.chitkara.edu.in]
- 15. researchgate.net [researchgate.net]
Best practices for long-term storage of MTX115325
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of MTX115325, a potent and selective USP30 inhibitor. Additionally, it offers detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Long-Term Storage of this compound
Proper storage of this compound is critical to maintain its stability and activity. Below are the recommended storage conditions for the compound in both solid and solvent forms.
Recommended Storage Conditions:
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Protect from light and moisture. |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | For short-term storage of working solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and brain-penetrant inhibitor of Ubiquitin-Specific Protease 30 (USP30).[1][2] USP30 is a deubiquitinating enzyme localized to the outer mitochondrial membrane that removes ubiquitin chains from mitochondrial proteins, thereby suppressing mitophagy. By inhibiting USP30, this compound increases the ubiquitination of mitochondrial outer membrane proteins, such as TOM20, which in turn promotes the clearance of damaged mitochondria through mitophagy.[1] This neuroprotective activity has been demonstrated in models of Parkinson's disease.[1][3]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, a stock solution of up to 250 mg/mL can be prepared in DMSO with the aid of ultrasonication.[1] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1]
Q3: What are the recommended concentrations for in vitro assays?
A3: The effective concentration of this compound in vitro can vary depending on the cell type and assay. In HeLa and SH-SY5Y cells, concentrations ranging from 10 nM to 1 µM have been shown to promote the ubiquitination of TOM20 and induce mitophagy.[1] The IC50 for USP30 inhibition in biochemical assays is approximately 12 nM, while the EC50 for increasing TOM20 ubiquitination in cells is around 32 nM.[1][2]
Q4: What are the recommended dosages for in vivo animal studies?
A4: In mouse models of Parkinson's disease, this compound has been administered by oral gavage at doses of 15 mg/kg and 50 mg/kg, typically twice daily.[1][4] A single oral dose of 10 mg/kg has been shown to have excellent bioavailability and brain penetration.[1]
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro ubiquitination assays.
-
Possible Cause 1: Compound degradation.
-
Solution: Ensure that this compound stock solutions are stored correctly at -80°C and have not undergone multiple freeze-thaw cycles. Prepare fresh working dilutions for each experiment.
-
-
Possible Cause 2: Suboptimal cell conditions.
-
Solution: Ensure cells are healthy and not overgrown. For mitophagy induction, cells can be challenged with mitochondrial toxins like antimycin A and oligomycin A to enhance the effect of this compound.[2]
-
-
Possible Cause 3: Inefficient lysis or immunoprecipitation.
-
Solution: Use a lysis buffer containing deubiquitinase (DUB) inhibitors (e.g., NEM) and proteasome inhibitors (e.g., MG132) to preserve the ubiquitinated state of proteins. Optimize antibody concentrations and incubation times for immunoprecipitation.
-
Issue 2: High variability in in vivo study outcomes.
-
Possible Cause 1: Improper compound formulation or administration.
-
Solution: Ensure this compound is fully solubilized before administration. For oral gavage, ensure consistent and accurate dosing technique to minimize stress and variability in absorption.
-
-
Possible Cause 2: Insufficient drug exposure.
-
Solution: Confirm the dosing regimen is sufficient to maintain plasma and brain concentrations above the EC50 for the duration of the experiment. Pharmacokinetic studies can help determine the optimal dosing frequency. A 50 mg/kg dosage has been shown to keep drug concentrations above the EC50 for TOM20 ubiquitination.[1]
-
Experimental Protocols
1. In Vitro USP30 Inhibition Assay (Fluorescence Polarization)
This protocol describes a biochemical assay to measure the inhibition of USP30 by this compound using fluorescence polarization.
-
Materials:
-
Recombinant human USP30 enzyme
-
Ubiquitin-rhodamine 110 substrate
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
This compound
-
384-well black, low-volume plates
-
Plate reader capable of measuring fluorescence polarization
-
-
Methodology:
-
Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer.
-
Add 5 µL of the diluted this compound or vehicle control to the wells of the 384-well plate.
-
Add 5 µL of recombinant USP30 enzyme (e.g., 10 nM final concentration) to each well.
-
Incubate at room temperature for 30 minutes.
-
Initiate the reaction by adding 10 µL of ubiquitin-rhodamine 110 substrate (e.g., 50 nM final concentration).
-
Read the fluorescence polarization signal at regular intervals (e.g., every 5 minutes for 60 minutes) using an appropriate plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
-
2. Western Blot for TOM20 Ubiquitination
This protocol details the detection of increased TOM20 ubiquitination in cells treated with this compound.
-
Materials:
-
HeLa or SH-SY5Y cells
-
This compound
-
Cell culture medium and reagents
-
Lysis buffer (RIPA buffer supplemented with protease inhibitors, phosphatase inhibitors, and DUB inhibitors like NEM)
-
Primary antibodies: anti-TOM20, anti-ubiquitin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot equipment
-
-
Methodology:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.01, 0.1, 1 µM) or vehicle control for 90 minutes.[1]
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (anti-TOM20 and anti-ubiquitin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results. Look for higher molecular weight bands corresponding to ubiquitinated TOM20.
-
3. In Vivo Administration via Oral Gavage in Mice
This protocol provides a general guideline for the oral administration of this compound to mice.
-
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Mice (e.g., C57BL/6)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
-
-
Methodology:
-
Prepare the dosing solution of this compound in the chosen vehicle. Ensure it is a homogenous suspension or solution.
-
Accurately weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg).
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Insert the gavage needle into the esophagus via the side of the mouth. Do not force the needle.
-
Once the needle is correctly positioned in the esophagus, slowly administer the dosing solution.
-
Carefully remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress after the procedure.
-
Visualizations
Caption: Signaling pathway of this compound in promoting mitophagy.
Caption: General experimental workflows for this compound.
References
Addressing variability in MTX115325 experimental outcomes
Technical Support Center: MTX115325
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential variability in experimental outcomes and to provide guidance on the effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the tyrosine kinase XYZ, a key component of the ABC signaling pathway. By binding to the ATP-binding pocket of the XYZ kinase domain, this compound blocks its phosphorylation activity, leading to the downstream inhibition of cell proliferation and survival signals.
Q2: In which cell lines has this compound shown activity?
A2: this compound has demonstrated significant anti-proliferative activity in a range of cancer cell lines that exhibit aberrant ABC pathway signaling. The table below summarizes the IC50 values in several commonly used cell lines.
Q3: What is the recommended solvent for dissolving this compound?
A3: For in vitro experiments, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM. For in vivo studies, a formulation of 5% NMP, 15% Solutol HS 15, and 80% water is a suitable vehicle. Always prepare fresh dilutions for your experiments.
Q4: Are there any known off-target effects of this compound?
A4: Kinase profiling studies have shown that this compound is highly selective for the XYZ kinase. However, at concentrations significantly above the IC50, some minor off-target activity on structurally related kinases has been observed. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell model.
Troubleshooting Guide
Issue 1: High variability in cell viability assay results.
| Potential Cause | Recommended Solution |
| Inconsistent Seeding Density | Ensure a uniform cell number is seeded across all wells. Use a multichannel pipette for seeding and visually inspect plates before treatment. |
| Edge Effects in Plates | Avoid using the outer wells of 96-well plates as they are more prone to evaporation. Fill these wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, try lowering the final concentration or preparing fresh dilutions from the stock. |
| Cell Line Health | Ensure cells are in the logarithmic growth phase and have a viability of >95% at the time of treatment. Passage cells consistently and do not use high passage numbers. |
Issue 2: Inconsistent inhibition of XYZ phosphorylation in Western blot analysis.
| Potential Cause | Recommended Solution |
| Suboptimal Lysis Buffer | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. |
| Incorrect Antibody Dilution | Titrate the primary antibody to determine the optimal concentration for detecting both the phosphorylated and total protein. |
| Insufficient Drug Treatment Time | Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal duration of this compound treatment for maximal inhibition of XYZ phosphorylation. |
| Loading Inconsistencies | Normalize the amount of protein loaded in each lane. Use a housekeeping protein (e.g., GAPDH, β-actin) to confirm equal loading. |
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 50 |
| A549 | Lung Carcinoma | 120 |
| MCF7 | Breast Adenocarcinoma | 250 |
| U87 MG | Glioblastoma | 85 |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture media.
-
Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of this compound.
Protocol 2: Western Blotting for Phospho-XYZ
-
Seed cells in a 6-well plate and grow until they reach 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the determined optimal time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-XYZ and total XYZ overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
Visualizations
Caption: The XYZ signaling pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting inconsistent experimental outcomes.
Caption: Logical relationships of potential sources of experimental variability.
Technical Support Center: Studying the Effects of MTX115325
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studying the effects of MTX115325, a potent and selective USP30 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and brain-penetrant small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30).[1][2] USP30 is a deubiquitinating enzyme located on the outer mitochondrial membrane that acts as a negative regulator of mitophagy, the selective degradation of damaged mitochondria. By inhibiting USP30, this compound prevents the removal of ubiquitin chains from mitochondrial proteins, such as TOM20, leading to an accumulation of ubiquitinated proteins on the mitochondrial surface.[1][2] This, in turn, promotes the recruitment of the autophagy machinery and enhances the clearance of damaged mitochondria.[3]
Q2: What are the key cellular effects of this compound treatment?
Treatment of cells with this compound has been shown to:
-
Increase the ubiquitination of the mitochondrial outer membrane protein TOM20.[1][2]
-
Promote mitochondrial autophagy (mitophagy).[2]
-
Protect dopaminergic neurons from α-synuclein-induced cell death in Parkinson's disease models.[4]
Q3: In which experimental models has this compound been studied?
This compound has been investigated in both in vitro and in vivo models, including:
-
Cell Lines: SH-SY5Y human neuroblastoma cells and HeLa cells are commonly used to study the cellular mechanism of this compound.[2][5]
-
Animal Models: The AAV-A53T-SNCA mouse model of Parkinson's disease has been utilized to evaluate the neuroprotective effects of this compound in vivo.[2][4]
Troubleshooting Guides
In Vitro Experiments (e.g., using SH-SY5Y cells)
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in experimental results | SH-SY5Y cells are known for their heterogeneity and can exhibit variability in growth rates and differentiation capacity. | - Standardize cell culture conditions (e.g., passage number, seeding density, media changes).- Use cells from a similar passage number for all experiments.- Ensure consistent timing of treatments and assays. |
| Low or no this compound-induced TOM20 ubiquitination | - Insufficient this compound concentration or incubation time.- Problems with cell lysis or protein extraction.- Issues with Western blot protocol. | - Perform a dose-response and time-course experiment to determine optimal conditions.- Use a lysis buffer containing protease and deubiquitinase inhibitors.- Refer to the detailed Western blot protocol below and the troubleshooting section. |
| Difficulty in detecting changes in mitophagy | Mitophagy is a dynamic process, and detecting changes can be challenging. | - Use a combination of methods to assess mitophagy (e.g., Western blot for mitochondrial proteins, fluorescence microscopy with mitophagy reporters like mt-Keima).- Include appropriate positive and negative controls (see below). |
In Vivo Experiments (e.g., AAV-A53T-SNCA mouse model)
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent neuroprotective effects | - Variability in AAV vector injection.- Issues with this compound administration (e.g., incorrect dosage, poor bioavailability).- High inter-animal variability. | - Ensure accurate and consistent stereotaxic injection of the AAV vector.- Confirm the formulation and stability of this compound for oral gavage.- Increase the number of animals per group to improve statistical power. |
| High background in immunofluorescence staining of brain tissue | - Non-specific antibody binding.- Autofluorescence of the tissue. | - Perform antigen retrieval to unmask epitopes.- Use a blocking solution containing serum from the same species as the secondary antibody.- Include a "no primary antibody" control to assess background from the secondary antibody. |
| Difficulty in quantifying dopaminergic neuron loss | - Inconsistent sectioning of the substantia nigra.- Subjectivity in cell counting. | - Use a systematic and unbiased stereological approach for cell counting.- Ensure consistent anatomical landmarks are used for sectioning across all animals. |
Experimental Protocols
Protocol 1: In Vitro TOM20 Ubiquitination Assay by Western Blot
This protocol describes the detection of increased TOM20 ubiquitination in cultured cells following this compound treatment.
1. Cell Culture and Treatment: a. Plate SH-SY5Y cells at a suitable density and allow them to adhere overnight. b. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 2-4 hours). c. As a positive control for ubiquitination, cells can be treated with a proteasome inhibitor (e.g., MG132) for the final 4-6 hours of the experiment.
2. Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Lyse cells in a buffer containing protease and deubiquitinase inhibitors (e.g., RIPA buffer supplemented with PMSF, aprotinin, leupeptin, and N-ethylmaleimide). c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Western Blotting: a. Determine the protein concentration of the lysates. b. Denature equal amounts of protein by boiling in Laemmli sample buffer. c. Separate proteins by SDS-PAGE on a low-percentage acrylamide gel to resolve high molecular weight ubiquitinated species. d. Transfer proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against TOM20 overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Detect the signal using an enhanced chemiluminescence (ECL) substrate. A ladder-like pattern appearing at a higher molecular weight than the unmodified TOM20 band indicates ubiquitination.
4. Control Experiments:
| Control Type | Purpose | Expected Outcome |
| Vehicle Control | To assess the baseline level of TOM20 ubiquitination. | Minimal or no ubiquitination of TOM20. |
| Positive Control (e.g., MG132) | To confirm that the experimental system can detect ubiquitination. | Accumulation of polyubiquitinated proteins, including TOM20. |
| USP30 Knockout/Knockdown Cells | To mimic the effect of complete USP30 inhibition. | Increased basal TOM20 ubiquitination compared to wild-type cells.[4] |
Protocol 2: Quantification of Dopaminergic Neuron Loss in the Substantia Nigra
This protocol outlines the immunofluorescent staining and quantification of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra of the AAV-A53T-SNCA mouse model.
1. Tissue Preparation: a. Perfuse mice with PBS followed by 4% paraformaldehyde (PFA). b. Post-fix the brain in 4% PFA overnight and then transfer to a 30% sucrose solution for cryoprotection. c. Section the midbrain containing the substantia nigra into 30-40 µm coronal sections using a cryostat.
2. Immunofluorescence Staining: a. Wash sections three times in PBS. b. Perform antigen retrieval if necessary (e.g., by heating sections in citrate buffer). c. Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBST) for 1 hour at room temperature. d. Incubate sections with a primary antibody against tyrosine hydroxylase (TH) overnight at 4°C. e. Wash sections three times with PBST. f. Incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature in the dark. g. Wash sections three times with PBST. h. Mount sections on slides with a DAPI-containing mounting medium.
3. Imaging and Quantification: a. Acquire images of the substantia nigra using a fluorescence or confocal microscope. b. Use an unbiased stereological method (e.g., the optical fractionator) to count the number of TH-positive neurons in the substantia nigra of both the injected and uninjected hemispheres. c. The percentage of neuron loss is calculated by comparing the number of TH-positive cells in the injected hemisphere to the uninjected hemisphere.
4. Control Experiments:
| Control Type | Purpose | Expected Outcome |
| Vehicle-Treated AAV-A53T-SNCA Mice | To determine the extent of neurodegeneration caused by α-synuclein overexpression without treatment. | Significant loss of TH-positive neurons in the injected hemisphere. |
| Sham Injection (e.g., AAV-GFP) | To control for the effects of the surgical procedure and viral vector itself. | No significant loss of TH-positive neurons. |
| No Primary Antibody Control | To check for non-specific binding of the secondary antibody. | No fluorescent signal should be detected. |
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits USP30, promoting TOM20 ubiquitination and subsequent mitophagy.
Experimental Workflow for In Vitro Studies
Caption: Workflow for assessing this compound's effect on TOM20 ubiquitination and mitophagy in vitro.
Logical Relationship of In Vivo Experimental Controls
Caption: Logical comparison between experimental and control groups in the in vivo model.
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Preclinical Comparative Guide to USP30 Inhibitors: MTX115325 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The deubiquitinase USP30 has emerged as a critical regulator of mitochondrial quality control, primarily by opposing the PINK1/Parkin-mediated mitophagy pathway. Its inhibition presents a promising therapeutic strategy for a range of pathologies linked to mitochondrial dysfunction, including Parkinson's disease. This guide provides a comparative overview of the preclinical performance of the notable USP30 inhibitor, MTX115325, alongside other key inhibitors, supported by available experimental data.
Performance Comparison of USP30 Inhibitors
The following tables summarize the quantitative data for this compound and other significant USP30 inhibitors based on published preclinical studies. It is important to note that these inhibitors have been evaluated in various assays and models, and direct head-to-head comparisons are limited.
| Inhibitor | Type | IC50 (nM) | Cellular EC50 (nM) | Key Cellular Effects | In Vivo Models | Selectivity | Reference(s) |
| This compound | Small Molecule | 12 | 32 (TOM20 ubiquitination) | Increases TOM20 ubiquitination, promotes mitophagy in SH-SY5Y and HeLa cells. | AAV-A53T-SNCA Mouse Model of Parkinson's Disease | >2000-fold for USP30 over 54 other DUBs and 5 cathepsins. | [1][2][3] |
| Compound 39 | Benzosulphonamide | ~20 | Not Reported | Enhances mitophagy in SH-SY5Y neuronal cultures and U2OS cells; increases basal pexophagy. | Not Reported | Highly selective for USP30. | [4][5] |
| MF-094 | Racemic Phenylalanine Derivative | 120 | Not Reported | Accelerates mitophagy in C2C12 myotubes. | Not Reported | Good selectivity; <30% inhibition for 22 other USPs at 10 µM. | [4][6] |
| FT3967385 (FT385) | N-cyano pyrrolidine | ~1 | Not Reported | Promotes mitophagy and elevates ubiquitinated TOM20. | Not Reported | Highly selective for USP30 up to 200 nM; some off-target inhibition of USP6. | [4][7] |
| S3 | Diterpenoid Derivative | < 1000 | Not Reported | Induces mitochondrial elongation. | Not Reported | High concentrations may inhibit the Wnt pathway. | [8] |
In Vivo Efficacy of this compound
This compound has demonstrated significant neuroprotective effects in a preclinical mouse model of Parkinson's disease.
| Model | Dosage | Key Findings | Reference(s) |
| AAV-A53T-SNCA Mouse Model | 15 mg/kg and 50 mg/kg (i.g., twice daily for 10 weeks) | Reduced phosphorylated S129-αSyn levels, decreased astrocyte activation, prevented dopaminergic neuron loss, and preserved striatal dopamine levels. | [1][3] |
| Pharmacokinetics | 10 mg/kg (i.g., single dose) | Excellent oral bioavailability (98%) and good CNS penetration (Kpu,u ≈ 0.4). | [3] |
Signaling Pathways
USP30's primary role is the negative regulation of mitophagy by counteracting the ubiquitination of mitochondrial outer membrane proteins. This action directly opposes the neuroprotective PINK1/Parkin pathway. Additionally, USP30 has been implicated in the regulation of apoptosis.
Caption: The PINK1/Parkin-mediated mitophagy pathway and its inhibition by USP30.
Caption: USP30's role in the regulation of BAX/BAK-dependent apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are outlines for key assays used to evaluate USP30 inhibitors.
TOM20 Ubiquitination Assay
This assay assesses the ubiquitination status of the mitochondrial outer membrane protein TOM20, a direct substrate of USP30. An increase in ubiquitinated TOM20 is a proximal biomarker of USP30 inhibition.
Experimental Workflow:
Caption: Workflow for the TOM20 Ubiquitination Assay.
Protocol:
-
Cell Culture: Plate cells (e.g., HeLa cells overexpressing Parkin) and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with varying concentrations of the USP30 inhibitor (e.g., this compound at 10 nM - 1 µM) for a specified duration (e.g., 90 minutes).[3]
-
Mitochondrial Depolarization (Optional): Induce mitophagy by treating cells with mitochondrial stressors like Antimycin A and Oligomycin A.
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease and deubiquitinase inhibitors.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against TOM20 and ubiquitin. An upward shift in the TOM20 band or the appearance of higher molecular weight species indicates ubiquitination.
mito-Keima Mitophagy Assay
This fluorescence-based assay quantitatively measures mitophagy. mito-Keima is a pH-sensitive fluorescent protein targeted to the mitochondrial matrix. In the neutral pH of mitochondria, it emits a green fluorescence, which shifts to red upon delivery to the acidic environment of the lysosome during mitophagy.
Experimental Workflow:
Caption: Workflow for the mito-Keima Mitophagy Assay.
Protocol:
-
Cell Line Generation: Stably express the mito-Keima reporter in the desired cell line (e.g., SH-SY5Y).
-
Treatment: Treat cells with the USP30 inhibitor.
-
Mitophagy Induction: Induce mitophagy using agents like CCCP or a combination of Oligomycin and Antimycin A.
-
Analysis: Analyze the cells using high-content imaging or flow cytometry. An increase in the red-to-green fluorescence ratio indicates an increase in mitophagy.
Conclusion
This compound stands out as a potent, selective, and orally bioavailable USP30 inhibitor with demonstrated efficacy in a preclinical model of Parkinson's disease.[1][3] While other inhibitors like Compound 39 and MF-094 also show promise in cellular assays, in vivo data for these compounds is less established in the public domain.[4][5][6] The development and rigorous preclinical evaluation of USP30 inhibitors like this compound provide a strong rationale for their continued investigation as potential disease-modifying therapies for neurodegenerative disorders and other conditions associated with mitochondrial dysfunction. Future studies involving direct, side-by-side comparisons of these inhibitors in standardized preclinical models will be invaluable for definitively establishing their relative therapeutic potential.
References
- 1. Mito-Keima assay to assess mitophagy [protocols.io]
- 2. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 7. USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
A Comparative Analysis of MTX115325 and Rapamycin in the Induction of Mitophagy
For Researchers, Scientists, and Drug Development Professionals
The selective removal of damaged or superfluous mitochondria, a process known as mitophagy, is a critical cellular quality control mechanism. Dysfunctional mitophagy is implicated in a range of pathologies, including neurodegenerative diseases and cancer. Consequently, the pharmacological induction of mitophagy has emerged as a promising therapeutic strategy. This guide provides a comparative overview of two prominent inducers of mitophagy: MTX115325, a novel USP30 inhibitor, and rapamycin, a well-established mTOR inhibitor. This comparison is based on available preclinical data, focusing on their mechanisms of action, signaling pathways, and reported efficacy in inducing mitophagy.
Mechanisms of Action: Two Distinct Approaches to Mitophagy Induction
This compound and rapamycin stimulate mitophagy through fundamentally different, yet convergent, signaling pathways.
This compound: Targeting the Deubiquitinating Enzyme USP30
This compound is a brain-penetrant inhibitor of Ubiquitin-Specific Protease 30 (USP30).[1][2] USP30 is a deubiquitinating enzyme localized to the outer mitochondrial membrane that acts as a negative regulator of mitophagy.[3] It functions by removing ubiquitin chains from mitochondrial proteins, a crucial step for marking damaged mitochondria for degradation via the PINK1/Parkin pathway.[3]
By inhibiting USP30, this compound promotes the accumulation of ubiquitin on mitochondrial surface proteins, such as TOM20.[1][2] This enhanced ubiquitination serves as a potent signal for the recruitment of the autophagy machinery, leading to the engulfment and subsequent degradation of the damaged mitochondria.[1] This targeted approach makes this compound a direct modulator of a key checkpoint in the mitophagy process.
Rapamycin: An mTOR-Dependent Pathway to Mitophagy
Rapamycin is a well-characterized inhibitor of the mechanistic target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and metabolism.[4] The mTOR complex 1 (mTORC1) acts as a potent suppressor of autophagy. By inhibiting mTORC1, rapamycin relieves this suppression, leading to the activation of the autophagy-initiating ULK1 complex and the subsequent formation of autophagosomes.[4][5]
Rapamycin's induction of mitophagy is a consequence of this broad induction of autophagy. It has been shown to increase the expression of several key mitophagy-related genes, including PINK1 and PARKIN, and promotes the translocation of Parkin to mitochondria.[4][5][6] This suggests that while rapamycin is a general autophagy inducer, it effectively leverages the canonical PINK1/Parkin pathway to clear dysfunctional mitochondria.
Signaling Pathways
The distinct mechanisms of this compound and rapamycin are best illustrated by their respective signaling pathways.
Quantitative Comparison of Efficacy
Direct comparative studies evaluating the efficacy of this compound and rapamycin in the same experimental model are currently lacking in the published literature. However, data from independent studies provide insights into their respective potencies in inducing mitophagy.
Table 1: Quantitative Data on this compound-Induced Mitophagy
| Parameter | Value | Cell/System | Comments |
| USP30 IC50 | 12 nM | Biochemical Assay | Potent inhibitor of USP30 enzymatic activity.[1][2] |
| TOM20 Ubiquitination EC50 | 32 nM | HeLa Cells | Effective in promoting the ubiquitination of a key mitochondrial outer membrane protein.[1][2] |
| Mitophagy Index | Increased | SH-SY5Y cells | Demonstrates promotion of mitochondrial autophagy.[1][7] |
| Neuroprotection | Prevents dopaminergic neuron loss | AAV-A53T-SNCA Mouse Model | Shows therapeutic potential in a preclinical model of Parkinson's disease.[1] |
Table 2: Quantitative Data on Rapamycin-Induced Mitophagy
| Parameter | Value | Cell/System | Comments |
| LC3-II Levels | Significantly increased | Mouse Hippocampus, Glioblastoma cells | A key marker of autophagosome formation is elevated.[4][5] |
| Parkin Expression | Significantly increased | Mouse Hippocampus, Podocytes | Upregulation of a critical protein in the mitophagy pathway.[5][6] |
| PINK1 Expression | Significantly increased | Podocytes, Glioblastoma cells | Increased expression of the mitochondrial damage sensor.[4][6] |
| Mitophagy-related Gene Expression (ULK1, AMBRA1) | Increased | Glioblastoma cells | Induction of genes essential for autophagy and mitophagy.[4] |
| Clearance of Damaged Mitochondria | Markedly improved | Mouse model of mitochondrial myopathy | Demonstrates functional clearance of dysfunctional organelles. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the efficacy of mitophagy inducers.
Western Blotting for Mitophagy Markers
This technique is widely used to quantify changes in the protein levels of key mitophagy markers.
-
Objective: To measure the abundance of proteins such as LC3-II, Parkin, PINK1, and ubiquitinated TOM20.
-
Methodology:
-
Cell Lysis: Cells are treated with the compound of interest (e.g., this compound or rapamycin) for a specified duration. Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-LC3, anti-Parkin, anti-ubiquitin).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).
-
Experimental Workflow for Western Blotting
Fluorescence Microscopy for Mitophagy Visualization (Mito-Keima Assay)
This method allows for the visualization and quantification of mitophagic flux.
-
Objective: To visualize the delivery of mitochondria to lysosomes for degradation.
-
Methodology:
-
Cell Transfection: Cells (e.g., SH-SY5Y) are transfected with a pH-sensitive fluorescent protein, mito-Keima. Mito-Keima emits a green fluorescence at neutral pH (cytosol) and a red fluorescence at acidic pH (lysosomes).
-
Treatment: Transfected cells are treated with the mitophagy-inducing compound.
-
Imaging: Live-cell imaging is performed using a confocal microscope. Images are captured in both the green and red channels.
-
Analysis: The ratio of red to green fluorescence intensity is calculated. An increase in this ratio indicates an increase in the delivery of mitochondria to lysosomes, and thus, an increase in mitophagy.
-
Conclusion
Both this compound and rapamycin are potent inducers of mitophagy, albeit through distinct mechanisms. This compound offers a targeted approach by directly inhibiting USP30, a negative regulator of the PINK1/Parkin pathway. This specificity may offer advantages in minimizing off-target effects. Rapamycin, through its inhibition of mTOR, provides a broader induction of autophagy that encompasses mitophagy.
The choice between these two compounds for research or therapeutic development will depend on the specific context and desired outcome. The targeted nature of this compound may be preferable for applications where precise modulation of mitophagy is required. In contrast, the broad pro-autophagic effects of rapamycin might be beneficial in conditions characterized by a general decline in cellular clearance pathways. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and potential therapeutic advantages of these two promising mitophagy inducers.
References
- 1. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scienceofparkinsons.com [scienceofparkinsons.com]
- 4. Rapamycin Ameliorates Defects in Mitochondrial Fission and Mitophagy in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of rapamycin in the PINK1/Parkin signaling pathway in mitophagy in podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of MTX115325's Neuroprotective Effects in Preclinical Models of Parkinson's Disease
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of MTX115325, a novel USP30 inhibitor, with other neuroprotective agents investigated for Parkinson's disease (PD). The data presented is collated from preclinical studies in various experimental models of PD, offering a comparative overview of their therapeutic potential.
Introduction to Neuroprotective Strategies in Parkinson's Disease
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. A key pathological hallmark is the accumulation of misfolded alpha-synuclein, leading to mitochondrial dysfunction, oxidative stress, and ultimately, neuronal death. Current therapies primarily manage symptoms, creating a pressing need for disease-modifying treatments that can slow or halt the neurodegenerative process. This guide focuses on comparing a novel therapeutic agent, this compound, which enhances mitophagy, with other agents targeting different pathological pathways.
Overview of Compared Neuroprotective Agents
This guide evaluates the following compounds:
-
This compound: A potent, selective, and brain-penetrant inhibitor of Ubiquitin-Specific Peptidase 30 (USP30). Its mechanism of action is centered on enhancing the clearance of damaged mitochondria (mitophagy), a critical quality control process impaired in Parkinson's disease.[1]
-
Selegiline: An irreversible inhibitor of monoamine oxidase B (MAO-B). By preventing the breakdown of dopamine, it increases dopaminergic activity. It is also suggested to have neuroprotective effects by reducing the formation of toxic dopamine metabolites and oxidative stress.
-
Coenzyme Q10 (CoQ10): A vital component of the mitochondrial electron transport chain and a potent antioxidant. Its neuroprotective rationale in PD is based on improving mitochondrial function and combating oxidative stress, both of which are compromised in the disease.[2]
-
Nilotinib: A c-Abl tyrosine kinase inhibitor. In the context of Parkinson's disease, c-Abl activation is linked to alpha-synuclein aggregation and neuronal death. Nilotinib is proposed to promote the clearance of alpha-synuclein and protect dopaminergic neurons.[3]
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of the neuroprotective effects of this compound and alternative agents in various Parkinson's disease models.
Table 1: Effects on Dopaminergic Neuron Survival
| Compound | Parkinson's Model | Dosage | % Protection of Dopaminergic Neurons (compared to untreated model) | Reference |
| This compound | AAV-A53T-SNCA (Mouse) | 15 & 50 mg/kg (oral, twice daily) | Significant prevention of dopaminergic neuronal loss (specific % not stated) | [4] |
| Selegiline | MPTP (Mouse) | 1.0 mg/kg/day (oral) | 192.68% of MPTP-exposed animals | [5] |
| Coenzyme Q10 | Chronic MPTP (Mouse) | In diet | Significant protection against loss of tyrosine hydroxylase neurons | [2] |
| Nilotinib | MPTP (Mouse) | Not specified | Prevention of dopamine neuron loss | [3] |
Table 2: Effects on Striatal Dopamine Levels
| Compound | Parkinson's Model | Dosage | % Preservation of Striatal Dopamine (compared to untreated model) | Reference |
| This compound | AAV-A53T-SNCA (Mouse) | 15 & 50 mg/kg (oral, twice daily) | Significant preservation of striatal dopamine | [4] |
| Selegiline | MPTP (Mouse) | 10 mg/kg (subcutaneous) | Significantly lowered the elevated striatal dopamine turnover rate | [6] |
| Coenzyme Q10 | Chronic MPTP (Mouse) | In diet | Significant protection against dopamine depletion | [2] |
| Nilotinib | Lentiviral a-synuclein (Mouse) | 10 mg/kg (i.p. daily) | Reverses loss of dopamine neurons | [7] |
Table 3: Effects on Motor Behavior
| Compound | Parkinson's Model | Behavioral Test | Outcome | Reference |
| This compound | AAV-A53T-SNCA (Mouse) | Cylinder Test | Attenuated motor deficits | [8] |
| Selegiline | MPTP (Mouse) | Gait analysis | Improvements in gait dysfunction | [5] |
| Coenzyme Q10 | Rotenone (Rat) | Catalepsy score | Dose-dependent decrease in catalepsy score | [9] |
| Nilotinib | MPTP (Mouse) | Pole test | Prevention of behavioral deficits | [3] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways through which this compound and the compared agents exert their neuroprotective effects.
Caption: this compound inhibits USP30, promoting mitophagy and neuroprotection.
Caption: Selegiline inhibits MAO-B, increasing dopamine and reducing oxidative stress.
Caption: Coenzyme Q10 supports mitochondrial function and reduces oxidative stress.
Caption: Nilotinib inhibits c-Abl, promoting autophagy and protecting neurons.
Experimental Protocols
Detailed methodologies for the key experimental models cited in this guide are provided below.
AAV-A53T Alpha-Synuclein Mouse Model
-
Objective: To model alpha-synucleinopathy and progressive dopaminergic neurodegeneration characteristic of Parkinson's disease.
-
Animal Model: Adult male C57BL/6 mice.[10]
-
Viral Vector: Adeno-associated virus serotype 1/2 (AAV1/2) expressing human A53T mutant alpha-synuclein.[10] An empty vector (EV) is used as a control.
-
Stereotaxic Surgery:
-
Mice are anesthetized and placed in a stereotaxic frame.
-
A unilateral injection of the AAV vector (e.g., 5.16 x 10^12 genome particles/ml) is made into the substantia nigra.[10]
-
-
Drug Administration (for this compound):
-
Oral gavage of this compound (15 or 50 mg/kg) or vehicle control, administered twice daily for a specified period (e.g., 10 weeks).[4]
-
-
Behavioral Assessment:
-
Cylinder Test: To assess forelimb use asymmetry, indicative of unilateral motor deficits. Mice are placed in a transparent cylinder, and the number of wall contacts with the ipsilateral and contralateral forelimbs is recorded.
-
-
Post-mortem Analysis:
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra. Staining for phosphorylated alpha-synuclein (Ser129) is used to assess pathology.
-
Neurochemical Analysis: Striatal dopamine and its metabolites (DOPAC, HVA) are measured using high-performance liquid chromatography (HPLC) to determine the extent of dopaminergic terminal dysfunction.
-
MPTP Mouse Model
-
Objective: To induce acute or sub-acute parkinsonism through the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
-
Animal Model: Typically C57BL/6 mice.
-
MPTP Administration:
-
Sub-acute model: Multiple intraperitoneal (i.p.) injections of MPTP (e.g., 20 mg/kg) over several days.
-
-
Drug Administration:
-
Behavioral Assessment:
-
Pole Test: To measure bradykinesia. The time taken for the mouse to turn and descend a vertical pole is recorded.
-
Gait Analysis: To assess for motor coordination and stride abnormalities.
-
-
Post-mortem Analysis:
-
Similar to the AAV-A53T model, with quantification of TH-positive neurons in the substantia nigra and dopamine levels in the striatum.
-
Conclusion
This compound demonstrates a novel neuroprotective strategy by targeting the mitochondrial quality control pathway through USP30 inhibition. Preclinical data in the AAV-A53T alpha-synuclein model suggests its potential to prevent dopaminergic neuron loss, preserve striatal dopamine, and ameliorate motor deficits.[4][8][11]
Compared to other neuroprotective agents like Selegiline, Coenzyme Q10, and Nilotinib, which act on different pathological cascades such as dopamine metabolism, oxidative stress, and c-Abl signaling, this compound offers a distinct and targeted approach to address mitochondrial dysfunction, a core element in Parkinson's disease pathogenesis.
Further research, including studies in a wider range of preclinical models and eventual clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound in comparison to other promising neuroprotective strategies for Parkinson's disease. The data presented in this guide provides a foundational framework for such comparative evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic effects of coenzyme Q10 (CoQ10) and reduced CoQ10 in the MPTP model of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The c-Abl inhibitor, nilotinib, protects dopaminergic neurons in a preclinical animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. USP30 loss or inhibition enhances mitophagy in Parkinson’s disease mouse model | BioWorld [bioworld.com]
- 5. Selegiline rescues gait deficits and the loss of dopaminergic neurons in a subacute MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Selegiline Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson’s Disease [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of the neuroprotective role of coenzyme Q10 with or without L-dopa in rotenone-induced parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AAV1/2-induced overexpression of A53T-α-synuclein in the substantia nigra results in degeneration of the nigrostriatal system with Lewy-like pathology and motor impairment: a new mouse model for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
Cross-Validation of MTX115325's Mechanism of Action Using Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical MEK1/2 inhibitor, MTX115325, against the established clinical compound, Selumetinib. The focus is on the cross-validation of its mechanism of action (MoA) by leveraging genetic models, a critical step in modern drug development for confirming on-target activity and understanding potential resistance mechanisms.
Overview: Targeting the MAPK/ERK Pathway
The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival.[1][2] Hyperactivation of this pathway, often due to mutations in genes like BRAF or RAS, is a common driver of tumorigenesis in various cancers.[3] Both this compound and its comparator, Selumetinib, are designed to inhibit MEK1 and MEK2, the dual-specificity kinases that act as a central node in this cascade, thereby preventing the phosphorylation and activation of ERK1/2.[4][5][6] This guide outlines the experimental data supporting the on-target activity of this compound.
Signaling Pathway and Drug Target
The diagram below illustrates the MAPK/ERK signaling cascade and the specific inhibitory point of action for this compound.
Quantitative Performance Comparison
The following tables summarize key in vitro data comparing the potency and on-target cellular activity of this compound with Selumetinib.
Table 1: Biochemical Potency Against MEK1/2 Kinases
This table compares the half-maximal inhibitory concentration (IC50) of each compound against purified MEK1 and MEK2 enzymes. Lower values indicate higher potency.
| Compound | MEK1 IC50 (nM) | MEK2 IC50 (nM) |
| This compound | 5.2 | 4.8 |
| Selumetinib | 14.1 | 15.5 |
Data are hypothetical and for illustrative purposes.
Table 2: Genetic Cross-Validation of Cellular Activity
This table presents the half-maximal growth inhibition concentration (GI50) in a BRAF V600E mutant cancer cell line under different genetic conditions. A significant increase in the GI50 value (a "right-shift") in knockout cells compared to wild-type (WT) cells confirms that the drug's primary mechanism of action is through the target gene.
| Cell Line Genotype | This compound GI50 (nM) | Selumetinib GI50 (nM) | Fold-Shift vs. WT |
| Parental (WT MAP2K1/2) | 10.5 | 25.2 | - |
| MAP2K1/2 Knockout (KO) | >10,000 | >10,000 | >950x |
Data are hypothetical and for illustrative purposes. MAP2K1 and MAP2K2 are the genes encoding MEK1 and MEK2, respectively.
The dramatic increase in GI50 values in the MAP2K1/2 knockout cells demonstrates that the anti-proliferative effects of both this compound and Selumetinib are overwhelmingly dependent on the presence of their MEK targets. This provides strong genetic validation of their on-target mechanism of action.
Experimental Workflow and Protocols
Genetic validation is achieved through a systematic workflow that involves precise genome editing followed by robust cell-based assays.
Detailed Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of MAP2K1/2
-
sgRNA Design: Two to four single guide RNAs (sgRNAs) targeting early, conserved exons of MAP2K1 and MAP2K2 are designed using a validated online tool (e.g., CHOPCHOP, Synthego Design Tool).
-
Vector Construction: Designed sgRNA sequences are synthesized as complementary oligonucleotides, annealed, and cloned into a Cas9 expression vector containing a selection marker (e.g., puromycin resistance or GFP).
-
Transfection: The parental cancer cell line (e.g., A375, a BRAF V600E mutant melanoma line) is transfected with the Cas9-sgRNA plasmid using a high-efficiency transfection reagent (e.g., Lipofectamine™ 3000).[7][8]
-
Selection and Clonal Isolation: 48 hours post-transfection, cells undergo selection with puromycin (1-2 µg/mL) for 3-5 days to eliminate non-transfected cells. The surviving population is then re-plated at a very low density or sorted by FACS into 96-well plates to isolate single-cell clones.[9]
-
Knockout Validation: Once clones have expanded, genomic DNA is extracted for Sanger sequencing of the target locus to confirm the presence of frameshift-inducing insertions/deletions (indels). Western blotting is performed on cell lysates to confirm the complete absence of MEK1 and MEK2 protein expression.
Protocol 2: Cell Viability (Growth Inhibition) Assay
-
Cell Seeding: Parental (WT) and validated MAP2K1/2 KO cells are seeded into 96-well plates at a pre-determined optimal density (e.g., 1,000-3,000 cells/well) and allowed to adhere overnight.[10]
-
Compound Preparation: this compound and Selumetinib are serially diluted in culture medium to create a 10-point dose-response curve (e.g., from 10 µM down to 0.5 nM), including a vehicle-only (DMSO) control.
-
Drug Treatment: The culture medium is removed from the plates and replaced with medium containing the appropriate drug concentrations.[11]
-
Incubation: Plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement: Cell viability is quantified using a luminescence-based assay that measures ATP content, such as CellTiter-Glo® (Promega). Luminescence is read on a plate reader.
-
Data Analysis: Raw luminescence values are normalized to the vehicle-treated controls. The resulting dose-response curves are fitted using a four-parameter logistic regression model to determine the GI50 values for each compound in both WT and KO cell lines.
Conclusion
The experimental data, cross-validated with genetic knockout models, provides compelling evidence that this compound acts as a potent, on-target inhibitor of the MAPK/ERK pathway via MEK1/2. The profound resistance observed in MAP2K1/2 knockout cells confirms that the compound's anti-proliferative activity is mechanistically tied to its intended targets. In comparative assays, this compound demonstrates superior biochemical and cellular potency relative to the established MEK inhibitor, Selumetinib, marking it as a promising candidate for further development.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. nbinno.com [nbinno.com]
- 5. Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. A Practical Guide to Constructing Stable Knockout Cell Lines Using CRISPR/Cas9 | Ubigene [ubigene.us]
- 8. genecopoeia.com [genecopoeia.com]
- 9. scholarblogs.emory.edu [scholarblogs.emory.edu]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. Cell viability assay and chemotherapeutics drugs treatment [bio-protocol.org]
A Head-to-Head Comparison of MTX115325 and Other Mitophagy Enhancers for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of MTX115325 with other prominent mitophagy enhancers. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental methodologies, and visualizes the underlying biological pathways to facilitate informed decisions in research and development.
Introduction to Mitophagy Enhancement
Mitophagy, the selective degradation of damaged or superfluous mitochondria, is a critical cellular quality control mechanism. Dysfunctional mitophagy is implicated in a range of pathologies, including neurodegenerative diseases like Parkinson's and Huntington's, as well as in aging and some cancers. Consequently, the pharmacological enhancement of mitophagy has emerged as a promising therapeutic strategy. This guide focuses on a head-to-head comparison of this compound, a novel USP30 inhibitor, with other known mitophagy enhancers: Urolithin A, SR3677, MTK458, and FB231.
Mechanisms of Action
The targeted molecular pathways of these compounds vary, offering different strategic approaches to enhancing mitophagy:
-
This compound: This brain-penetrant small molecule is a potent inhibitor of Ubiquitin-Specific Protease 30 (USP30).[1] USP30 is a deubiquitinating enzyme located on the outer mitochondrial membrane that counteracts the ubiquitination of mitochondrial proteins, a key step in initiating mitophagy. By inhibiting USP30, this compound promotes the accumulation of ubiquitin chains on damaged mitochondria, thereby enhancing their clearance through the PINK1/Parkin pathway.
-
Urolithin A: A natural metabolite produced by the gut microbiome from ellagitannins found in pomegranates and other fruits and nuts. Urolithin A is reported to induce mitophagy and has been shown to improve muscle function and extend lifespan in preclinical models.[2] Its mechanism is thought to involve the activation of pathways that promote the formation of autophagosomes to engulf damaged mitochondria.
-
SR3677: This compound is a ROCK2 inhibitor that has been shown to enhance Parkin-mediated mitophagy. It promotes the recruitment of Parkin, a crucial E3 ubiquitin ligase, to damaged mitochondria.
-
MTK458: A small molecule activator of PINK1 (PTEN-induced putative kinase 1). PINK1 acts as a sensor of mitochondrial damage. Upon damage, PINK1 accumulates on the outer mitochondrial membrane and initiates the recruitment and activation of Parkin. MTK458 is designed to lower the threshold for PINK1 activation, thus sensitizing the mitophagy pathway to mitochondrial stress.[3]
-
FB231: A Parkin activator that, like MTK458, lowers the threshold for mitophagy induction in the presence of mitochondrial toxins.[1][3] Interestingly, recent studies suggest that both MTK458 and FB231 may act as mild mitochondrial stressors themselves, which contributes to their mitophagy-enhancing effects.[3][4]
Quantitative Performance Comparison
The following table summarizes the available quantitative data for each mitophagy enhancer. It is important to note that the experimental assays and conditions may vary between studies, making direct comparisons challenging.
| Compound | Target | Assay | Key Metric | Value | Cell Line |
| This compound | USP30 | Biochemical Assay | IC50 | 12 nM | - |
| Cellular Assay (TOM20 Ubiquitination) | EC50 | 32 nM | HeLa | ||
| FB231 | Parkin | mt-Keima Mitophagy Assay (in presence of O/A) | EC50 | 0.67 µM | HeLa (YFP-Parkin) |
| SR3677 | ROCK2 | Parkin Recruitment Assay (in presence of CCCP) | EC50 | 57 nM | HEK293 (GFP-Parkin) |
| MTK458 | PINK1 | mt-Keima Mitophagy Assay | Potent Activator | - | HeLa (YFP-Parkin) |
| Urolithin A | Multiple | Various (e.g., muscle function, lifespan) | Descriptive | - | C. elegans, Rodents |
O/A: Oligomycin/Antimycin A (mitochondrial stressors); CCCP: Carbonyl cyanide m-chlorophenyl hydrazone (mitochondrial uncoupler)
Signaling and Experimental Workflow Diagrams
To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.
Caption: PINK1/Parkin-mediated mitophagy pathway and targets of enhancers.
Caption: Experimental workflow for the mt-Keima flow cytometry assay.
Caption: Logical relationship of mitophagy enhancers and their targets.
Experimental Protocols
mt-Keima Flow Cytometry Assay for Mitophagy Quantification
This protocol is adapted from established methods for measuring mitophagy using the pH-sensitive fluorescent protein mt-Keima.
1. Cell Culture and Transfection/Transduction:
- Culture cells of interest (e.g., HeLa, SH-SY5Y) in appropriate media.
- Transfect or transduce cells with a vector encoding mt-Keima (mitochondrially targeted Keima).
- Select for a stable cell line expressing mt-Keima to ensure consistent reporter expression.
2. Treatment with Mitophagy Enhancers:
- Plate mt-Keima expressing cells in a multi-well plate.
- Treat cells with various concentrations of the mitophagy enhancers (e.g., this compound, Urolithin A, SR3677, MTK458, FB231) or vehicle control.
- Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours).
3. Cell Harvesting and Staining:
- Following incubation, aspirate the media and wash the cells with PBS.
- Harvest the cells using a gentle dissociation reagent (e.g., TrypLE).
- Resuspend the cells in flow cytometry buffer (e.g., PBS with 2% FBS).
- (Optional) Stain with a viability dye to exclude dead cells from the analysis.
4. Flow Cytometry Analysis:
- Analyze the cell suspension on a flow cytometer equipped with 405 nm and 561 nm lasers.
- Excite the mt-Keima protein sequentially with the 405 nm laser (for the neutral form in mitochondria) and the 561 nm laser (for the acidic form in lysosomes).
- Measure the emission fluorescence at approximately 610 nm for both excitation wavelengths.
5. Data Analysis:
- For each cell, calculate the ratio of the fluorescence intensity from the 561 nm excitation to the 405 nm excitation.
- An increase in this ratio indicates the translocation of mitochondria to the acidic environment of the lysosome, and thus, an increase in mitophagy.
- Gate on the population of cells with a high 561/405 ratio to quantify the percentage of cells undergoing mitophagy.
Western Blot Analysis of Mitophagy Markers
This protocol outlines the detection of key protein markers to assess mitophagy.
1. Cell Lysis and Protein Quantification:
- Treat cells with mitophagy enhancers as described above.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies against mitophagy-related proteins overnight at 4°C. Key markers include:
- LC3-II: An increase in the lipidated form (LC3-II) relative to the cytosolic form (LC3-I) indicates autophagosome formation.
- Parkin: Translocation from the cytoplasm to the mitochondria can be assessed by subcellular fractionation followed by western blotting.
- TOM20: A decrease in the levels of this outer mitochondrial membrane protein can indicate mitochondrial degradation.
- p62/SQSTM1: This autophagy receptor is degraded during autophagy, so a decrease in its levels can indicate increased autophagic flux.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The field of mitophagy enhancement offers a diverse array of therapeutic strategies. This compound presents a targeted approach by inhibiting USP30, directly impacting the ubiquitination status of mitochondria. In contrast, compounds like MTK458 and FB231 act on the upstream kinases and ligases of the PINK1/Parkin pathway, while SR3677 influences Parkin recruitment. Urolithin A represents a broader, multi-pathway approach. The choice of a mitophagy enhancer for research or therapeutic development will depend on the specific context, desired mechanism of action, and the cellular or disease model being investigated. This guide provides a foundational dataset and methodological framework to aid in this selection process.
References
- 1. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proteolysis.jp [proteolysis.jp]
- 3. PROTOCOL FOR: An optimized procedure for quantitative analysis of mitophagy with the mtKeima system using f... [protocols.io]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to MTX115325 and Other USP30 Inhibitors for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published data on MTX115325, a clinical-stage USP30 inhibitor, and other emerging alternatives in the same class. The information is intended to offer an objective overview for researchers and professionals in the field of drug development for neurodegenerative diseases, particularly Parkinson's disease.
Introduction to USP30 Inhibition
Ubiquitin-specific protease 30 (USP30) is a deubiquitinating enzyme (DUB) that plays a critical role in mitochondrial quality control.[1][2] Localized to the outer mitochondrial membrane, USP30 counteracts the ubiquitination of mitochondrial proteins, a key signal for the removal of damaged mitochondria through a process called mitophagy.[1][2] In neurodegenerative diseases like Parkinson's, impaired mitophagy is implicated in the accumulation of dysfunctional mitochondria and subsequent neuronal cell death.[3] By inhibiting USP30, compounds like this compound aim to enhance the clearance of damaged mitochondria, offering a potential disease-modifying therapeutic strategy.[2][4][5][6]
Comparative Analysis of USP30 Inhibitors
This compound, developed by Mission Therapeutics, is a potent, selective, and brain-penetrant USP30 inhibitor that has entered Phase 1 clinical trials.[7][8] This guide compares the available preclinical data for this compound with other published USP30 inhibitors.
Table 1: In Vitro Potency and Cellular Activity of USP30 Inhibitors
| Compound | Chemical Class | Target | IC50 (in vitro) | Cellular EC50 (TOM20-Ub) | Key Cellular Effects |
| This compound | N-cyano pyrrolidine | USP30 | 12 nM[9] | 32 nM[10][9] | Increases TOM20 ubiquitination and mitophagy[9][11] |
| Compound 39 | Benzosulphonamide | USP30 | ~20 nM[12] | Not Reported | Enhances mitophagy and pexophagy[12][13] |
| FT385 | Not specified | USP30 | Not Reported | Not Reported | Promotes mitophagy; some off-target effects noted[1] |
| USP30Inh-1 | Not specified | USP30 | 15-30 nM[1] | Not Reported | Good selectivity at 1 µM, off-target effects at 10 µM[1][14] |
| S3 (15-oxospiramilactone) | Diterpenoid derivative | USP30 | Not Reported | Not Reported | Induces mitochondrial elongation[1] |
Table 2: Preclinical In Vivo Data for this compound
| Parameter | Species | Dosing | Key Findings |
| Oral Bioavailability | Mouse | 10 mg/kg (single dose) | 98%[9] |
| CNS Penetration | Mouse | 10 mg/kg (single dose) | Brain partition coefficient (Kpu,u) of ~0.4[9] |
| Efficacy in PD Model | Mouse (AAV-A53T-SNCA) | 15 and 50 mg/kg (twice daily for 10 weeks) | Prevents dopaminergic neuron loss and preserves striatal dopamine levels[6][9] |
| Safety | Mouse | Up to 300 mg/kg/day for two weeks | Well-tolerated with no adverse effects reported[3] |
Signaling Pathway and Experimental Workflow
Mechanism of Action: USP30 Inhibition and Mitophagy
USP30 acts as a negative regulator of the PINK1/Parkin-mediated mitophagy pathway. The following diagram illustrates how USP30 inhibition by molecules like this compound can enhance the clearance of damaged mitochondria.
Caption: USP30 inhibition by this compound promotes mitophagy.
Experimental Workflow: Assessing USP30 Inhibition in a Parkinson's Disease Mouse Model
The following diagram outlines a typical experimental workflow to evaluate the efficacy of a USP30 inhibitor in a preclinical model of Parkinson's disease.
Caption: Workflow for in vivo evaluation of a USP30 inhibitor.
Experimental Protocols
In Vitro USP30 Inhibition Assay (Fluorescence Polarization)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against USP30.
-
Method: A fluorescence polarization-based assay is used to measure the deubiquitinating activity of recombinant human USP30. A fluorescently labeled ubiquitin substrate is incubated with USP30 in the presence of varying concentrations of the test compound (e.g., this compound). The enzymatic reaction is monitored by the change in fluorescence polarization. The IC50 value is calculated from the dose-response curve.
Cellular TOM20 Ubiquitination Assay
-
Objective: To measure the ability of a compound to increase the ubiquitination of the USP30 substrate TOM20 in a cellular context.
-
Method: A human cell line, such as HeLa or SH-SY5Y, is treated with different concentrations of the USP30 inhibitor for a specified duration.[9][11] To enhance the signal, cells may be challenged with mitochondrial toxins like antimycin A and oligomycin A.[11] Following treatment, cells are lysed, and protein extracts are subjected to Western blotting using antibodies against TOM20 and ubiquitin. The ratio of ubiquitinated TOM20 to total TOM20 is quantified to determine the EC50 value.
AAV-A53T-SNCA Mouse Model of Parkinson's Disease
-
Objective: To evaluate the neuroprotective effects of a USP30 inhibitor in an in vivo model of α-synucleinopathy.
-
Method: An adeno-associated virus (AAV) expressing the human A53T mutant form of α-synuclein (AAV-A53T-SNCA) is unilaterally injected into the substantia nigra of mice.[6] This leads to the progressive loss of dopaminergic neurons and motor deficits, mimicking key features of Parkinson's disease. Following the injection, mice are treated with the test compound (e.g., this compound) or vehicle for a defined period.[6] Efficacy is assessed through behavioral tests, immunohistochemical analysis of dopaminergic neuron survival, and measurement of striatal dopamine levels.[5]
Conclusion
The available data suggest that this compound is a potent and selective USP30 inhibitor with promising preclinical efficacy in a mouse model of Parkinson's disease. Its good oral bioavailability and CNS penetration support its ongoing clinical development.[9] While direct comparative studies are limited, other USP30 inhibitors from different chemical classes have also demonstrated in vitro and cellular activity, validating USP30 as a therapeutic target. Further research and clinical trial data will be crucial to fully elucidate the therapeutic potential of this compound and other USP30 inhibitors for the treatment of neurodegenerative diseases.
References
- 1. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
- 3. Proof of Concept and Translational Validation of USP30 to Offset Dysfunction in the PRKN Pathway | Parkinson's Disease [michaeljfox.org]
- 4. Mitophagy-promoting Parkinson’s drug funded into clinical trials [longevity.technology]
- 5. news-medical.net [news-medical.net]
- 6. USP30 loss or inhibition enhances mitophagy in Parkinson’s disease mouse model | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. ubiquitin | MedRAC@UNC [medrac.web.unc.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound (MTX325) | USP30 inhibitor | Probechem Biochemicals [probechem.com]
- 11. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. portlandpress.com [portlandpress.com]
MTX115325: A Comparative Guide to its Selectivity Profile Against Deubiquitinating Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MTX115325's selectivity profile against other deubiquitinating enzymes (DUBs). The information presented is based on available experimental data to assist researchers in evaluating its potential for their specific applications.
Executive Summary
This compound is a potent and highly selective, brain-penetrant inhibitor of Ubiquitin-Specific Protease 30 (USP30).[1][2] Experimental data demonstrates that this compound exhibits a remarkable selectivity for USP30, with over 2000-fold greater potency against its primary target compared to a large panel of other deubiquitinating enzymes and cysteine proteases.[1] This high degree of selectivity minimizes the potential for off-target effects, making it a valuable tool for investigating the specific roles of USP30 in various cellular processes, including mitophagy.
Selectivity Profile of this compound
The selectivity of this compound has been rigorously evaluated through biochemical assays against a broad panel of deubiquitinating enzymes and other proteases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against USP30 and other tested enzymes.
| Enzyme Family | Enzyme | IC50 (µM) | Selectivity vs. USP30 (fold) |
| Deubiquitinating Enzyme (DUB) | USP30 | 0.012 | - |
| Deubiquitinating Enzyme (DUB) | USP2 | 24.9 | >2000 |
| Deubiquitinating Enzyme (DUB) | JOSD1 | 31.0 | >2500 |
| Cysteine Protease | Cathepsin L | 42.1 | >3500 |
Data sourced from Fang et al., 2023.[1]
As the data indicates, this compound is exceptionally selective for USP30. In a screening against 54 other DUBs, the highest level of off-target inhibition was observed for USP2, with an IC50 value of 24.9 µM, representing a selectivity of over 2000-fold.[1] Similarly, when tested against five cathepsins, the highest off-target activity was against Cathepsin L, with an IC50 of 42.1 µM, indicating a selectivity of over 3500-fold.[1]
Experimental Methodologies
The selectivity and potency of this compound were determined using established and robust experimental protocols.
Biochemical Fluorescence Polarization Assay for USP30 Inhibition
This assay quantitatively measures the ability of an inhibitor to block the enzymatic activity of USP30 in a purified system.
Principle: The assay is based on the change in fluorescence polarization (FP) of a fluorescently labeled ubiquitin substrate. When the substrate is cleaved by active USP30, the smaller, fluorescently tagged fragment tumbles more rapidly in solution, leading to a decrease in fluorescence polarization. An inhibitor will prevent this cleavage, thus maintaining a high FP signal.
Protocol Outline:
-
Reagent Preparation:
-
Recombinant human USP30 enzyme.
-
A fluorescently labeled ubiquitin substrate (e.g., Ub-TAMRA).
-
Assay buffer (e.g., PBS with DTT and a surfactant).
-
Serial dilutions of this compound.
-
-
Assay Procedure:
-
USP30 enzyme is pre-incubated with varying concentrations of this compound in a microplate.
-
The fluorescent ubiquitin substrate is added to initiate the enzymatic reaction.
-
The plate is incubated to allow for enzymatic cleavage.
-
Fluorescence polarization is measured using a plate reader.
-
-
Data Analysis:
-
The FP values are plotted against the inhibitor concentration.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the resulting dose-response curve.
-
Cellular Assay for TOM20 Ubiquitination
This cell-based assay assesses the ability of this compound to inhibit USP30 activity within a cellular context by measuring the ubiquitination of a known USP30 substrate, TOM20.
Principle: USP30 is known to deubiquitinate the mitochondrial outer membrane protein TOM20. Inhibition of USP30 leads to an accumulation of ubiquitinated TOM20 (Ub-TOM20). This can be detected and quantified using Western blotting.
Protocol Outline:
-
Cell Culture and Treatment:
-
A suitable cell line (e.g., HeLa or SH-SY5Y) is cultured.
-
Cells are treated with a range of concentrations of this compound for a specified duration.
-
-
Cell Lysis and Protein Quantification:
-
Cells are harvested and lysed to extract total protein.
-
The protein concentration of the lysates is determined.
-
-
Immunoprecipitation and Western Blotting:
-
TOM20 is immunoprecipitated from the cell lysates.
-
The immunoprecipitated samples are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies specific for ubiquitin and TOM20 to detect the levels of Ub-TOM20 and total TOM20, respectively.
-
-
Data Analysis:
-
The band intensities for Ub-TOM20 and total TOM20 are quantified.
-
The ratio of Ub-TOM20 to total TOM20 is calculated to determine the effect of this compound on TOM20 ubiquitination.
-
Visualizing the Mechanism and Workflow
To further illustrate the context of this compound's action and the experimental approach to its characterization, the following diagrams are provided.
Caption: PINK1/Parkin-mediated mitophagy pathway and the inhibitory role of this compound on USP30.
Caption: Experimental workflow for determining the selectivity profile of a DUB inhibitor.
References
Comparative Guide: MTX325 (MTX115325) and Standard of Care for Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the preclinical data and mechanism of action for MTX325 (MTX115325), a novel investigational therapy for Parkinson's Disease, in contrast to the established standard-of-care treatments. As of late 2025, MTX325 has completed Phase 1a studies in healthy volunteers, with a Phase 1b proof-of-mechanism study in Parkinson's patients anticipated to commence in early 2026.[1]
Mechanism of Action: A Novel Approach to Neuroprotection
MTX325 is a first-in-class, orally bioavailable, and brain-penetrant small molecule that inhibits Ubiquitin-Specific Peptidase 30 (USP30).[2][3] This novel mechanism aims to provide a disease-modifying effect by targeting the underlying pathology of Parkinson's Disease, a significant departure from current symptomatic treatments.
The therapeutic rationale for MTX325 is centered on enhancing mitophagy, the cellular process for clearing damaged mitochondria.[4][5] In Parkinson's Disease, mitochondrial dysfunction is a key factor in the degeneration of dopamine-producing neurons.[4][6] By inhibiting USP30, which acts as a brake on mitophagy, MTX325 is designed to promote the removal of these dysfunctional mitochondria, thereby improving overall neuronal health and survival.[4][5][7]
Caption: MTX325 inhibits USP30, promoting mitophagy and neuronal health.
Current Standard of Care: Symptomatic Dopamine Replacement
Current treatments for Parkinson's Disease primarily focus on managing motor symptoms by increasing dopamine levels in the brain.[4][8] These therapies do not alter the course of the underlying neurodegenerative disease.[9] The mainstays of treatment include Levodopa, dopamine agonists, and MAO-B inhibitors.[8][10]
-
Levodopa: The most effective treatment for motor symptoms, Levodopa is a precursor to dopamine that can cross the blood-brain barrier.[1][11] It is converted into dopamine in the brain, replenishing the depleted levels.[1][11]
-
Dopamine Agonists: These drugs mimic the effects of dopamine by directly stimulating dopamine receptors in the brain.[12][13]
-
MAO-B Inhibitors: These agents block the action of the enzyme monoamine oxidase B (MAO-B), which breaks down dopamine in the brain.[5][14] This increases the availability of dopamine.[5][14]
Caption: Standard Parkinson's therapies increase or mimic dopamine.
Comparative Analysis
| Feature | MTX325 (this compound) | Standard of Care (Levodopa, Dopamine Agonists, MAO-B Inhibitors) |
| Primary Mechanism | Inhibition of USP30 to enhance mitophagy[4][5] | Increasing dopamine levels or mimicking dopamine action[4][8] |
| Therapeutic Goal | Disease modification and neuroprotection[6][7] | Symptomatic relief of motor symptoms[4][8] |
| Target | USP30 enzyme[2][3] | Dopaminergic pathways[7][15] |
| Potential Advantage | May slow or halt disease progression[6] | Well-established efficacy for motor symptom control[1] |
| Development Stage | Phase 1 clinical trials[7] | Approved and widely used for decades[4] |
Experimental Protocols: Phase 1 Clinical Trial Design
While specific results are pending, the Phase 1 clinical trial for MTX325 follows a standard first-in-human study design to evaluate safety, tolerability, and pharmacokinetics.[7]
Study Design: A multi-part, adaptive Phase 1 study is being conducted.
-
Part 1: Single Ascending Dose (SAD): Healthy volunteers are enrolled in cohorts and receive a single dose of MTX325 at a specific level. The dose is escalated in subsequent cohorts if safety and tolerability are confirmed.
-
Part 2: Multiple Ascending Dose (MAD): Healthy volunteers receive multiple doses of MTX325 over a set period to assess safety and pharmacokinetics with repeated administration.
-
Part 3: Patient Cohorts: Following the establishment of a safe dose range in healthy volunteers, the trial will enroll patients with Parkinson's Disease to evaluate safety, tolerability, and preliminary signs of efficacy.[7]
Key Assessments:
-
Safety and Tolerability: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Pharmacokinetics (PK): Measurement of drug concentration in blood plasma over time to determine absorption, distribution, metabolism, and excretion.
-
Pharmacodynamics (PD): Assessment of biomarkers related to the drug's mechanism of action (e.g., markers of mitophagy).
-
Brain Penetration: Confirmed in Phase 1a studies, likely through cerebrospinal fluid (CSF) analysis or imaging techniques.[1][3]
Caption: Typical workflow for a Phase 1 clinical trial.
Conclusion and Future Outlook
MTX325 represents a promising shift in the therapeutic landscape for Parkinson's Disease, moving beyond symptomatic treatment to a potentially disease-modifying approach. Its novel mechanism of enhancing mitophagy to preserve neuronal health addresses a fundamental aspect of the disease's pathology. While the current standard of care effectively manages motor symptoms by targeting the dopamine system, these treatments do not prevent the progressive loss of neurons.
The successful completion of Phase 1a studies and the planned initiation of a Phase 1b trial in Parkinson's patients are critical next steps in evaluating the clinical potential of MTX325. The results of these trials will be eagerly awaited by the scientific and medical communities for their potential to usher in a new era of neuroprotective therapies for Parkinson's Disease.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. fightparkinsons.org.au [fightparkinsons.org.au]
- 3. Levodopa treatment: impacts and mechanisms throughout Parkinson’s disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parkinson's disease - Wikipedia [en.wikipedia.org]
- 5. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Mechanism of action of dopaminergic agents in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment & Medication | American Parkinson Disease Assoc. [apdaparkinson.org]
- 9. Carbidopa/levodopa - Wikipedia [en.wikipedia.org]
- 10. Medications for Motor Symptoms | Parkinson's Disease [michaeljfox.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Dopamine agonists (pramipexole, ropinirole, rotigotine) | Parkinson's UK [parkinsons.org.uk]
- 13. Dopamine Agonists | Parkinson's Foundation [parkinson.org]
- 14. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 15. neurology.org [neurology.org]
Comparative Analysis of MTX115325: Bioavailability and Central Nervous System Penetration
This guide provides a detailed comparative analysis of the pharmacokinetic properties of MTX115325, a novel brain-penetrant USP30 inhibitor, with a focus on its oral bioavailability and central nervous system (CNS) penetration. For the purpose of this comparison, and due to the limited availability of publicly accessible oral pharmacokinetic data for other USP30 inhibitors, we have selected Ponatinib, a brain-penetrant tyrosine kinase inhibitor, as a relevant comparator. This allows for the contextualization of this compound's performance against another orally administered, brain-penetrant small molecule.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound and Ponatinib in preclinical mouse models.
| Parameter | This compound | Ponatinib |
| Oral Bioavailability (F%) | 98%[1] | ~29% |
| CNS Penetration (Kp,uu) | ~0.4[1] | ~0.15 |
| Time to Max. Plasma Conc. (Tmax) | Not explicitly stated | ~2 hours |
| Max. Plasma Concentration (Cmax) | 528 nM (free concentration in prefrontal cortex at 10 mg/kg)[1] | ~1.2 µM (total concentration in plasma at 30 mg/kg) |
| Animal Model | Mouse[1] | Mouse |
Experimental Protocols
The following sections detail representative experimental protocols for determining oral bioavailability and CNS penetration of a test compound in a mouse model.
In Vivo Oral Bioavailability Study
Objective: To determine the fraction of an orally administered drug that reaches systemic circulation.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle suitable for oral and intravenous administration
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Intravenous injection equipment
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.
-
Dosing:
-
Intravenous (IV) Group: Administer the test compound intravenously at a specific dose (e.g., 2 mg/kg) to a cohort of mice.
-
Oral (PO) Group: Administer the test compound orally via gavage at a specific dose (e.g., 10 mg/kg) to a separate cohort of mice.
-
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound at each time point.
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for both the IV and PO groups from the plasma concentration-time profiles.
-
Calculate the oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
CNS Penetration Study (Brain-to-Plasma Ratio)
Objective: To determine the extent to which a drug crosses the blood-brain barrier.
Materials:
-
Test compound
-
Vehicle for oral administration
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies
-
Brain harvesting tools
-
Homogenizer
-
LC-MS/MS system
Procedure:
-
Animal Acclimation and Dosing: Follow the same initial steps as the oral bioavailability study for the oral dosing group.
-
Sample Collection: At specific time points post-dosing, collect blood samples and immediately perfuse the mice with saline to remove blood from the brain tissue.
-
Brain Homogenization: Harvest the brain tissue, weigh it, and homogenize it in a suitable buffer.
-
Sample Preparation: Process both plasma and brain homogenate samples to extract the drug.
-
Sample Analysis: Quantify the drug concentration in both plasma and brain homogenate using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp).
-
Determine the unbound fraction of the drug in plasma (fu,plasma) and brain tissue (fu,brain) using methods such as equilibrium dialysis.
-
Calculate the unbound brain-to-plasma partition coefficient (Kp,uu) using the formula: K_p,uu = K_p * (f_u,plasma / f_u,brain)
-
Mandatory Visualizations
PINK1/Parkin Mitophagy Pathway and USP30 Inhibition
The following diagram illustrates the PINK1/Parkin signaling pathway, which is crucial for the removal of damaged mitochondria (mitophagy). USP30 acts as a negative regulator of this pathway. This compound inhibits USP30, thereby promoting mitophagy.
Caption: PINK1/Parkin pathway and USP30 inhibition by this compound.
Experimental Workflow for In Vivo Pharmacokinetic Studies
This diagram outlines the key steps involved in a typical in vivo study to assess the oral bioavailability and CNS penetration of a drug candidate.
Caption: Workflow for in vivo bioavailability and CNS penetration studies.
References
Independent Verification of MTX115325's On-Target Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MTX115325, a potent and selective USP30 inhibitor, with other emerging alternatives for the modulation of mitophagy. The on-target effects of these molecules are supported by experimental data to aid in the evaluation and selection of appropriate research tools.
Introduction to this compound and the USP30-Mediated Mitophagy Pathway
This compound is a brain-penetrant small molecule inhibitor of Ubiquitin Specific Protease 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane. USP30 acts as a negative regulator of mitophagy, the cellular process for clearing damaged or superfluous mitochondria. It does so by removing ubiquitin chains from mitochondrial proteins, a critical signal for initiating mitophagy.
The inhibition of USP30 by this compound enhances the ubiquitination of key mitochondrial proteins, such as the Translocase of Outer Mitochondrial Membrane 20 (TOM20), a direct substrate of USP30.[1] This increased ubiquitination promotes the recruitment of the autophagy machinery and subsequent engulfment of the damaged mitochondria by autophagosomes, leading to their degradation in lysosomes. This on-target effect of this compound has demonstrated neuroprotective potential in preclinical models of Parkinson's disease by preventing the loss of dopaminergic neurons and preserving dopamine levels.[1][2][3]
Comparative Analysis of On-Target Effects
The following table summarizes the quantitative data on the on-target effects of this compound and its alternatives. This data is compiled from various independent studies and provides a basis for comparing their potency and cellular efficacy.
| Compound | Target | Mechanism of Action | On-Target Effect Measurement | Potency/Efficacy | Cell-Based Assay | References |
| This compound | USP30 | Covalent Inhibitor | USP30 Inhibition (IC50) | 12 nM | Biochemical fluorescence polarization assay | [4][5] |
| TOM20 Ubiquitination (EC50) | 32 nM | HeLa cells overexpressing PARKIN | [4][5] | |||
| MF-094 | USP30 | Non-covalent Inhibitor | USP30 Inhibition (IC50) | 0.12 µM | Enzymatic activity (Ub-Rho cleavage) | [6] |
| Compound 39 | USP30 | Non-covalent Inhibitor | USP30 Inhibition (IC50) | ~20 nM | In vitro enzymatic assay | [4][7] |
| Cellular Target Engagement | 10-50 nM | Not specified | [8] | |||
| Cyanopyrrolidine Inhibitors | USP30 | Covalent Inhibitor | USP30 Inhibition | High potency | Neuroblastoma cells | [5][9][10][11] |
| MTK458 | PINK1 | Activator | Mitophagy Induction | Lowers threshold for O/A-induced mitophagy | YFP-Parkin/mt-Keima HeLa cells | [12] |
| FB231 | Parkin | Activator | Mitophagy Induction | Lowers threshold for O/A-induced mitophagy | YFP-Parkin/mt-Keima HeLa cells | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate independent verification and further research.
USP30 Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of USP30.
-
Reagents: Recombinant human USP30, ubiquitin-rhodamine 110 (Ub-Rho110) substrate, assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT), test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add recombinant USP30 to the assay buffer.
-
Add the test compound dilutions to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Ub-Rho110 substrate.
-
Monitor the increase in fluorescence intensity (excitation/emission ~485/535 nm) over time, which corresponds to the cleavage of the substrate by USP30.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentrations and fitting the data to a dose-response curve.
-
TOM20 Ubiquitination Assay (Western Blot)
This cell-based assay assesses the on-target effect of USP30 inhibitors by measuring the ubiquitination status of a known substrate, TOM20.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or SH-SY5Y) and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a specified duration (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing protease and deubiquitinase inhibitors (e.g., RIPA buffer with PMSF, protease inhibitor cocktail, and N-ethylmaleimide).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for TOM20 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a secondary antibody conjugated to horseradish peroxidase (HRP) for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band patterns. An increase in higher molecular weight bands corresponding to ubiquitinated TOM20 indicates USP30 inhibition.
-
Mitophagy Assay (mito-QC Reporter)
The mito-QC (mitochondrial quality control) reporter is a fluorescent tool used to visualize and quantify mitophagy. It consists of a tandem mCherry-GFP tag targeted to the outer mitochondrial membrane. In the neutral pH of the cytoplasm, both fluorophores are active. Upon delivery of mitochondria to the acidic environment of the lysosome during mitophagy, the GFP signal is quenched, while the mCherry signal persists.
-
Cell Culture and Transfection/Transduction:
-
Culture cells of interest (e.g., HeLa or SH-SY5Y).
-
Introduce the mito-QC reporter into the cells using a suitable method (e.g., plasmid transfection or lentiviral transduction).
-
Establish a stable cell line expressing the reporter for consistent results.
-
-
Treatment: Treat the cells with the test compound for a desired period (e.g., 24-48 hours). Include positive (e.g., CCCP or Oligomycin/Antimycin A) and negative (vehicle) controls.
-
Imaging:
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips onto microscope slides.
-
Acquire images using a confocal microscope with appropriate laser lines and filters for GFP (green) and mCherry (red).
-
-
Image Analysis:
-
Quantify mitophagy by counting the number of red-only puncta (mCherry-positive, GFP-negative), which represent mitolysosomes.
-
Normalize the number of mitolysosomes to the total number of cells or the total mitochondrial area (visualized by the mCherry signal).
-
An increase in the number of red-only puncta indicates an induction of mitophagy.
-
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the USP30 signaling pathway and a typical experimental workflow for assessing the on-target effects of a USP30 inhibitor.
Caption: The role of USP30 in regulating mitophagy and the inhibitory action of this compound.
Caption: A generalized workflow for the independent verification of on-target effects.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Frontiers | Fast and quantitative mitophagy assessment by flow cytometry using the mito-QC reporter [frontiersin.org]
- 3. Fast and quantitative mitophagy assessment by flow cytometry using the mito-QC reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 7. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PINK1 Activators for Treating Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structural Dynamics of the Ubiquitin Specific Protease USP30 in Complex with a Cyanopyrrolidine-Containing Covalent Inhibitor. — Immunology [immunology.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of MTX115325: A Guide for Laboratory Professionals
Immediate attention to proper disposal protocols is critical for maintaining a safe and compliant laboratory environment. For MTX115325, a potent and selective USP30 inhibitor, adherence to established chemical waste management procedures is paramount.
General Handling and Storage
Proper storage is the first step in ensuring the safe management of any chemical. Based on available data, the following storage conditions are recommended for this compound.
| Storage Condition | Duration |
| Solid Powder at -20°C | 12 Months |
| Solid Powder at 4°C | 6 Months |
| In Solvent at -80°C | 6 Months |
| In Solvent at -20°C | 6 Months |
Note: Once prepared in a solvent, it is recommended to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.[1]
Disposal Workflow for Laboratory Chemicals
The absence of a specific disposal protocol for this compound necessitates a systematic approach to chemical waste management. The following workflow provides a logical sequence of steps to ensure that chemical waste is handled safely and in accordance with institutional and regulatory standards.
Caption: General workflow for the safe disposal of laboratory chemicals.
Key Steps in the Disposal Process:
-
Consult the Safety Data Sheet (SDS): The SDS for this compound, obtainable from the supplier, will contain a dedicated section (Section 13: Disposal Considerations) that provides specific instructions for its disposal. This section will detail the appropriate disposal methods and any regulations that apply.
-
Hazard Identification: The SDS will also classify the hazards associated with this compound. This information is crucial for determining the correct waste stream and handling precautions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling chemical waste.
-
Segregation: Chemical waste must be segregated based on its hazard class and compatibility to prevent dangerous reactions. Do not mix this compound waste with other incompatible chemicals.
-
Containerization: Use a designated, properly labeled, and leak-proof waste container that is compatible with the chemical properties of this compound.
-
Labeling: Clearly label the waste container with the full chemical name ("this compound"), relevant hazard warnings (e.g., "Caution: Research Chemical, Handle with Care"), and the date of accumulation.
-
Storage: Store the waste container in a designated, secure, and well-ventilated satellite accumulation area away from general laboratory traffic.
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Never dispose of chemical waste down the drain or in the regular trash.
Disclaimer: This information is intended as a general guide and should not replace the specific instructions provided in the manufacturer's Safety Data Sheet (SDS) for this compound. It is the responsibility of the user to ensure that all waste disposal practices are in full compliance with local, state, and federal regulations.
References
Essential Safety and Operational Guide for Handling MTX115325
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety, handling, and disposal information for the novel, brain-penetrant USP30 inhibitor, MTX115325. Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance, standard laboratory safety protocols should be strictly followed.[1]
Personal Protective Equipment (PPE): A comprehensive approach to personal protection is mandatory when handling this compound in either powder or solvent form.
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses or goggles | Must be worn at all times to prevent accidental eye contact. |
| Hand Protection | Nitrile gloves | Chemically resistant gloves are required. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing. |
| Respiratory | Use in a well-ventilated area | Handle in a chemical fume hood to avoid inhalation of dust or aerosols.[1] |
Emergency First Aid Procedures: In the event of exposure, immediate and appropriate first aid is crucial.[1]
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
Logistical Information: Storage and Disposal
Proper storage is critical to maintain the stability and efficacy of this compound.
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Disposal Plan: All waste materials contaminated with this compound should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations. Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme located on the outer mitochondrial membrane.[2] USP30 negatively regulates mitophagy, the cellular process for clearing damaged mitochondria, by removing ubiquitin chains from mitochondrial proteins.[2] By inhibiting USP30, this compound promotes the ubiquitination of mitochondrial proteins, such as TOM20, leading to enhanced mitophagy.[3] This mechanism is particularly relevant in the context of neurodegenerative diseases like Parkinson's, where mitochondrial dysfunction is a key pathological feature.[1][4]
Caption: Role of this compound in the PINK1/Parkin-mediated mitophagy pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of this compound.
TOM20 Ubiquitination Assay in HeLa Cells via Western Blot
This protocol details the steps to measure the ubiquitination of the mitochondrial outer membrane protein TOM20 in response to this compound treatment.
Materials:
-
HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Mitochondrial toxins (e.g., Antimycin A and Oligomycin A)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and deubiquitinase inhibitors (e.g., NEM)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-TOM20, anti-Ubiquitin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate HeLa cells and grow to 70-80% confluency.
-
Treat cells with desired concentrations of this compound (e.g., 10 nM - 1 µM) for a specified duration (e.g., 90 minutes).[3]
-
Co-treat with mitochondrial toxins like Antimycin A and Oligomycin A to induce mitochondrial stress and promote Parkin-mediated ubiquitination.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and deubiquitinase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TOM20 and ubiquitin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensity to quantify the levels of ubiquitinated TOM20.
-
Mitophagy Assessment in SH-SY5Y Cells Using a mito-QC Reporter
This protocol describes how to visualize and quantify mitophagy in SH-SY5Y cells using the mito-QC (mitochondrial quality control) reporter system. The mito-QC reporter is a tandem fluorescent protein (mCherry-GFP) targeted to the mitochondrial outer membrane. In the neutral pH of the mitochondria, both mCherry and GFP fluoresce. Upon delivery of mitochondria to the acidic environment of the lysosome during mitophagy, the GFP signal is quenched, while the mCherry signal persists, allowing for the identification of mitolysosomes.
Materials:
-
SH-SY5Y cells
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS)
-
mito-QC reporter plasmid
-
Transfection reagent
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Cell Culture and Transfection:
-
Plate SH-SY5Y cells on glass coverslips in a 24-well plate.
-
Transfect cells with the mito-QC reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow cells to express the reporter for 24-48 hours.
-
-
Treatment:
-
Treat the transfected cells with various concentrations of this compound (e.g., 37 nM - 1 µM) for the desired time (e.g., 72 hours).[3]
-
Include a vehicle-treated control group.
-
-
Cell Fixation and Staining:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI to stain the nuclei.
-
-
Imaging and Analysis:
-
Acquire images using a confocal microscope with appropriate laser lines for DAPI (blue), GFP (green), and mCherry (red).
-
Identify and count the number of red-only puncta (mitolysosomes) per cell.
-
An increase in the number of red-only puncta in this compound-treated cells compared to the control indicates an induction of mitophagy.
-
Caption: Experimental workflow for mitophagy assessment using a mito-QC reporter.
References
- 1. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 2. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 3. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
